molecular formula C14H12O4 B572343 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261903-47-2

5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B572343
CAS No.: 1261903-47-2
M. Wt: 244.246
InChI Key: BSODLKVIIUWBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-hydroxy-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSODLKVIIUWBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689149
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-47-2
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Introduction

Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science, serving as crucial scaffolds in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The inherent structural rigidity of the biphenyl moiety, combined with the versatile reactivity of appended functional groups, allows for the creation of diverse molecular architectures with finely tuned biological and physical properties.[2][3]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, a specific biphenyl derivative featuring a strategic arrangement of hydroxyl, carboxylic acid, and methoxy groups. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying causality behind experimental choices, ensuring that the described protocol is a self-validating system for researchers, scientists, and drug development professionals. The core of this synthesis relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds between aromatic rings.[4]

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the central C-C bond linking the two phenyl rings is the most critical step in this synthesis. Among the various methods available for creating biaryl linkages, including the Ullmann, Negishi, and Stille reactions, the Suzuki-Miyaura coupling is preeminent.[5] Its widespread adoption is due to its high tolerance for a diverse range of functional groups, relatively mild reaction conditions, the commercial availability of a vast library of boronic acids, and the generally lower toxicity of its boron-containing reagents and byproducts.[6][7]

The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. The catalytic cycle, a cornerstone of modern organometallic chemistry, is illustrated below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Intermediate) OxAdd->Transmetal Transmetalation (Ar²-B(OH)₂) + Base Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² (Biphenyl Product) Transmetal->Product Base M⁺[B(OH)₃X]⁻

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Retrosynthetic Analysis and Pathway Design

The target molecule, this compound, can be disconnected at the central biphenyl C-C bond. This retrosynthetic approach yields two primary strategies based on the Suzuki-Miyaura coupling.

Retrosynthesis Target Target Molecule 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Disconnect Suzuki Disconnection Target->Disconnect A_Halide Ring A Synthon (Aryl Halide) Disconnect->A_Halide A_Boronic Ring B Synthon (Boronic Acid) Disconnect->A_Boronic B_Halide Ring B Synthon (Aryl Halide) Disconnect->B_Halide B_Boronic Ring A Synthon (Boronic Acid) Disconnect->B_Boronic PathwayA_Label Pathway A (Preferred) PathwayB_Label Pathway B

Retrosynthetic analysis of the target biphenyl compound.
  • Pathway A: Utilizes a substituted halo-benzoic acid derivative (Ring A) and 3-methoxyphenylboronic acid (Ring B).

  • Pathway B: Utilizes 3-haloanisole (Ring B) and a substituted hydroxy-carboxy-phenylboronic acid (Ring A).

Therefore, this guide details the execution of Pathway A. The overall workflow involves the preparation of a protected aryl bromide intermediate, followed by the key Suzuki-Miyaura coupling, and concluding with a deprotection sequence to reveal the final product.

Detailed Synthetic Workflow

The chosen synthetic route is a multi-step process designed for robustness and high yield, incorporating protecting groups to ensure chemoselectivity.

Workflow Start 3-Bromo-5-hydroxybenzoic Acid Step1 Step 1: Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 3-bromo-5-hydroxybenzoate Step1->Intermediate1 Step2 Step 2: Protection (Optional) (BnBr, K₂CO₃) Intermediate1->Step2 Intermediate2 Methyl 5-(benzyloxy)-3-bromobenzoate Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (3-Methoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃) Intermediate2->Step3 Intermediate3 Protected Biphenyl Intermediate Step3->Intermediate3 Step4 Step 4: Deprotection A) H₂, Pd/C B) LiOH, then H⁺ Intermediate3->Step4 Final Final Product Step4->Final

Overall synthetic workflow for the target molecule.

Experimental Protocols

Step 1: Esterification of 3-Bromo-5-hydroxybenzoic Acid

The carboxylic acid is first converted to its methyl ester. This protection prevents the acidic proton from interfering with the basic conditions of the subsequent Suzuki coupling and improves the solubility of the intermediate in organic solvents.

  • Protocol:

    • To a solution of 3-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 3-bromo-5-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Protection of the Phenolic Hydroxyl Group (Recommended)

While some Suzuki couplings can tolerate free phenols, protection is recommended to prevent potential side reactions and improve yields. A benzyl (Bn) ether is an excellent choice as it is robust and can be cleanly removed via hydrogenolysis.

  • Protocol:

    • Combine Methyl 3-bromo-5-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in anhydrous acetone or DMF.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Purify the crude residue by column chromatography on silica gel to afford Methyl 5-(benzyloxy)-3-bromobenzoate.

Step 3: Suzuki-Miyaura Cross-Coupling

This is the pivotal C-C bond-forming reaction. The conditions described are typical for this type of transformation.[1][8]

  • Protocol:

    • In a reaction vessel, combine Methyl 5-(benzyloxy)-3-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).[9]

    • Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 8-12 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture, dilute with ethyl acetate, and separate the layers.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography on silica gel to yield Methyl 5-(benzyloxy)-3'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Step 4: Two-Step Deprotection

The final step involves the sequential removal of both the benzyl and methyl ester protecting groups to reveal the target molecule.

  • Protocol - Part A (Debenzylation):

    • Dissolve the biphenyl intermediate from Step 3 in a suitable solvent such as ethanol or ethyl acetate.

    • Add palladium on carbon (10% Pd/C, approx. 10% by weight).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to obtain Methyl 5-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate.

  • Protocol - Part B (Saponification):

    • Dissolve the product from Part A in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, approx. 3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis of the ester by TLC.

    • Upon completion, carefully acidify the reaction mixture to pH ~2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization to yield the final product, This compound .

Data Summary and Validation

The following table summarizes the key parameters for the synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

StepReactionKey ReagentsCatalystSolventTemp. (°C)Typical Yield (%)
1 EsterificationMeOH, H₂SO₄H₂SO₄MethanolReflux>95%
2 Benzyl ProtectionBnBr, K₂CO₃N/AAcetone/DMF6085-95%
3 Suzuki Coupling3-Methoxyphenylboronic acid, Na₂CO₃Pd(PPh₃)₄Toluene/H₂O10075-90%
4A DebenzylationH₂10% Pd/CEthanolRT>95%
4B SaponificationLiOHN/ATHF/H₂ORT90-98%

Self-Validation: At each stage, the identity and purity of the intermediates and the final product must be confirmed using standard analytical techniques, including:

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.

  • Column Chromatography: For purification of intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, C=O, C-O).

This rigorous analytical approach ensures the integrity of the process and the unambiguous identification of the final compound.

References

  • BenchChem. A Comparative Guide to the Synthesis of Substituted Biphenyls.
  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • BenchChem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ResearchGate. Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed...
  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry.
  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID.
  • Kiseleva, M., et al. (2020). Synthesis of reference compound 3 and the labeling precursor 5. Reaction conditions.

Sources

physicochemical properties of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic development is built. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of this compound, a molecule possessing a trifecta of functionally significant moieties: a carboxylic acid, a phenolic hydroxyl group, and a methoxy ether, all arrayed on a biphenyl scaffold.

The biphenyl structure offers a rigid yet conformationally flexible backbone, often utilized in medicinal chemistry to orient functional groups for optimal target engagement. The carboxylic acid group provides a key site for ionic interactions and hydrogen bonding, while also influencing solubility and clearance pathways. The phenolic hydroxyl and methoxy groups further modulate polarity, metabolic stability, and receptor-binding interactions.

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, instead focusing on the causal relationships between molecular structure and physical properties. We will dissect the predicted characteristics of this molecule and detail the rigorous, self-validating experimental protocols required for their empirical determination.

Section 1: Molecular Profile and In-Silico Assessment

A molecule's journey from a promising hit to a viable drug candidate begins with an analysis of its fundamental structural and electronic attributes. These initial assessments, often performed computationally, provide a crucial first pass on its potential developability.

1.1. Chemical Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₂O₄

  • Canonical SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C(=O)O)OC

The structure features two phenyl rings linked by a single bond. One ring is substituted with a methoxy group at the 3' position. The second ring bears a carboxylic acid at the 3-position and a hydroxyl group at the 5-position.

1.2. Predicted Physicochemical and "Drug-Likeness" Profile

Before undertaking extensive laboratory work, it is standard practice to evaluate a compound against established empirical guidelines for oral bioavailability, such as Lipinski's Rule of Five.[1][2] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (HBD)

  • No more than 10 hydrogen bond acceptors (HBA)

  • A molecular weight (MW) under 500 daltons

  • A calculated octanol-water partition coefficient (logP) not greater than 5

Below is a summary of the predicted properties for this compound.

PropertyPredicted ValueLipinski's Rule of Five AnalysisSource
Molecular Weight 244.24 g/mol Compliant (< 500)Calculated
Hydrogen Bond Donors 2 (from -OH and -COOH)Compliant (≤ 5)Calculated
Hydrogen Bond Acceptors 4 (from C=O, -OH, -OCH₃)Compliant (≤ 10)Calculated
Calculated logP (cLogP) ~3.0 - 3.5Compliant (≤ 5)Estimation
Rotatable Bonds 3Compliant (≤ 10 is a common extension)Calculated

Interpretation: Based on this in-silico analysis, this compound fully complies with Lipinski's Rule of Five.[3][4][5] This profile suggests that the molecule possesses a favorable balance of hydrophilicity and lipophilicity, making it a promising candidate for oral absorption through passive diffusion. However, it is critical to recognize that these are guidelines, not absolute laws; exceptions, particularly for compounds that are substrates for biological transporters, are common.[1]

Section 2: Core Physicochemical Properties and Experimental Verification

While computational predictions are invaluable for initial screening, empirical determination of physicochemical properties is non-negotiable for advancing a compound. This section details the significance of each core property and the gold-standard methodologies for their measurement.

2.1. Acidity and Ionization (pKa)

  • Scientific Significance: The acid dissociation constant, pKa, dictates the extent of a molecule's ionization at a given pH. For this compound, two key ionizable groups exist: the carboxylic acid and the phenolic hydroxyl group. The carboxylic acid is expected to be moderately acidic (pKa ~4-5), while the phenol is weakly acidic (pKa ~9-10). This ionization state profoundly impacts aqueous solubility, membrane permeability, receptor binding, and plasma protein binding.

  • Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and reliable method for determining pKa values.[6][7][8] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

    Step-by-Step Methodology:

    • Preparation: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

    • Sample Solution: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water to a known concentration (e.g., 1-10 mM). It is crucial to use carbonate-free water and maintain a constant ionic strength with an inert salt like KCl (0.15 M).[8]

    • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stir bar.

    • Titration: For the carboxylic acid pKa, titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes and recording the pH after each addition has stabilized. To determine the phenolic pKa, the titration must continue into a higher pH range.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[8] For more accurate determination, the inflection point can be found by calculating the first or second derivative of the curve.[9]

    Diagram: Potentiometric Titration Workflow

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Calibrate pH Meter p2 Prepare Sample Solution (Known Concentration, Constant Ionic Strength) e1 Titrate with Standardized NaOH p2->e1 Start e2 Record pH vs. Volume e1->e2 a1 Plot Titration Curve (pH vs. Volume) e2->a1 Data a2 Determine Equivalence Point a1->a2 a3 Calculate pKa (pH at 1/2 Equivalence Point) a2->a3

    Caption: Workflow for pKa determination via potentiometric titration.

2.2. Lipophilicity (logP and logD)

  • Scientific Significance: Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding affinity to protein targets, and its potential for toxicity. It is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species (neutral and ionized) at a specific pH.[10]

  • Experimental Protocol: Shake-Flask Method The shake-flask method remains the "gold standard" for logP/logD determination due to its direct measurement principle.[11][12]

    Step-by-Step Methodology:

    • Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, for logD at pH 7.4). Pre-saturate the n-octanol with the buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[13][14]

    • Sample Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to the biphasic system to achieve a final concentration that is quantifiable in both phases.

    • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-3 hours) to ensure equilibrium is reached. Centrifuge the sample to ensure complete separation of the two phases.

    • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )[14]

    Diagram: Shake-Flask logD Determination Workflow

    G cluster_quant Quantification p1 Prepare Pre-saturated n-Octanol and Buffer (pH 7.4) p2 Add Compound to Biphasic System p1->p2 p3 Shake to Equilibrate p2->p3 p4 Centrifuge to Separate Phases p3->p4 q1 Aliquot Octanol Phase p4->q1 q2 Aliquot Aqueous Phase p4->q2 q3 Analyze Concentrations via HPLC-UV q1->q3 q2->q3 c1 Calculate logD q3->c1

    Caption: Workflow for logD determination using the shake-flask method.

2.3. Aqueous Solubility

  • Scientific Significance: A drug must dissolve in aqueous biological fluids to be absorbed and distributed to its site of action. Poor aqueous solubility is a major cause of failure in drug development. For an ionizable compound like this, solubility is pH-dependent. Intrinsic solubility refers to the solubility of the neutral form.

  • Experimental Protocol: Gravimetric Method This classical method is straightforward and accurate for determining thermodynamic solubility.[15][16]

    Step-by-Step Methodology:

    • Equilibration: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., pH 7.4 PBS).

    • Saturation: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure the solution reaches thermodynamic equilibrium with the solid.[16]

    • Separation: After equilibration, allow the suspension to stand. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

    • Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent completely under vacuum.

    • Quantification: Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved compound, from which the solubility (e.g., in mg/mL or µM) can be calculated.

2.4. Melting Point and Thermal Behavior

  • Scientific Significance: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. It is crucial for formulation development, stability assessment, and identifying potential polymorphism (the existence of multiple crystalline forms), which can have significant implications for solubility and bioavailability.

  • Experimental Protocol: Differential Scanning Calorimetry (DSC) DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17][18][19]

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh a small amount of the crystalline compound (typically 1-5 mg) into a DSC pan (e.g., aluminum). Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.[17]

    • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

    • Analysis: An endothermic event (a downward peak) will occur as the sample melts. The melting point is typically taken as the onset temperature or the peak temperature of this endotherm. The area under the peak corresponds to the heat of fusion.

    Diagram: DSC Analysis Workflow

    G s1 Weigh Sample into DSC Pan s2 Place Sample & Reference in DSC Cell s1->s2 s3 Apply Heating Program (e.g., 10°C/min) s2->s3 s4 Record Heat Flow vs. Temperature s3->s4 s5 Analyze Thermogram: - Identify Melting Endotherm - Determine Onset/Peak Tₘ s4->s5

    Caption: Workflow for melting point determination via DSC.

Section 3: Spectroscopic and Spectrometric Characterization

Structural confirmation is paramount. The following spectroscopic techniques provide an unambiguous fingerprint of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (δ 6.5-8.0 ppm): A complex pattern of signals is expected due to the two substituted phenyl rings. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) will confirm the substitution pattern.

    • Carboxylic Acid Proton (δ > 10 ppm): A broad singlet, often exchangeable with D₂O.

    • Phenolic Proton (δ 5-9 ppm): A broad singlet, also exchangeable with D₂O.

    • Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to 3 hydrogens.[20]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbon will appear far downfield.

    • Aromatic Carbons (δ 110-160 ppm): A total of 12 signals are expected for the biphenyl core. Carbons attached to oxygen (C-O) will be shifted further downfield (e.g., C-OH, C-OCH₃, and the carbon attached to the carboxylic acid).[21]

    • Methoxy Carbon (δ ~55 ppm): The methyl carbon of the methoxy group.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[22][23]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Phenol O-H Stretch3200 - 3600Very Broad
Carboxylic Acid O-H Stretch2500 - 3300Extremely Broad (often overlaps C-H)
Aromatic C-H Stretch3000 - 3100Sharp, medium intensity
Carboxylic Acid C=O Stretch1680 - 1720Strong, sharp
Aromatic C=C Stretch1450 - 1600Multiple sharp bands
C-O Stretch1000 - 1300Strong (from acid, phenol, and ether)

The broadness of the O-H stretch from the carboxylic acid, which forms strong hydrogen-bonded dimers in the solid state, is a highly diagnostic feature.[24][25][26]

3.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's structure through its fragmentation pattern.

  • Molecular Ion Peak (M⁺): Using high-resolution mass spectrometry (HRMS), the molecular ion peak will confirm the elemental formula C₁₄H₁₂O₄ with a high degree of accuracy (m/z ≈ 244.07).

  • Key Fragmentation Pathways: In Electron Ionization (EI-MS), characteristic fragments would be expected from:

    • Loss of H₂O (M-18)

    • Loss of a hydroxyl radical (-OH, M-17) from the carboxylic acid.[27]

    • Loss of a carboxyl group (-COOH, M-45).[27][28]

    • Decarboxylation (loss of CO₂, M-44).

    • Cleavage of the biphenyl bond, leading to ions corresponding to the individual substituted phenyl rings.

Conclusion

This compound presents a promising molecular architecture from a medicinal chemistry perspective. In-silico analysis predicts full compliance with Lipinski's Rule of Five, suggesting a high potential for oral bioavailability. Its key physicochemical properties are driven by its three principal functional groups: the acidic carboxylic acid, the weakly acidic phenol, and the hydrogen-bond accepting methoxy ether.

This guide has outlined the theoretical basis for its expected properties and provided detailed, actionable protocols for their empirical determination. The rigorous application of methods like potentiometric titration, the shake-flask technique, and differential scanning calorimetry is essential to build a robust data package for any drug development program. Combined with definitive structural confirmation via NMR, IR, and mass spectrometry, this comprehensive characterization provides the foundational knowledge required to rationally advance this, or any similar compound, toward its therapeutic potential.

References

  • Comeo, E., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Wurm, F. R., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development, 24(7), 1392-1399. [Link]

  • Bhal, S. K. (2022). (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Li, R., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4562-4573. [Link]

  • American Chemical Society. (2021). Measurement and Correlation of the Solubility of 4‐Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. ACS Publications. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • News-Medical.Net. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Shinde, V. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. [Link]

  • Sasi, S., et al. (2005). Substituent effects on ¹H and ¹³C NMR chemical shifts in styryl fluorenyl and styryl biphenyl ketones. Indian Journal of Chemistry - Section B, 44B, 2137-2142. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • Elliott, D. C., et al. (2019). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. Sustainable Energy & Fuels. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Nozière, B., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Chemistry and Physics. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • Wang, Z., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Perez Castro, I. (2018). Putting the "rule of five" of drug research in context. Mapping Ignorance. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST WebBook. [Link]

  • PharmaInformatic. (n.d.). Lipinski´s Rule of 5. [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. [Link]

  • McLafferty, F. W., & Gohike, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

  • Google Patents. (n.d.). Production of biphenyl carboxylic acid compounds.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (n.d.). FTIR Spectra of the bio-oil. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Kucklick, J. R., et al. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PMC - PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (2014). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • Sławiński, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC - NIH. [Link]

  • PubChem. (n.d.). 3-Phenylphenol. NIH. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of Substituted Biphenyl Carboxylic Acids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

Disclaimer: This technical guide addresses the broader class of substituted biphenyl carboxylic acids, with a specific focus on their potential as anticancer agents. This approach has been adopted due to the current absence of publicly available research on the specific biological activity of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. The principles, methodologies, and data presented herein are based on published studies of structurally related biphenyl carboxylic acid derivatives and are intended to provide a representative framework for the scientific evaluation of this class of compounds.

Introduction: The Therapeutic Potential of the Biphenyl Carboxylic Acid Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural rigidity and the ability to position substituents in a defined three-dimensional space make it an attractive starting point for the design of targeted therapies. The addition of a carboxylic acid moiety introduces a key functional group known to be crucial for the biological activity of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and fenbufen.[1] This guide will delve into the preclinical evaluation of substituted biphenyl carboxylic acids as potential anticancer agents, focusing on the strategic design of experiments, interpretation of data, and the underlying molecular mechanisms. Biphenyl derivatives have been explored for a wide range of therapeutic applications, including as immunosuppressants, antimicrobials, and antihypertensives.[1][2]

Anticancer Activity: A Case Study of Biphenyl Carboxylic Acids in Breast Cancer

Recent research has highlighted the potential of a library of synthesized biphenyl carboxylic acids as anticancer agents, particularly against breast cancer cell lines.[1][2] This section will use this research as a case study to illustrate the process of evaluating the cytotoxic effects of this class of compounds.

Rationale for Targeting Breast Cancer

Breast cancer remains a leading cause of cancer-related mortality in women. The development of new therapeutic agents with improved efficacy and reduced side effects is a critical area of research. The biphenyl carboxylic acid scaffold presents a promising avenue for the development of novel anticancer drugs.

In Vitro Cytotoxicity Evaluation: The MTT Assay

A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

I. Cell Culture and Seeding:

  • Human breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

II. Compound Treatment:

  • A stock solution of the test biphenyl carboxylic acid derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in culture media to achieve a range of final concentrations.

  • The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Tamoxifen) are included.

  • The plates are incubated for a specified period, typically 24 to 72 hours.

III. MTT Assay Procedure:

  • Following the incubation period, the treatment medium is removed.

  • A solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

IV. Data Analysis and Interpretation:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation: Cytotoxicity of Biphenyl Carboxylic Acid Derivatives

The following table summarizes the in vitro anticancer activity of representative biphenyl carboxylic acid derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines, with Tamoxifen as a standard reference.[1][2]

CompoundSubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231
3a None10.14 ± 2.0510.78 ± 2.58
3j Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen -ReferenceReference

Data is presented as mean ± standard deviation.

These results indicate that benzyloxy-substituted biphenyl carboxylic acid (3j) and the unsubstituted compound (3a) exhibit potent cytotoxic activity against both breast cancer cell lines.[1][2]

Investigating the Mechanism of Action: Signaling Pathways and Molecular Targets

Identifying the molecular target and the signaling pathway through which a compound exerts its anticancer effects is a crucial step in drug development. For biphenyl carboxylic acid derivatives, several potential mechanisms could be at play.

Potential Molecular Targets

Given the structural similarities to other known inhibitors, potential targets for biphenyl carboxylic acids could include:

  • Cyclooxygenase (COX) Enzymes: Many NSAIDs with a carboxylic acid moiety target COX enzymes. While primarily associated with inflammation, COX-2 is often overexpressed in various cancers and contributes to tumor growth and progression.

  • Epidermal Growth Factor Receptor (EGFR): Some biphenyl derivatives have been investigated as allosteric inhibitors of EGFR, a key driver of cell proliferation in many cancers.[3]

  • Tubulin Polymerization: Certain biphenyl compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[4][5]

Visualizing Experimental Workflows and Signaling Pathways

Understanding the experimental workflow and the potential signaling pathways involved is critical for a comprehensive evaluation.

Experimental Workflow for Anticancer Drug Screening:

G cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies A Synthesis of Biphenyl Carboxylic Acid Library C MTT Assay for Cytotoxicity Screening A->C B Cell Line Culture (MCF-7, MDA-MB-231) B->C D Determination of IC50 Values C->D E Molecular Docking (e.g., against EGFR) D->E F Western Blot for Apoptosis Markers D->F G Cell Cycle Analysis (Flow Cytometry) D->G

Caption: Workflow for anticancer screening of biphenyl carboxylic acids.

Potential Signaling Pathway Inhibition:

G cluster_pathway Potential EGFR Signaling Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Biphenyl Biphenyl Carboxylic Acid (Allosteric Inhibitor) Biphenyl->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for optimizing lead compounds. For phenolic acids, which share structural motifs with the target compound, it has been observed that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can enhance their antioxidant activities.[6][7] This suggests that the specific placement and number of these functional groups on the biphenyl scaffold are likely to be critical determinants of anticancer efficacy. Further research focusing on a systematic variation of these substituents would be necessary to establish a clear SAR for this class of compounds.

Conclusion and Future Directions

Substituted biphenyl carboxylic acids represent a promising class of compounds with demonstrated potential as anticancer agents. The case study presented highlights a clear and effective workflow for the initial in vitro evaluation of such compounds. Future research should focus on:

  • Elucidating the precise mechanism of action: Identifying the specific molecular targets and signaling pathways affected by the most potent compounds.

  • Expanding the structure-activity relationship studies: Synthesizing and testing a wider range of derivatives to optimize potency and selectivity.

  • In vivo efficacy and toxicity studies: Evaluating the lead compounds in animal models to assess their therapeutic potential and safety profile.

The continued exploration of the biphenyl carboxylic acid scaffold holds significant promise for the development of novel and effective cancer therapies.

References

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. SpringerLink. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME NOVEL BIPHENYL-4-CARBOXYLIC ACID 5-(ARYLIDENE)-2-(ARYL). ACTA POLONIAE PHARMACEUTICA. (n.d.). Retrieved from [Link]

  • Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science. (n.d.). Retrieved from [Link]

  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. (n.d.). Retrieved from [Link]

  • Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. PubMed. (2014, November 26). Retrieved from [Link]

  • Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. ACS Publications. (2014, November 26). Retrieved from [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. (n.d.). Retrieved from [Link]

  • [Quantitative structure-activity relationships and joint toxicity of substituted biphenyls]. PubMed. (n.d.). Retrieved from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. (n.d.). Retrieved from [Link]

  • Development of bioactive compounds based on biphenyl. ResearchGate. (n.d.). Retrieved from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. (2023, March 14). Retrieved from [Link]

  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed. (2008, December 1). Retrieved from [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. National Institutes of Health. (n.d.). Retrieved from [Link]

  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. (n.d.). Retrieved from [Link]

  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. (2020, February 13). Retrieved from [Link]

  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. National Institutes of Health. (2019, August 18). Retrieved from [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. National Institutes of Health. (2020, February 13). Retrieved from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Semantic Scholar. (2023, March 14). Retrieved from [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. ResearchGate. (2023, March 3). Retrieved from [Link]

  • Synthesis and Antioxidant Activity of Polyhydroxylated trans-Restricted 2-Arylcinnamic Acids. MDPI. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a scientifically informed guide postulating the potential mechanism of action of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid based on its structural characteristics and the known biological activities of related compounds. As of the date of publication, specific mechanistic studies for this molecule are not publicly available. This guide is intended to provide a rational framework for future research and drug development efforts.

Executive Summary

This compound is a multifaceted small molecule with a biphenyl scaffold, a core structure renowned for its prevalence in a wide array of pharmacologically active compounds.[1][2] The strategic placement of hydroxyl, methoxy, and carboxylic acid functional groups suggests a high potential for specific interactions with biological targets. This guide will deconstruct the molecule's architecture to propose a series of plausible mechanisms of action, supported by a thorough analysis of the structure-activity relationships of analogous compounds. Furthermore, we will outline a comprehensive suite of experimental protocols designed to systematically investigate and validate these hypotheses.

Structural Deconstruction and Mechanistic Postulation

The structure of this compound presents three key functional domains that likely govern its biological activity: the biphenyl core, the phenolic hydroxyl and methoxy groups, and the carboxylic acid moiety.

The Biphenyl Scaffold: A Foundation for Diverse Bioactivity

The biphenyl moiety provides a semi-rigid backbone that can orient the functional groups in a precise three-dimensional arrangement for optimal target engagement.[3] Biphenyl derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.[4][5] The rotational flexibility around the central carbon-carbon single bond allows the molecule to adopt various conformations, potentially enabling it to bind to a diverse set of protein targets.

The Hydroxyl and Methoxy Groups: Modulators of Binding and Metabolism

The hydroxyl and methoxy groups significantly influence the molecule's electronic and pharmacokinetic properties.

  • 5-Hydroxy Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor, which can facilitate strong interactions with amino acid residues in a protein's binding pocket.[6] Hydroxylated biphenyls are known metabolites of polychlorinated biphenyls (PCBs) and have been shown to interact with various receptors, including estrogen receptors and sulfotransferases.[7][8] This suggests that this compound could potentially modulate endocrine pathways or other signaling cascades involving these enzymes.

  • 3'-Methoxy Group: The methoxy group is a common substituent in many natural and synthetic drugs.[9] It can enhance target binding, improve physicochemical properties, and influence metabolic pathways.[10][11] The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions.[10] Its presence can also sterically influence the conformation of the biphenyl rings, further refining the molecule's shape for specific receptor binding.

The 3-Carboxylic Acid Moiety: The Anchor for Receptor Interaction

The carboxylic acid group is a critical pharmacophore in numerous drugs, primarily due to its ability to form strong ionic and hydrogen bonds with biological targets.[12][13] At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion that can engage in electrostatic interactions with positively charged residues like arginine and lysine.[14] This moiety often serves as the primary anchoring point of a ligand to its receptor. However, the presence of a carboxylic acid can also impact a drug's metabolic stability and membrane permeability.[12][15]

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the structural analysis, we propose the following putative mechanisms of action for this compound.

Anti-inflammatory Activity via COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) possess a biphenyl or related diaryl structure and a carboxylic acid moiety. It is plausible that this compound could act as a selective inhibitor of cyclooxygenase-2 (COX-2). The carboxylic acid would likely bind to the key arginine residue in the active site, while the biphenyl scaffold and its substituents could occupy the hydrophobic channel, conferring selectivity.

Anticancer Activity through Kinase Inhibition or Receptor Modulation

The biphenyl scaffold is present in numerous kinase inhibitors and receptor modulators used in oncology.[5] The hydroxyl and methoxy groups could direct the molecule to the ATP-binding site of specific kinases or the ligand-binding domain of nuclear receptors.

Modulation of Nuclear Receptors

Given the structural similarity to hydroxylated biphenyls that interact with estrogen receptors, it is conceivable that this molecule could act as an agonist or antagonist of nuclear receptors such as the estrogen receptor (ER), peroxisome proliferator-activated receptors (PPARs), or thyroid hormone receptors.

Proposed Experimental Workflows for Mechanistic Validation

To elucidate the true mechanism of action, a systematic and multi-pronged experimental approach is required.

Initial Target Class Screening

A broad-based screening against a panel of common drug targets would be the first logical step. This can be efficiently achieved using commercially available services that offer binding and functional assays for a wide range of receptors, enzymes, and ion channels.

In-depth Investigation of Postulated Targets

Based on the initial screening results, more focused studies on the most promising targets should be conducted.

Postulated Target Class Primary Assay Secondary Assay Cell-based Assay
COX Enzymes Recombinant COX-1/COX-2 Inhibition Assay (IC50 determination)Enzyme Kinetics (to determine mode of inhibition)Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages
Kinases Kinase Panel Screening (e.g., DiscoverX KINOMEscan)In vitro Kinase Activity Assays (for hit validation)Western Blot for downstream substrate phosphorylation
Nuclear Receptors Ligand Binding Assays (e.g., Radioligand displacement)Reporter Gene Assays (to determine agonist/antagonist activity)qPCR for target gene expression
Experimental Protocols
  • Preparation of Reagents: Prepare assay buffer, recombinant human COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Reaction: Incubate the COX-2 enzyme with the test compound or vehicle control for a predetermined time.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Termination and Detection: Stop the reaction and measure the production of PGE2 using an ELISA kit.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

Figure 1: Workflow for COX-2 Inhibition Assay.

  • Cell Culture: Plate cells stably expressing the kinase of interest and a corresponding reporter construct (e.g., luciferase under the control of a specific transcription factor).

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control and determine the dose-response curve.

Figure 2: A Putative Signaling Pathway Modulated by the Compound.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure provides a strong foundation for formulating testable hypotheses. The biphenyl scaffold, complemented by the strategically positioned hydroxyl, methoxy, and carboxylic acid groups, suggests a high likelihood of interaction with well-established drug targets, particularly those involved in inflammation and cancer. The experimental workflows outlined in this guide provide a clear and logical path forward for researchers to systematically unravel the pharmacological properties of this promising molecule. The insights gained from such studies will be invaluable for its potential development as a novel therapeutic agent.

References

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-95.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online.
  • Discovery and evaluation of biphenyl derivatives of 2‐iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity. (n.d.).
  • Liu, Y., et al. (2008). Structure-activity Relationships for Hydroxylated Polychlorinated Biphenyls as Inhibitors of the Sulfation of Dehydroepiandrosterone Catalyzed by Human Hydroxysteroid Sulfotransferase SULT2A1. PubMed Central.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • In silico exploration of hydroxylated polychlorinated biphenyls as estrogen receptor β ligands by 3D-QSAR, molecular docking and molecular dynamics simul
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Lamberth, C., & Dinges, J. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.).
  • Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol St
  • Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Structure–Activity Relationships for Hydroxylated Polychlorinated Biphenyls As Inhibitors of the Sulfation of Dehydroepiandrosterone Catalyzed by Human Hydroxysteroid Sulfotransferase SULT2A1. (n.d.).
  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Design and synthesis of biphenyl and biphenyl ether inhibitors of sulf
  • Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applic
  • Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prost

Sources

A Technical Guide to the Prospective Synthesis and Isolation of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide presents a comprehensive, prospective methodology for the synthesis, isolation, and characterization of the novel compound, 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. While there is no current literature detailing the discovery or isolation of this specific molecule, its structural motifs—a substituted biphenyl carboxylic acid—are of significant interest in medicinal chemistry and materials science. Biphenyl derivatives are known to possess a wide range of pharmacological activities.[1] This document provides a robust framework for researchers and drug development professionals to produce and purify this target compound for future investigation. The proposed synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of biaryl C-C bonds.[1][2][3] Detailed protocols for synthesis, purification, and comprehensive characterization are provided, underpinned by established chemical principles and field-proven insights.

Introduction and Rationale

The biphenyl scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The specific substitution pattern of this compound, featuring a hydroxyl, a methoxy, and a carboxylic acid group, suggests potential for interesting pharmacological properties. The carboxylic acid moiety can be crucial for receptor binding, while the hydroxyl and methoxy groups can influence solubility, metabolic stability, and target interaction.[4]

Given the absence of this compound in the existing literature, this guide serves as a foundational document, proposing a reliable and efficient pathway for its de novo synthesis and subsequent purification. The methodologies outlined herein are designed to be self-validating, with clear explanations for experimental choices, ensuring a high degree of scientific integrity.

Proposed Synthetic Pathway: A Suzuki-Miyaura Approach

The cornerstone of the proposed synthesis is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the biphenyl core.[2][4] This reaction involves the coupling of an organoboron compound (a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[1][3] To construct the target molecule, we will couple a protected 5-hydroxy-3-bromobenzoic acid derivative with 3-methoxyphenylboronic acid. Protective groups are essential to prevent unwanted side reactions involving the acidic protons of the hydroxyl and carboxylic acid functionalities.

The overall synthetic workflow can be visualized as a three-stage process:

  • Protection of Starting Materials: Introduction of protecting groups for the hydroxyl and carboxylic acid moieties of 5-hydroxy-3-bromobenzoic acid.

  • Suzuki-Miyaura Cross-Coupling: The key C-C bond formation to create the biphenyl skeleton.

  • Deprotection: Removal of the protecting groups to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Suzuki-Miyaura Coupling cluster_2 Stage 3: Deprotection A 5-Hydroxy-3-bromobenzoic acid B Methyl 5-(benzyloxy)-3-bromobenzoate A->B BnBr, K2CO3, Acetone; then SOCl2, MeOH D Methyl 5-(benzyloxy)-3'-methoxy-[1,1'-biphenyl]-3-carboxylate B->D C 3-Methoxyphenylboronic acid C->D E This compound D->E 1. LiOH, THF/H2O 2. H2, Pd/C, EtOH

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Protection of 5-Hydroxy-3-bromobenzoic acid

Rationale: The hydroxyl and carboxylic acid groups of the starting material are acidic and can interfere with the Suzuki-Miyaura coupling reaction. The hydroxyl group is protected as a benzyl ether, which is stable under the coupling conditions and can be readily removed by hydrogenolysis. The carboxylic acid is converted to a methyl ester for protection.

Protocol: Synthesis of Methyl 5-(benzyloxy)-3-bromobenzoate

  • To a solution of 5-hydroxy-3-bromobenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise and heat the mixture to reflux for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 5-(benzyloxy)-3-bromobenzoic acid.

  • Dissolve the crude product in methanol and cool to 0°C.

  • Add thionyl chloride (1.5 eq) dropwise and stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 5-(benzyloxy)-3-bromobenzoate.

Stage 2: Suzuki-Miyaura Cross-Coupling

Rationale: This is the key step to form the biphenyl core. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation. A base, such as sodium carbonate, is required to activate the boronic acid. A mixed solvent system of toluene, ethanol, and water is often employed to ensure the solubility of all reactants.[5]

Protocol: Synthesis of Methyl 5-(benzyloxy)-3'-methoxy-[1,1'-biphenyl]-3-carboxylate

  • In a round-bottom flask, combine methyl 5-(benzyloxy)-3-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 ratio).

  • Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 5-(benzyloxy)-3'-methoxy-[1,1'-biphenyl]-3-carboxylate.

Stage 3: Deprotection

Rationale: The final step involves the removal of the protecting groups to unveil the desired product. The methyl ester is hydrolyzed to the carboxylic acid using a base like lithium hydroxide. The benzyl ether is cleaved by catalytic hydrogenation using palladium on carbon as the catalyst.

Protocol: Synthesis of this compound

  • Ester Hydrolysis:

    • Dissolve methyl 5-(benzyloxy)-3'-methoxy-[1,1'-biphenyl]-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrogenolysis (Debenzylation):

    • Dissolve the product from the previous step in ethanol.

    • Add 10% palladium on carbon (10 wt%).

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Isolation and Purification

Rationale: The final product will likely contain minor impurities from the preceding steps. A combination of purification techniques will be employed to achieve high purity.

Protocol: Purification of this compound

  • Column Chromatography:

    • The crude product can be subjected to flash column chromatography on silica gel.

    • A suitable eluent system would be a gradient of ethyl acetate in hexane, with the addition of a small amount of acetic acid to ensure the protonation of the carboxylic acid and prevent tailing.

  • Recrystallization:

    • For final purification, recrystallization is a highly effective method.

    • Based on the polarity of the molecule, a suitable solvent system would be an ethanol/water or ethyl acetate/hexane mixture.[6]

    • Dissolve the compound in a minimum amount of the hot solvent system and allow it to cool slowly to form crystals.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

Rationale: Comprehensive spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment A 1H NMR B 13C NMR C Mass Spectrometry (HRMS) D Infrared (IR) Spectroscopy E HPLC F Melting Point X Final Compound Confirmation X->A Structure X->B Structure X->C Structure X->D Structure X->E Purity X->F Purity

Caption: Logical workflow for the characterization of the final product.

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for the target compound.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.8-8.0 ppm. A singlet for the methoxy group around 3.8 ppm. Broad singlets for the hydroxyl and carboxylic acid protons (concentration and solvent dependent). The specific splitting patterns (doublets, triplets, singlets) will depend on the substitution pattern of the two aromatic rings.
¹³C NMR Carbonyl carbon of the carboxylic acid around 170 ppm. Aromatic carbons in the range of 110-160 ppm. Methoxy carbon around 55 ppm.
Mass Spec. The high-resolution mass spectrum (HRMS) should show the exact mass of the molecular ion [M+H]⁺ or [M-H]⁻, confirming the elemental composition.
IR Spec. A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹). A sharp O-H stretching band for the phenolic hydroxyl group (~3400 cm⁻¹). A C=O stretching band for the carboxylic acid (~1700 cm⁻¹). C-O stretching bands for the ether and phenol. Aromatic C-H and C=C stretching bands.

Conclusion

This technical guide provides a comprehensive and scientifically grounded roadmap for the synthesis, isolation, and characterization of the novel compound this compound. By leveraging the robust and well-established Suzuki-Miyaura cross-coupling reaction and standard purification and analytical techniques, researchers will be well-equipped to produce this molecule in high purity. The successful synthesis of this compound will enable the exploration of its potential biological activities and its applications in drug discovery and materials science.

References

  • (IUCr) Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle. Available at: [Link]

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents.
  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. Available at: [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Synthesis of lateral chloro substituted biphenyl carboxylic acids and phenols for optically active esters. Available at: [Link]

  • Synthesis & crystallographic, spectroscopic and computational characterization of OR substituents effects on the torsional angle of 3,3',4,4' substituted biphenyls - IUCr Journals. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents.
  • 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550 - PubChem. Available at: [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC - NIH. Available at: [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? : r/chemhelp - Reddit. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a complete public experimental dataset for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, corroborated by empirical data from structurally analogous compounds. We delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of the molecule. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Significance of Biphenyl Scaffolds

The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry and materials science, owing to its conformational flexibility and ability to engage in various intermolecular interactions. The specific compound, this compound, incorporates key functional groups—a carboxylic acid, a hydroxyl group, and a methoxy group—that can significantly influence its physicochemical properties, biological activity, and potential as a synthetic building block. Accurate structural elucidation through spectroscopic methods is paramount for its development and application. This guide serves as a foundational resource for understanding its key spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles, analysis of substituent effects, and data from closely related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~9.8s1H-OH
~7.8t, J ≈ 1.5 Hz1HH-2
~7.6dd, J ≈ 7.8, 1.5 Hz1HH-6
~7.4t, J ≈ 7.8 Hz1HH-5'
~7.3t, J ≈ 1.5 Hz1HH-4
~7.2ddd, J ≈ 7.8, 2.0, 1.0 Hz1HH-6'
~7.1t, J ≈ 2.0 Hz1HH-2'
~6.9ddd, J ≈ 7.8, 2.0, 1.0 Hz1HH-4'
3.85s3H-OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.5-COOH
~160.0C-3'
~158.0C-5
~141.0C-1'
~140.5C-1
~131.5C-3
~130.0C-5'
~122.0C-6
~119.5C-6'
~118.0C-2
~115.0C-4
~113.0C-4'
~112.5C-2'
~55.5-OCH₃

Table 3: Predicted Infrared (IR) Absorption Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3350Broad, MediumO-H stretch (Phenol)
~3050MediumC-H stretch (Aromatic)
~2950, ~2850WeakC-H stretch (Methoxy)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether & Carboxylic acid)
~1150MediumC-O stretch (Phenol)
~920Broad, MediumO-H bend (Carboxylic acid dimer)
800-750StrongC-H bend (Aromatic out-of-plane)

Table 4: Predicted Mass Spectrometry Data (ESI-)

m/zInterpretation
257.07[M-H]⁻ (Molecular ion)
213.08[M-H-CO₂]⁻
198.06[M-H-CO₂-CH₃]⁻
185.05[M-H-C₂O₂]⁻

In-depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides a wealth of information through chemical shifts, signal multiplicities (splitting patterns), and integration.

  • Carboxylic Acid and Phenolic Protons: The most downfield signals are attributed to the acidic protons. The carboxylic acid proton is expected to appear as a broad singlet around 13.0 ppm due to hydrogen bonding and exchange.[1][2][3] The phenolic hydroxyl proton should also be a singlet, typically around 9.8 ppm in DMSO-d₆, a hydrogen-bond accepting solvent.

  • Aromatic Protons: The seven aromatic protons appear in the range of 6.9 to 7.8 ppm.

    • Ring A (substituted with -OH and -COOH): The protons on this ring are influenced by the electron-withdrawing carboxylic acid and the electron-donating hydroxyl group. H-2, positioned between the two functional groups, is expected to be a triplet with a small coupling constant. H-6 will likely be a doublet of doublets, coupled to H-4 and H-2. H-4, meta to both substituents, would appear as a triplet.

    • Ring B (substituted with -OCH₃): The methoxy group at the 3' position influences the chemical shifts of the protons on this ring. H-2' and H-6' are anticipated to be distinct, with H-2' being a triplet and H-6' a doublet of doublet of doublets. H-4' and H-5' will also show characteristic splitting patterns based on their coupling with neighboring protons.

  • Methoxy Protons: The three protons of the methoxy group are magnetically equivalent and not coupled to any other protons, thus they will appear as a sharp singlet at approximately 3.85 ppm.[4]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing around 167.5 ppm.[2]

  • Aromatic Carbons: The twelve aromatic carbons are expected in the 112-160 ppm range. The carbons directly attached to oxygen (C-5, C-3') will be the most downfield in this region due to the deshielding effect of the oxygen atoms. The quaternary carbons (C-1, C-1', C-3) will generally have weaker signals than the protonated carbons.

  • Methoxy Carbon: The carbon of the methoxy group will appear upfield, around 55.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[5]

  • O-H Stretching: A very broad and strong absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[6][7] Overlapping this, a broader, less intense band around 3350 cm⁻¹ is expected for the phenolic O-H stretch.

  • C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.[6]

  • C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.[4] Conjugation with the aromatic ring may shift this to a slightly lower wavenumber.

  • C=C and C-O Stretching: Aromatic C=C stretching vibrations give rise to several bands in the 1600-1480 cm⁻¹ region. Strong absorptions in the 1300-1000 cm⁻¹ range are due to C-O stretching from the carboxylic acid, ether, and phenol moieties.[4]

  • Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions, including O-H and C-H bending vibrations, which are unique to the molecule and serve as a "fingerprint" for identification. The out-of-plane C-H bending bands in the 800-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) in negative mode is ideal for acidic compounds.

  • Molecular Ion: In negative ion mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 257.07.

  • Fragmentation Pattern: The fragmentation of aromatic carboxylic acids is often characterized by the loss of neutral molecules.

    • A common fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the molecular ion, leading to a fragment at m/z 213.08.[8][9]

    • Subsequent fragmentation could involve the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, resulting in a peak at m/z 198.06.

    • Another possible fragmentation is the loss of a ketene molecule (CH₂=C=O, 42 Da) from the deprotonated molecular ion after decarboxylation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following protocols are recommended.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[10]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent in which the compound is soluble. DMSO-d₆ is a good choice for this compound due to its ability to dissolve polar compounds and prevent the exchange of labile protons.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock Lock & Shim load->lock acquire Acquire Spectra (1H, 13C, etc.) lock->acquire process Process FID (FT, Phasing) acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for NMR spectroscopic analysis.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[11][12][13]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis background Collect Background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum analyze Analyze Spectrum collect_spectrum->analyze

Caption: Workflow for ATR-FTIR spectroscopic analysis.

ESI-Mass Spectrometry

Electrospray ionization is a soft ionization technique suitable for polar, thermally labile molecules.[14][15][16]

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with a small amount (0.1%) of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

  • Tuning and Optimization: Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range and polarity (negative mode is preferred for this compound).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution dilute Prepare Working Solution stock->dilute infuse Infuse/Inject Sample dilute->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire analyze Analyze Spectrum (m/z, Fragmentation) acquire->analyze

Caption: Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer a clear understanding of the key structural features of this molecule. The provided protocols for data acquisition ensure that researchers can obtain high-quality, reliable data for this and similar compounds. This comprehensive spectroscopic analysis is an indispensable tool for the quality control, structural verification, and further development of this promising biphenyl derivative.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • The Features of IR Spectrum. (n.d.). Retrieved from [Link]

  • Chromatography Forum. (2004). Increasing sensitivity for carboxylic acid. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Opperhuizen, A., et al. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemosphere, 68(10), 1980-1988.
  • Lewis, S. A., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Biomass and Bioenergy, 107, 10-17.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • McLafferty, F. W., & Gohike, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry, 31(12), 2076–2082.
  • Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 10-15.
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Perera, D., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Jurnal Teknologi, 84(2), 115-124.
  • Burns, D. C., et al. (2007). A predictive tool for assessing C-13 NMR chemical shifts of flavonoids.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

solubility profile of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of a novel biphenyl carboxylic acid derivative, this compound. While specific experimental data for this compound is not publicly available, this document outlines the state-of-the-art methodologies and strategic considerations necessary for a thorough solubility assessment, from early discovery to formulation development. Adherence to these principles is essential for advancing promising new chemical entities (NCEs) through the development pipeline. This guide is intended for researchers, medicinal chemists, and formulation scientists in the pharmaceutical industry.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a marketed drug is fraught with challenges, a significant portion of which are rooted in its physicochemical properties. Among these, aqueous solubility stands out as a paramount factor, particularly for orally administered drugs. Poor solubility can lead to low dissolution rates in the gastrointestinal (GI) tract, resulting in incomplete absorption and suboptimal drug exposure. This, in turn, can lead to variable and unpredictable therapeutic outcomes, and in many cases, the termination of an otherwise promising drug candidate.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[1][2][3] For BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, solubility is a primary rate-limiting step for absorption.[4][5] Therefore, a comprehensive understanding of an API's solubility profile is not merely a data-gathering exercise; it is a cornerstone of a rational drug development program.

This guide focuses on a hypothetical, yet structurally representative, NCE: this compound. The presence of both a hydroxyl and a carboxylic acid group suggests that its solubility will be highly dependent on pH. The biphenyl core, being lipophilic, may contribute to overall low aqueous solubility. A thorough investigation into its solubility across a range of physiologically relevant conditions is therefore critical.

Foundational Principles of Solubility Assessment

A robust solubility assessment is a multi-stage process that evolves with the drug development timeline. It begins with early, high-throughput screening methods and progresses to more detailed, resource-intensive equilibrium solubility studies.

In Silico Prediction: The First Glimpse

Before any wet lab experiments are conducted, computational tools can provide an initial estimate of a compound's solubility. These models leverage large datasets of known compounds and their experimentally determined solubilities to predict the properties of novel structures. While not a substitute for experimental data, in silico predictions are valuable for prioritizing compounds in early discovery and for guiding the design of initial experiments.[6]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.[2]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often non-equilibrium, conditions. It is typically determined in high-throughput screening (HTS) settings and is useful for the rapid assessment of a large number of compounds in early discovery.

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium, where the rate of dissolution equals the rate of precipitation.[2] This is the value that is most relevant for understanding the biopharmaceutical properties of a drug and is the focus of regulatory guidelines.[1][6]

Experimental Protocols for Determining the Solubility Profile

The following sections detail the key experimental workflows for characterizing the solubility of this compound.

Phase 1: Aqueous and pH-Dependent Solubility

The initial phase of experimental solubility determination focuses on the compound's behavior in simple aqueous systems and across a physiologically relevant pH range. This is guided by international regulatory bodies like the International Council for Harmonisation (ICH).[1][3][7][8][9]

Protocol 1: Shake-Flask Method for Equilibrium Solubility in Aqueous Buffers

This is the gold-standard method for determining thermodynamic solubility.[1][2]

Objective: To determine the equilibrium solubility of the API in aqueous buffers at various pH levels, as stipulated by ICH M9 guidelines.[1][3][8]

Materials:

  • This compound (solid form)

  • pH buffers: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[3][6][7]

  • Shaking incubator set to 37 °C ± 1 °C.[1][8]

  • Validated analytical method (e.g., HPLC-UV) for quantifying the API.

Procedure:

  • Add an excess amount of the solid API to vials containing each of the pH buffers. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.

  • Seal the vials and place them in a shaking incubator at 37 °C.

  • Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[6]

  • At each time point, withdraw an aliquot from each vial and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved API using a validated analytical method.

  • Equilibrium is confirmed when the solubility values from two consecutive time points are within an acceptable range (e.g., ± 5%).

  • The pH of the saturated solution should be measured at the end of the experiment to ensure it has not shifted significantly.[1]

Data Presentation:

The results of the pH-dependent solubility study should be summarized in a table.

Solvent System Target pH Equilibrium Solubility (µg/mL) Final pH
0.1 N HCl1.2[Experimental Value][Measured Value]
Acetate Buffer4.5[Experimental Value][Measured Value]
Phosphate Buffer6.8[Experimental Value][Measured Value]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_verification Verification A Add excess API to pH buffers (1.2, 4.5, 6.8) B Incubate at 37°C with shaking A->B C Withdraw and filter aliquots at 24, 48, 72h B->C D Quantify API concentration (e.g., HPLC-UV) C->D E Check for equilibrium (consecutive time points) D->E F Measure final pH of saturated solution E->F

Caption: Workflow for pH-dependent equilibrium solubility determination.

Phase 2: Solubility in Biorelevant Media

While simple aqueous buffers provide essential baseline data, they do not fully replicate the complex environment of the human GI tract. Biorelevant media, which contain bile salts and lecithin, offer a more physiologically relevant assessment of solubility, particularly for poorly soluble compounds.[4][10][11][12]

Protocol 2: Solubility in Fasted and Fed State Simulated Intestinal Fluids (FaSSIF and FeSSIF)

Objective: To evaluate the solubility of the API in media that mimic the conditions of the small intestine in both the fasted and fed states.

Materials:

  • This compound (solid form)

  • FaSSIF and FeSSIF powders or concentrates (commercially available)

  • Shaking incubator at 37 °C

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Prepare FaSSIF and FeSSIF media according to the manufacturer's instructions.

  • Follow the same shake-flask methodology as described in Protocol 1, using FaSSIF and FeSSIF as the solvents.

  • Determine the equilibrium solubility in both media.

Data Presentation:

Biorelevant Medium Simulated State Equilibrium Solubility (µg/mL)
FaSSIFFasted Intestine[Experimental Value]
FeSSIFFed Intestine[Experimental Value]

Workflow Diagram:

G cluster_prep Media Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare FaSSIF and FeSSIF media B Add excess API to FaSSIF and FeSSIF A->B C Incubate at 37°C with shaking until equilibrium B->C D Filter and quantify API concentration C->D

Sources

A Technical Guide to the Structural Elucidaion of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel biphenyl compound, 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a systematic and robust analytical workflow. The methodologies described herein are grounded in established spectroscopic principles and are designed to deliver an unambiguous structural assignment.

Introduction

This compound is a complex organic molecule featuring a biphenyl core with hydroxyl, methoxy, and carboxylic acid functional groups. The precise determination of its chemical structure is paramount for understanding its physicochemical properties, potential biological activity, and for ensuring purity and consistency in any future applications. This guide will detail a multi-technique spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind the selection of each technique and the logical flow of the elucidation process are emphasized to provide a field-proven, self-validating system for structural confirmation.

Part 1: Initial Characterization and Workflow

The first step in the structural elucidation of a novel compound is to determine its molecular formula and gain initial insights into its functional groups. This is typically achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of the molecular weight and, consequently, the elemental composition of a molecule. This is a critical foundational piece of data upon which the entire structural elucidation is built.

Experimental Protocol:

  • Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Analyze the data to determine the exact mass of the molecular ion and use elemental composition software to deduce the molecular formula.

Expected Data:

ParameterExpected Value
Molecular Formula C₁₄H₁₂O₄
Exact Mass 244.0736
Observed [M-H]⁻ 243.0663
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds.

Experimental Protocol:

  • Obtain a small sample of the solid compound.

  • Place the sample on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)O-H stretchPhenol
~3050C-H stretchAromatic
~2850C-H stretchMethoxy (-OCH₃)
~1700C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
Elucidation Workflow Diagram

Elucidation_Workflow cluster_initial Initial Characterization cluster_nmr NMR Spectroscopy HRMS High-Resolution MS (Molecular Formula) H1_NMR ¹H NMR (Proton Environment) HRMS->H1_NMR IR Infrared Spectroscopy (Functional Groups) IR->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Correlations) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: A logical workflow for the structural elucidation of this compound.

Part 2: In-depth NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be employed to unambiguously assign all proton and carbon signals and to establish the connectivity of the atoms.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

Predicted ¹H NMR Data (in DMSO-d₆, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~9.5s1H-OH
~7.8t, J=1.8 Hz1HH-4
~7.6dd, J=1.8, 1.2 Hz1HH-2
~7.4t, J=7.8 Hz1HH-5'
~7.2dd, J=1.8, 1.2 Hz1HH-6
~7.1ddd, J=7.8, 2.0, 1.0 Hz1HH-6'
~7.0t, J=2.0 Hz1HH-2'
~6.9ddd, J=7.8, 2.0, 1.0 Hz1HH-4'
3.8s3H-OCH₃
¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Experimental Protocol:

  • Using the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data (in DMSO-d₆, δ in ppm):

Chemical Shift (ppm)Carbon TypeAssignment
~168C-COOH
~159CC-3'
~158CC-5
~142CC-1'
~139CC-1
~132CC-3
~130CHC-5'
~125CHC-6
~122CHC-4
~120CHC-6'
~118CHC-2
~115CHC-4'
~113CHC-2'
55.5CH₃-OCH₃
2D NMR Spectroscopy: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are essential for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Experimental Protocol:

  • Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Key Expected HMBC Correlations:

The HMBC spectrum is instrumental in connecting the two aromatic rings and confirming the positions of the substituents.

HMBC_Correlations cluster_ringA Ring A cluster_ringB Ring B H4 H-4 C2 C-2 H4->C2 C6 C-6 H4->C6 H2 H-2 C4 C-4 H2->C4 H2->C6 COOH_C C(OOH) H2->COOH_C C1_prime C-1' H2->C1_prime H6 H-6 H6->C2 H6->C4 H6->C1_prime C1 C-1 C3 C-3 C5 C-5 OH_C5 C-5 (OH) H2_prime H-2' H2_prime->C1 C4_prime C-4' H2_prime->C4_prime C6_prime C-6' H2_prime->C6_prime H4_prime H-4' C2_prime C-2' H4_prime->C2_prime H4_prime->C6_prime H5_prime H-5' H6_prime H-6' H6_prime->C1 H6_prime->C2_prime H6_prime->C4_prime C3_prime C-3' C5_prime C-5' OCH3_C3_prime C-3' (OCH3) OCH3_H H (OCH3) OCH3_H->C3_prime

Caption: Key expected HMBC correlations for confirming the structure of this compound.

Conclusion

By systematically applying the analytical techniques outlined in this guide—HRMS for molecular formula determination, IR for functional group identification, and a comprehensive suite of 1D and 2D NMR experiments for detailed structural mapping—a complete and unambiguous elucidation of this compound can be achieved. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent research and development activities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. (1990). The Journal of Organic Chemistry. [Link][1]

  • Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. (n.d.). TSI Journals. [Link][2]

Sources

The Enigmatic Presence of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid and Its Kin in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the natural occurrence, biosynthetic origins, and analytical strategies pertaining to 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and its broader family of derivatives. While direct evidence for the natural existence of this specific molecule remains elusive in currently available literature, its structural components—the biphenyl scaffold, hydroxyl, methoxy, and carboxylic acid functionalities—are well-represented in a diverse array of natural products. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals by exploring the landscape of naturally occurring biphenyls, their biochemical synthesis, and the methodologies required for their discovery and characterization.

Part 1: The Natural Landscape of Biphenyl Carboxylic Acids and Their Derivatives

Biphenyl compounds are a class of secondary metabolites found across the plant and fungal kingdoms, exhibiting a wide range of biological activities.[1][2] These activities include antifungal, cytotoxic, anti-inflammatory, and antioxidant properties.[1][3][4] While the specific molecule this compound has not been definitively isolated from a natural source to date, numerous structurally related compounds have been identified, suggesting that its existence in nature is plausible.

Structural Diversity in Nature

Naturally occurring biphenyls often feature hydroxylation and methoxylation patterns that significantly influence their biological activity. The presence of a carboxylic acid moiety is less common but not unprecedented. For instance, 4-biphenylcarboxylic acid has been reported in Panax ginseng.[5] The family Clusiaceae is a rich source of diverse biphenyls, many of which are prenylated and exhibit significant cytotoxicity against cancer cell lines.[1][6][7][8] In the plant subfamily Maloideae (which includes apples and pears), biphenyls act as phytoalexins, compounds produced in response to pathogen attack.[2]

The structural relationship of the target molecule to known natural products suggests it could be an intermediate or a less abundant derivative in a plant or microbial biosynthetic pathway.

Part 2: Biosynthetic Pathways: A Hypothetical Route to this compound

The biosynthesis of biphenyls in plants is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a vast array of phenolic compounds.[4][9][10] This pathway starts with the amino acid L-phenylalanine.

The Phenylpropanoid Pathway: The Foundation

The initial steps of the phenylpropanoid pathway convert L-phenylalanine into various cinnamic acid derivatives. Key enzymes in this process include:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by converting it into its coenzyme A (CoA) thioester, p-coumaroyl-CoA.

These initial steps provide the fundamental building blocks for a multitude of downstream products, including flavonoids, stilbenes, and lignans.[5][11][12][13][14]

Formation of the Biphenyl Scaffold

The formation of the biphenyl C-C bond is typically achieved through oxidative coupling of two phenylpropanoid units. This process is mediated by enzymes such as peroxidases and laccases.[3][15] In the context of our target molecule, two different phenylpropanoid-derived precursors would be required.

A plausible biosynthetic route to this compound could involve the following key steps, as illustrated in the diagram below:

Biosynthetic Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_precursors Formation of Precursors cluster_coupling Oxidative Coupling and Modification L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Hydroxylation 3,4,5-Trihydroxycinnamic\nAcid Derivative 3,4,5-Trihydroxycinnamic Acid Derivative p-Coumaroyl-CoA->3,4,5-Trihydroxycinnamic\nAcid Derivative Hydroxylations Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA O-Methylation Biphenyl Intermediate Biphenyl Intermediate Feruloyl-CoA->Biphenyl Intermediate Oxidative Coupling (Peroxidases/Laccases) 5-Hydroxyferulic Acid\nDerivative 5-Hydroxyferulic Acid Derivative 3,4,5-Trihydroxycinnamic\nAcid Derivative->5-Hydroxyferulic Acid\nDerivative O-Methylation 5-Hydroxyferulic Acid\nDerivative->Biphenyl Intermediate Target Molecule 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Biphenyl Intermediate->Target Molecule Further Modifications (e.g., Carboxylation)

Caption: Hypothetical biosynthetic pathway to this compound.

This proposed pathway involves the generation of two distinct C6-C3 precursors, which then undergo oxidative coupling to form the biphenyl skeleton. Subsequent modifications, such as hydroxylations, methylations, and the formation of the carboxylic acid group, would lead to the final product.

Part 3: Experimental Protocols for Isolation and Characterization

The search for novel natural products like this compound requires a systematic approach to extraction, isolation, and structural elucidation.

Extraction of Phenolic Compounds

The choice of extraction method is critical and depends on the polarity of the target compounds and the nature of the source material.[1][6][16]

Step-by-Step General Extraction Protocol:

  • Sample Preparation: The plant or fungal material is dried and ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A solvent of appropriate polarity is chosen. For moderately polar compounds like the target molecule, a mixture of methanol or ethanol and water is often effective. Maceration, Soxhlet extraction, or more modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed.[2][17]

  • Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning using immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to fractionate the components based on their polarity. The target compound is expected to partition into a moderately polar solvent like ethyl acetate.

Extraction Workflow Start Plant/Fungal Material Dry_Grind Drying and Grinding Start->Dry_Grind Extraction Solvent Extraction (e.g., MeOH/H2O) Dry_Grind->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Polar, Semi-polar, and Non-polar Fractions Partitioning->Fractions

Caption: General workflow for the extraction of phenolic compounds from natural sources.

Chromatographic Separation and Purification

The fractionation of the crude extract is followed by various chromatographic techniques to isolate the pure compound.[17][18][19]

Table 1: Chromatographic Techniques for the Purification of Biphenyl Derivatives

TechniqueStationary PhaseMobile PhasePrinciple
Column Chromatography (CC) Silica gel, Sephadex LH-20Gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate)Adsorption and size-exclusion
Medium-Pressure Liquid Chromatography (MPLC) Reversed-phase (C18) or normal-phase silicaGradient of water/methanol or acetonitrileHigher resolution than CC
High-Performance Liquid Chromatography (HPLC) Reversed-phase (C18, Biphenyl), Normal-phaseIsocratic or gradient elution with high-purity solventsHigh resolution and purity
Counter-Current Chromatography (CCC) Liquid-liquid system without a solid supportTwo immiscible solvent phasesPartitioning between two liquid phases

Biphenyl stationary phases in HPLC have shown excellent selectivity for aromatic compounds and could be particularly useful for separating structurally similar biphenyl derivatives.[18][20][21]

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the molecule.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the overall structure of the molecule.[22][23][24] The chemical shifts and coupling constants of the protons and carbons in the biphenyl rings and the substituents provide detailed structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic conjugation in the molecule, which is characteristic of the biphenyl system.

Part 4: Biological and Pharmacological Significance

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[15][16] Naturally occurring and synthetic biphenyl derivatives have demonstrated a wide range of pharmacological activities.[2][12]

Table 2: Reported Biological Activities of Naturally Occurring Biphenyls and Their Derivatives

Biological ActivityExamples of Compounds/SourceReference(s)
Antifungal Phytoalexins from Sorbus pohuashanensis[22]
Cytotoxic/Anticancer Compounds from Chaenomeles sinensis and Garcinia species[1][3][7][8]
Anti-inflammatory Biphenyls from Chaenomeles sinensis[3]
Antioxidant Magnolol and its derivatives[4]
URAT1 Inhibition Synthetic biphenyl carboxylic acid derivatives (potential for gout treatment)[13]

The presence of hydroxyl and methoxy groups on the biphenyl rings can significantly modulate the biological activity.[4] The carboxylic acid group can influence the pharmacokinetic properties of the molecule and its ability to interact with biological targets.

Conclusion

While the natural occurrence of this compound is yet to be confirmed, the wealth of structurally related compounds found in nature provides a strong rationale for its potential existence and a clear roadmap for its discovery. This guide has outlined the biosynthetic pathways that could lead to its formation, detailed the experimental protocols necessary for its isolation and characterization, and highlighted the potential biological significance of this class of molecules. For researchers in natural product chemistry and drug discovery, the exploration of the vast chemical space of biphenyl derivatives holds significant promise for uncovering novel bioactive compounds with therapeutic potential.

References

  • Agustin, R., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Plants, 13(7), 965. [Link]

  • Ahn, E. M., et al. (2016). Isolation of bioactive biphenyl compounds from the twigs of Chaenomeles sinensis. Bioorganic & Medicinal Chemistry Letters, 26(3), 913-917. [Link]

  • Bistel, K., et al. (2017). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 22(12), 2077. [Link]

  • Chen, L., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Plant Science, 13, 1047895. [Link]

  • Cheng, G.-G., et al. (2022). Some biologically active biphenyl derivatives. ResearchGate. [Link]

  • Chantarasriwong, O., et al. (2013). Biphenyl Derivatives from Garcinia Schomburgkiana and the Cytotoxicity of the Isolated Compounds. Natural Product Communications, 8(9), 1267-1270. [Link]

  • Dubrovina, A. S., & Kiselev, K. V. (2017). Regulation of stilbene biosynthesis in plants. Planta, 246(4), 597-623. [Link]

  • Fan, H., et al. (2013). Biphenyl Derivatives from Garcinia schomburgkiana and the Cytotoxicity of the Isolated Compounds. Semantic Scholar. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carboxylic acid. [Link]

  • Jain, S. K., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

  • Moin, S., et al. (2021). Biosynthesis of Phenylpropanoids and Related Compounds. ResearchGate. [Link]

  • Murali, A., et al. (2022). Development of bioactive compounds based on biphenyl. ResearchGate. [Link]

  • Patel, K. R., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 195-202. [Link]

  • Hou, X., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]

  • Vannini, A., et al. (2021). Impact of Environmental Factors on Stilbene Biosynthesis. Molecules, 26(16), 4843. [Link]

  • Chizzali, C., et al. (2012). Differential expression of biphenyl synthase gene family members in fire-blight-infected apple 'Holsteiner Cox'. Plant Physiology, 158(2), 864-875. [Link]

  • Wikipedia. (2024). Polychlorinated biphenyl. [Link]

  • Lanças, F. M. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-389. [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? [Link]

  • Li, D., et al. (2022). Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale. International Journal of Molecular Sciences, 23(19), 11487. [Link]

  • Dias, R., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 241. [Link]

  • Jez, J. M., et al. (2007). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Protein Science, 16(3), 366-375. [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Angewandte Chemie International Edition, 44(41), 6682-6698. [Link]

  • Kumar, A., & Kumar, S. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(1), 1-6. [Link]

  • McPhail, K. L. (2016). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

  • Restek. (2016). Why Biphenyl is a very interesting primary choice as stationary phase in LC. [Link]

  • Agustin, R., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. ResearchGate. [Link]

Sources

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl carboxylic acid derivative. Biphenyl structures are prevalent in many pharmacologically active compounds and specialty chemicals.[1] The accurate quantification of such molecules is paramount in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methods for the precise quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to international validation standards to ensure data integrity and reliability.[2][3][4]

Core Principles of Analysis: Navigating the Challenges of Carboxylic Acid Quantification

The analysis of carboxylic acids like this compound presents unique challenges. These compounds can exhibit poor peak shape and retention in reversed-phase chromatography due to their polar nature. Furthermore, their inherent UV absorbance may not be sufficient for trace-level quantification.[5] To address these issues, two primary analytical approaches are recommended: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • HPLC-UV: This is a widely accessible and robust technique suitable for the quantification of the analyte in bulk materials and simple matrices. The presence of the biphenyl chromophore in the target molecule allows for direct UV detection.[6]

  • LC-MS/MS: For complex biological matrices or when high sensitivity is required, LC-MS/MS is the method of choice.[5][7][8] It offers superior selectivity and lower detection limits, minimizing the impact of matrix effects.

The validation of these analytical methods is not merely a procedural step but a cornerstone of ensuring their suitability for the intended purpose.[3][9][10] Adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines provides a framework for demonstrating that the method is accurate, precise, specific, and robust.[2][3]

Recommended Analytical Methodologies

This section details the protocols for both HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is ideal for the quantification of the analyte in drug substances and simple formulations where concentration levels are relatively high.

1.1. Sample Preparation (from a solid formulation)

  • Accurately weigh a portion of the powdered formulation equivalent to approximately 10 mg of this compound.

  • Transfer the weighed powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of a diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

1.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with 70% A, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[11]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or the wavelength of maximum absorbance)

1.3. Rationale for Method Parameters

  • C18 Column: A C18 stationary phase provides good retention for the moderately nonpolar biphenyl structure.

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the quantification of this compound in complex biological matrices such as plasma, requiring high sensitivity and selectivity.

2.1. Sample Preparation (from plasma using protein precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an LC-MS vial for analysis.

2.2. LC-MS/MS Conditions

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient program to achieve separation from matrix components.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transition Precursor ion (M-H)⁻ → Product ion (To be determined by infusion of a standard solution)

2.3. Rationale for Method Parameters

  • Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma samples.

  • UPLC Column: The use of a UPLC column with smaller particle size allows for faster analysis times and better resolution.

  • Formic Acid: Formic acid is a volatile acid compatible with mass spectrometry that aids in the ionization of the analyte.

  • Negative Ion Mode ESI: Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative ion mode ESI a suitable choice for detection.

  • Multiple Reaction Monitoring (MRM): MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[12]

Method Validation Protocol

A comprehensive validation of the chosen analytical method is crucial to ensure its reliability.[4][9][10] The following parameters, as outlined in the ICH Q2(R2) guidelines, should be assessed.[2][3]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.[2]No interference from placebo, impurities, or matrix components at the retention time of the analyte.
Linearity To demonstrate a direct proportional relationship between concentration and response.[2]Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[10]As defined by the linearity study.
Accuracy The closeness of the test results to the true value.[2]Recovery of 98.0% to 102.0% for drug substance and 97.0% to 103.0% for drug product.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; precision and accuracy within acceptable limits.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Data Presentation and Interpretation

For quantification, a calibration curve is constructed by plotting the peak area response against the concentration of a series of prepared standards. The concentration of this compound in unknown samples is then determined by interpolating their peak area responses from this calibration curve.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample extraction Extraction/ Dissolution start->extraction filtration Filtration/ Cleanup extraction->filtration final_sample Final Sample in Vial filtration->final_sample hplc HPLC or LC-MS/MS final_sample->hplc detector UV or MS/MS Detector hplc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Overall workflow for the quantification of this compound.

Sample_Preparation_Workflow cluster_plasma Plasma Sample Preparation plasma_sample Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma_sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute final_vial Transfer to Vial reconstitute->final_vial

Caption: Detailed workflow for plasma sample preparation using protein precipitation.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
  • PubMed. (2004, January). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column.
  • Acta Pharmaceutica. (2020, July 8). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different.
  • SCIEX. (n.d.). New Strategy for Easy, Sensitive and Selective Detection of THC Carboxylic Acid Direct from Hair - Use of LC-MRM.
  • PubMed. (2022, November 30). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • PMC - NIH. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.

Sources

LC-MS/MS protocol for detecting 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application and Protocol Guide

Title: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Sensitive Quantification of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in Human Plasma

Introduction

This compound is a potential metabolite of pharmaceutical compounds containing a biphenyl scaffold. The metabolic fate of biphenyl structures often involves oxidative processes, including hydroxylation and subsequent conjugation, making the analysis of hydroxylated metabolites crucial in pharmacokinetic and drug metabolism studies.[1][2][3] The presence of both a carboxylic acid and a hydroxyl group lends the molecule a degree of polarity that requires a well-developed analytical method for its selective and sensitive quantification in complex biological matrices.

This application note provides a comprehensive, step-by-step protocol for the determination of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed for robustness and high sensitivity, making it suitable for preclinical and clinical research. The described protocol adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[4][5][6]

Analyte Physicochemical Properties

Understanding the properties of the target analyte is fundamental to developing a robust extraction and detection method. While specific experimental data for this exact molecule is not widely published, its properties can be reliably estimated based on its structure and closely related analogues.

PropertyEstimated Value / CharacteristicRationale for Method Development
Molecular Formula C₁₄H₁₂O₄Used for calculating exact mass.
Molecular Weight 244.24 g/mol Essential for setting up the mass spectrometer.[7]
pKa ~3-4 (Carboxylic Acid), ~9-10 (Phenolic Hydroxyl)The acidic carboxylic group makes the molecule suitable for anion exchange solid-phase extraction and sensitive detection in negative ion mode ESI-MS.
LogP ~2.5 - 3.0Indicates moderate lipophilicity, suitable for reversed-phase liquid chromatography and extraction from plasma.

Principle of the Method

This method employs solid-phase extraction (SPE) to isolate the analyte from plasma proteins and endogenous interferences like phospholipids. The cleaned-up extract is then injected into a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system, which separates the analyte from other remaining components. The analyte is subsequently detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS) and using a calibration curve generated from samples of known concentrations.

Materials and Reagents

  • Standards: this compound (≥98% purity), this compound-¹³C₆ (Internal Standard, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium hydroxide (ACS grade).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, SPE cartridges (e.g., Mixed-Mode Anion Exchange, 30 mg/1 mL), autosampler vials with inserts.

Instrumentation

  • UHPLC System: A system capable of binary gradient elution at pressures up to 1000 bar (e.g., Waters Acquity UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo TSQ Altis, Agilent 6495C).

  • Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples. Prepare a separate IS working solution at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentration range (e.g., 0.1 to 100 ng/mL). Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Solid-Phase Extraction (SPE)

The choice of a mixed-mode anion exchange SPE is deliberate; the sorbent's primary anion exchange mechanism strongly retains the deprotonated carboxylic acid group of the analyte, while a secondary reversed-phase mechanism aids in retaining the biphenyl structure. This dual mechanism allows for stringent wash steps to remove neutral and basic interferences, as well as highly polar compounds, resulting in a cleaner final extract and minimizing matrix effects.[8][9]

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the IS working solution. Vortex briefly. Add 200 µL of 2% ammonium hydroxide in water to ensure the analyte's carboxylic acid group is deprotonated for efficient binding to the SPE sorbent. Vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply gentle positive pressure or vacuum to ensure a slow, consistent flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar endogenous components.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of acetonitrile to remove less polar, non-ionic interferences like phospholipids.

  • Drying: Dry the cartridge thoroughly for 2-5 minutes under vacuum or positive pressure to remove residual wash solvents.

  • Elution: Elute the analyte and IS with 1 mL of 2% formic acid in acetonitrile. The formic acid neutralizes the carboxylic acid, disrupting its interaction with the anion exchange sorbent and allowing for its release.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase A/B starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Sample Preparation Workflow Diagram

SPE_Workflow cluster_sample Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps P 100 µL Plasma Sample IS Add 25 µL Internal Standard P->IS Buffer Add 200 µL 2% NH4OH Vortex IS->Buffer Cond Condition: 1 mL Methanol Buffer->Cond Transfer to SPE Equil Equilibrate: 1 mL Water Cond->Equil Load Load Sample Equil->Load Wash1 Wash 1: 1 mL 5% Methanol/Water Load->Wash1 Wash2 Wash 2: 1 mL Acetonitrile Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute: 1 mL 2% Formic Acid in ACN Dry->Elute Evap Evaporate to Dryness Elute->Evap Collect Eluate Recon Reconstitute in 100 µL Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Sources

using 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in in-vitro cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In-Vitro Characterization of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Abstract

This document provides a detailed methodological framework for the in-vitro evaluation of this compound. Biphenyl compounds possessing hydroxyl, methoxy, and carboxylic acid moieties are of significant interest in drug discovery due to their structural resemblance to known bioactive agents, including anti-inflammatory drugs and metabolic modulators. This guide presents a logical, tiered approach for characterizing the compound's cellular effects, beginning with essential cytotoxicity profiling, followed by investigations into its potential anti-inflammatory and peroxisome proliferator-activated receptor gamma (PPARγ) modulatory activities. Each section includes the scientific rationale underpinning the experimental design, detailed step-by-step protocols, and guidance on data interpretation, providing researchers with a comprehensive toolkit to elucidate the compound's biological profile.

Introduction and Compound Profile

This compound is a biphenyl derivative featuring three key functional groups: a hydroxyl group, a methoxy group, and a carboxylic acid. The biphenyl scaffold provides a rigid backbone for spatial orientation of these groups. The carboxylic acid moiety is a classic isostere for various biological targets and is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and ligands for nuclear receptors like PPARs.[1][2] The hydroxyl and methoxy substitutions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor-binding affinity.[3][4]

Given these structural attributes, a logical hypothesis is that this compound may exhibit anti-inflammatory properties and/or interact with metabolic signaling pathways. This guide outlines a strategic workflow to test these hypotheses using established in-vitro cell-based assays.

General Workflow for Compound Characterization

The proposed experimental plan follows a hierarchical approach, starting with broad cellular effects and progressively moving towards more specific, mechanistic assays. This ensures that data from each stage informs the design of the next, optimizing resource allocation and scientific rigor.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Insight Compound Compound Preparation (Stock Solution in DMSO) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Determine Non-Toxic Concentration Range Compound->Cytotoxicity Initial Characterization AntiInflammatory Anti-Inflammatory Assay (LPS-stimulated RAW 264.7 cells) Measure Nitric Oxide Production Cytotoxicity->AntiInflammatory Use Non-Toxic Doses PPARg PPARγ Reporter Assay (HEK293T or similar) Measure Receptor Activation Cytotoxicity->PPARg Use Non-Toxic Doses Signaling Mechanism of Action (Western Blot) Analyze NF-κB & MAPK Pathways AntiInflammatory->Signaling If Anti-Inflammatory Activity is Observed

Figure 1: A tiered experimental workflow for characterizing the biological activity of the target compound.

Foundational Protocols: Compound Preparation and Cytotoxicity

Before assessing functional activity, it is critical to prepare the compound correctly and determine the concentration range at which it is not cytotoxic. High concentrations of a compound can induce cell death, leading to false positives or uninterpretable results in subsequent functional assays.

Protocol: Compound Stock Solution Preparation

Rationale: The compound is predicted to have low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used to dissolve such compounds for in-vitro studies. A high-concentration stock minimizes the final DMSO concentration in the cell culture medium, as DMSO itself can be toxic to cells at concentrations typically above 0.5-1%.

Procedure:

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may be required.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages, HEK293T)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Wrap the plate in foil and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution.[5]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[5]

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration). For all subsequent experiments, use concentrations well below the determined CC₅₀ value.

Treatment GroupExample Concentration (µM)% Cell Viability (Relative to Vehicle)
Vehicle Control (DMSO)0100%
Compound X198.5%
Compound X1095.2%
Compound X2591.8%
Compound X5085.1%
Compound X10048.7% (CC₅₀ ≈ 100 µM)

Functional Screening: Anti-Inflammatory Activity

Inflammation is a key pathological process, and its modulation is a major therapeutic goal. A hallmark of the inflammatory response in macrophages is the production of nitric oxide (NO).[7]

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Murine macrophage cell lines like RAW 264.7 produce large amounts of NO upon stimulation with lipopolysaccharide (LPS), an endotoxin from gram-negative bacteria. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration, serving as a direct index of NO production.[8][9]

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • Griess Reagent (typically a two-part solution: Part A - sulfanilamide in phosphoric acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[8]

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and incubate overnight.[10]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the compound. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[10] Include control wells:

    • Negative Control: Cells + Medium only

    • Vehicle Control: Cells + Medium + DMSO + LPS

    • Positive Control: Cells + Known inhibitor (e.g., L-NAME) + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[11]

  • Griess Assay:

    • Transfer 50-100 µL of the culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add an equal volume of Griess reagent to all samples and standards.[10]

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.[10]

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Express the results as a percentage of NO inhibition relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Mechanistic Insight: Inflammatory Signaling Pathways

If the compound inhibits NO production, the next step is to investigate its effect on the upstream signaling pathways that control the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. The NF-κB and MAPK pathways are primary regulators of this process.[12]

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (MKKs) MAP3K->MAP2K p38_ERK p38 / ERK MAP2K->p38_ERK p_p38_ERK p-p38 / p-ERK (ACTIVE) p38_ERK->p_p38_ERK Gene Gene Transcription (iNOS, TNF-α, IL-6) p_p38_ERK->Gene IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα (Degradation) IkBa_p65->p_IkBa p65_nuc p65/p50 (Nuclear Translocation) p_IkBa->p65_nuc Releases p65/p50 p65_nuc->Gene

Figure 2: Simplified LPS-induced NF-κB and MAPK signaling pathways leading to inflammatory gene expression.

Protocol: Western Blot Analysis of NF-κB and MAPK Activation

Principle: Western blotting allows for the detection and semi-quantitative analysis of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of key signaling proteins (e.g., p-p38, p-ERK, p-p65), we can assess whether the compound inhibits their activation.[13][14]

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short period (e.g., 15-60 minutes, requires optimization).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli loading buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-p-p65, anti-p-p38, anti-p-ERK, and their total protein counterparts for normalization).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation: Quantify band intensities using densitometry software. Normalize the intensity of each phosphorylated protein band to its corresponding total protein band. Express the data as a fold change relative to the LPS-stimulated vehicle control.

Target ProteinTreatment (LPS +)Concentration (µM)Relative Band Intensity (Normalized)
p-p65 / total p65Vehicle Control01.00
Compound X100.65
Compound X500.21
p-p38 / total p38Vehicle Control01.00
Compound X100.95
Compound X500.88

Functional Screening: PPARγ Agonist Activity

PPARγ is a ligand-activated transcription factor crucial for regulating adipogenesis and glucose metabolism, and it also plays a role in dampening inflammation.[16] Many PPARγ agonists feature an acidic head group, like a carboxylic acid.[2]

Protocol: PPARγ Luciferase Reporter Assay

Principle: This assay uses a host cell line (e.g., HEK293T) engineered to do two things: 1) express the human PPARγ protein, and 2) contain a reporter gene (e.g., firefly luciferase) whose transcription is controlled by a PPAR response element (PPRE).[17] When an agonist binds to PPARγ, the receptor activates the PPRE, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of PPARγ activation.[18][19]

Materials:

  • PPARγ reporter cell line (commercially available or self-developed)[20]

  • Reference agonist (e.g., Rosiglitazone)[19]

  • Luciferase assay reagent (containing luciferin substrate)

  • Opaque, white 96-well plates (to maximize light signal)

Procedure:

  • Cell Seeding: Seed the PPARγ reporter cells in a white, opaque 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the compound. Include a vehicle control, a positive control (Rosiglitazone), and a negative control (cells only).

  • Incubation: Incubate for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Signal Detection: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the specific luciferase assay system being used. This typically involves adding a single reagent that lyses the cells and contains the luciferin substrate, then measuring luminescence on a plate reader.

  • (Optional) Antagonist Mode: To test for antagonist activity, co-treat cells with a fixed, sub-maximal concentration (EC₅₀-EC₈₀) of Rosiglitazone and serial dilutions of the test compound.[19]

Data Analysis: Normalize the raw luminescence units (RLU) by subtracting the background from cell-free wells. Express the data as "Fold Activation" over the vehicle control. Plot the fold activation against the log of the compound concentration to determine the EC₅₀ value.

References

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]

  • Vázquez, E., et al. (2013). Combined Biophysical and Cell-Based Approaches for the Assessment of Ligand Binding to PPARγ. PubMed Central. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma Reporter Assay System. [Link]

  • Sarveswaran, R., Jayasuriya, W., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. [Link]

  • Wang, G. J., et al. (2012). Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ). Journal of Pharmacy and Pharmacology. [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. [Link]

  • INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Gamma. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]

  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]

  • ResearchTweet. Cell Viability Assay: Neutral Red Uptake Assay Protocol. [Link]

  • Chaiya, S., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand. [Link]

  • Lee, J. Y., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays. Mini-Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. Determination of nitric oxide production in RAW 264.7 cells using Griess assay. [Link]

  • ResearchGate. Western blot analysis of p38, JNK, ERK1/2 MAPK, MK2 and NF-κB signaling in p38α. [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PubMed Central. [Link]

  • Xiao, H., et al. (2016). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation. [Link]

  • PubChem. 3'-Methoxy-biphenyl-3-carboxylic acid. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PubChem. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • ResearchGate. (PDF) Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. [Link]

  • PubChem. 3-Hydroxy-5-methoxybiphenyl. [Link]

  • Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • Al-Hadiya, B. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • PubChem. 4'-Hydroxy-biphenyl-3-carboxylic acid. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]

  • Van de Vyver, T., et al. (2016). Synthesis and biological assessment of novel N-(hydroxy/methoxy)alkyl β-enaminone curcuminoids. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid as a chemical probe for [specific protein]

Author: BenchChem Technical Support Team. Date: January 2026

An advanced chemical probe, 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, has been developed for the selective investigation of Hypothetical Receptor X (HRX), a novel G-protein coupled receptor implicated in inflammatory signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocol for utilizing this chemical probe to elucidate the function and therapeutic potential of HRX.

Introduction to this compound as a Chemical Probe

This compound is a potent and selective antagonist for Hypothetical Receptor X (HRX). Its biphenyl scaffold provides a rigid core for specific interactions within the HRX binding pocket, while the hydroxyl and methoxy functional groups are critical for establishing key hydrogen bonds and van der Waals interactions, respectively. The carboxylic acid moiety enhances solubility and provides an additional interaction point.

Chemical probes are essential tools in chemical biology and drug discovery for validating the function of a protein target in a cellular context.[1][2][3] The development of this probe was guided by principles of potency, selectivity, and cellular activity to enable robust interrogation of HRX biology.

Physicochemical Properties of the Probe

PropertyValue
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mM), Ethanol (>5 mM)
Purity (HPLC) >98%
Lipophilicity (cLogP) 3.2

Hypothetical Target: G-Protein Coupled Receptor HRX

Hypothetical Receptor X (HRX) is a class A G-protein coupled receptor (GPCR) predominantly expressed on immune cells.[4][5] Upon binding its endogenous ligand, HRX couples to Gαq, initiating a signaling cascade that results in the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key second messenger in inflammatory responses.

HRX Signaling Pathway

HRX_Signaling_Pathway cluster_cytosol Cytosol HRX HRX Receptor Gq Gαq HRX->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand Endogenous Ligand Ligand->HRX activates Probe 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Probe->HRX inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER binds PKC PKC DAG->PKC activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto release Inflammation Inflammatory Response Ca_cyto->Inflammation PKC->Inflammation

Caption: HRX Gq-coupled signaling pathway.

Application Notes: Experimental Design and Rationale

The utility of this compound as a chemical probe for HRX can be validated through a series of well-designed experiments. The following sections provide detailed protocols for key assays.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[2] Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This assay provides evidence that the probe physically interacts with HRX in intact cells.

Experimental Workflow

CETSA_Workflow A 1. Cell Culture (HRX-expressing cells) B 2. Treatment (Vehicle vs. Probe) A->B C 3. Heating (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble/aggregated proteins) D->E F 6. Western Blot (Detect soluble HRX) E->F G 7. Data Analysis (Plot melting curves) F->G

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Preparation: Culture HRX-expressing cells (e.g., HEK293-HRX stable cell line) to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble HRX protein by Western blotting using an HRX-specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble HRX as a function of temperature. A shift in the melting curve to a higher temperature in the probe-treated samples indicates target engagement.

In Vitro Functional Assay: Calcium Mobilization

Rationale: Since HRX is a Gq-coupled receptor, its activation leads to an increase in intracellular calcium. A calcium mobilization assay is a direct functional readout of HRX activation and its inhibition by the probe. This assay is crucial for determining the potency (IC₅₀) of the antagonist.

Protocol:

  • Cell Plating: Seed HRX-expressing cells into a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include vehicle-only wells as a control.

  • Agonist Stimulation: Add the EC₈₀ concentration of the HRX endogenous ligand to stimulate the receptor.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader equipped with the appropriate filters for the calcium dye.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the probe and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Data

Concentration of Probe (nM)% Inhibition of Calcium Flux
0.15
118
1048
10085
100098
IC₅₀ ~12 nM
Downstream Signaling Assay: Inositol Monophosphate (IP₁) Accumulation

Rationale: The activation of the Gq pathway leads to the accumulation of inositol phosphates. Measuring the accumulation of IP₁, a stable downstream metabolite, provides a robust and cumulative measure of receptor activity over time. This assay can confirm the findings from the transient calcium flux assay.

Protocol:

  • Cell Stimulation: In a 96-well plate, pre-incubate HRX-expressing cells with a range of concentrations of the chemical probe.

  • Agonist Addition: Stimulate the cells with the EC₅₀ concentration of the endogenous ligand in the presence of LiCl (which prevents IP₁ degradation).

  • Lysis and Detection: After incubation, lyse the cells and measure IP₁ accumulation using a commercially available HTRF or ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the IP₁ levels against the probe concentration to determine the IC₅₀ for the inhibition of downstream signaling.

Selectivity Profiling

Rationale: A good chemical probe should be selective for its intended target.[1] To assess the selectivity of this compound, it should be tested against a panel of related GPCRs and other potential off-targets. A common approach is to use a commercially available screening service that provides binding or functional data for a wide range of receptors.

Recommended Action: Screen the probe at a concentration of 1 µM against a panel of at least 40 GPCRs. Significant inhibition (>50%) of other receptors would indicate off-target effects and may complicate the interpretation of experimental results.

Conclusion

This compound is a valuable chemical probe for studying the biology of the Hypothetical Receptor X. The protocols outlined in this guide provide a framework for confirming target engagement, quantifying functional antagonism, and assessing the probe's impact on downstream signaling pathways. Rigorous application of these methods will enable researchers to confidently investigate the role of HRX in cellular processes and its potential as a therapeutic target.

References

  • ACS Publications. (2015). Covalent Molecular Probes for Class A G Protein-Coupled Receptors: Advances and Applications.
  • Beerkens, B. L. H., et al. (2022). A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe. National Institutes of Health.
  • Expert Opinion on Drug Discovery. (2018). Fluorescent probes for G-protein-coupled receptor drug discovery. PubMed.
  • Memorial Sloan Kettering Cancer Center. Development of Chemical Probes.
  • National Institutes of Health. (2024). Assay development and screening for discovery of chemical probes, drugs or immunomodulators.
  • PMC. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology.
  • PubChem. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.

Sources

Application Notes and Protocols: 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: This document provides a detailed technical guide on the potential applications of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide leverages established principles of medicinal chemistry and draws parallels from structurally related biphenyl carboxylic acid derivatives. The protocols and proposed applications are therefore presented as a foundational framework to stimulate and guide further research into this promising chemical scaffold.

Introduction: The Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups to interact with biological targets. When combined with a carboxylic acid group, the resulting biphenyl carboxylic acid framework offers a key interaction point with many biological receptors and enzymes, often mimicking natural substrates.[1] The presence of hydroxyl and methoxy substituents, as in this compound, provides additional opportunities for hydrogen bonding and steric interactions, further modulating the compound's pharmacological profile.[2]

The carboxylic acid group, being ionizable at physiological pH, enhances water solubility and can form strong ionic and hydrogen bonds with amino acid residues like arginine and lysine in target proteins.[3] The phenolic hydroxyl group can also act as both a hydrogen bond donor and acceptor, contributing to binding affinity. The methoxy group can influence conformation and lipophilicity, and is subject to metabolic O-dealkylation, which can lead to metabolites with altered activity.[4]

Potential Therapeutic Applications and Mechanistic Hypotheses

While direct biological data for this compound is scarce, the structural motifs present suggest several potential therapeutic applications.

Anticancer Activity

Numerous biphenyl derivatives have been investigated as anticancer agents.[5] The biphenyl scaffold can intercalate into DNA or bind to the active sites of enzymes crucial for cancer cell proliferation.

Hypothesized Mechanism of Action: The planar nature of the biphenyl core could facilitate intercalation with DNA, while the carboxylic acid and hydroxyl groups could form key interactions with enzymes such as histone deacetylases (HDACs) or topoisomerases.

Anti-inflammatory and Analgesic Properties

Several non-steroidal anti-inflammatory drugs (NSAIDs), such as Diflunisal and Fenbufen, are based on a biphenyl carboxylic acid structure.[5] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes.

Hypothesized Mechanism of Action: this compound may act as a competitive inhibitor of COX-1 and/or COX-2 enzymes. The carboxylic acid would be critical for binding to the active site, mimicking the arachidonic acid substrate. The substitution pattern on the biphenyl rings would influence isoform selectivity and potency.

Uricosuric Agent for Gout Treatment

Recent studies have identified biphenyl carboxylic acid derivatives as potent inhibitors of urate transporter 1 (URAT1), a key target for the treatment of hyperuricemia and gout.[6]

Hypothesized Mechanism of Action: The compound could potentially bind to URAT1, blocking the reabsorption of uric acid in the kidneys and thereby promoting its excretion. The carboxylic acid moiety is likely essential for this activity, with the biphenyl core and its substituents contributing to the overall binding affinity and selectivity.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general and highly versatile method for the synthesis of biphenyl compounds.

Diagram of the Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A 3-bromo-5-hydroxybenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Reactant 1 B 3-methoxyphenylboronic acid B->C Reactant 2 D This compound C->D Product Formation

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-bromo-5-hydroxybenzoic acid (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base, such as potassium carbonate (K2CO3, 2.0 eq), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Biological Evaluation: In Vitro Cytotoxicity Assay

This protocol outlines a standard MTT assay to evaluate the potential anticancer activity of the synthesized compound against human cancer cell lines.

Diagram of the Cytotoxicity Assay Workflow:

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against compound concentration.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are critical for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Table 1: Predicted Physicochemical Properties of Biphenyl Carboxylic Acid Analogs

Property3'-Methoxy-biphenyl-3-carboxylic acid[6]5'-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid[7]4'-Hydroxy-biphenyl-3-carboxylic acid[8]
Molecular Weight ( g/mol ) 228.24248.66214.22
LogP (o/w) 3.13.73.3
Hydrogen Bond Donors 122
Hydrogen Bond Acceptors 333
Topological Polar Surface Area (Ų) 46.557.557.5

Note: These values are for structurally similar compounds and serve as an estimation for this compound.

The presence of the carboxylic acid and hydroxyl groups will contribute to a higher polar surface area, which can impact membrane permeability. However, the biphenyl core provides a degree of lipophilicity. The overall balance of these properties will determine the compound's suitability as an orally bioavailable drug.

Conclusion and Future Directions

This compound represents an intriguing scaffold for medicinal chemistry exploration. Based on the analysis of its structural features and comparison with related compounds, it holds potential for development as an anticancer, anti-inflammatory, or uricosuric agent. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Future research should focus on confirming its biological activities, elucidating its mechanism of action, and exploring structure-activity relationships through the synthesis of analogs.

References

  • PubChem. 3'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5'-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Al-Hadiya, B. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. 2018;23(9):2119. Available from: [Link]

  • PubChem. 3-Hydroxy-5-methoxybiphenyl. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4'-Hydroxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Ballatore, C., et al. Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. 2016;59(9):4433-4447. Available from: [Link]

  • De Vleeschouwer, M., et al. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. 2022;2022:8386812. Available from: [Link]

  • MDPI. 4′,4′′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Available from: [Link]

  • ResearchGate. Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Available from: [Link]

  • PubChem. 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • ChemBK. [1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-3'-hydroxy-5'-methoxy-, ethyl ester. Available from: [Link]

  • Krajsovszky, G., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. 2013;8(3):344-364. Available from: [Link]

  • Gao, Y., et al. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. 2020;10(1):2513. Available from: [Link]

Sources

Application Notes and Protocols for the Solubilization of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the dissolution of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a compound with limited aqueous solubility, for use in cell-based assays. The protocol emphasizes the preservation of compound integrity and the mitigation of solvent-induced cytotoxicity. The following sections delineate the rationale behind solvent selection, a step-by-step protocol for stock solution preparation, and best practices for its application in a research setting.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems

This compound, by virtue of its biphenyl core and carboxylic acid moiety, is predicted to have limited solubility in aqueous media such as cell culture medium. The introduction of hydrophobic compounds into in vitro systems is a common challenge that, if not addressed correctly, can lead to compound precipitation, inaccurate concentration assessments, and ultimately, artifactual data. The primary strategy to overcome this is the use of a minimal amount of a biocompatible organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the aqueous culture medium.

Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for this purpose due to its exceptional ability to dissolve a wide range of nonpolar and polar compounds and its miscibility with water.[1][2] While effective, it is crucial to acknowledge that DMSO is not biologically inert. At concentrations above 0.5% (v/v), DMSO can induce cellular stress, affect membrane permeability, and even trigger apoptosis in sensitive cell lines.[3][4][5] Therefore, the protocol is designed to maximize the solubility of the target compound while minimizing the final DMSO concentration in the cell culture.

Physicochemical Properties and Solvent Selection

A comprehensive search of publicly available databases did not yield a specific solubility profile for this compound. However, based on the general characteristics of biphenyl carboxylic acid derivatives, it is anticipated to be soluble in organic solvents like DMSO.[6][7]

Table 1: Recommended Solvents and Handling Parameters

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeHigh solubilizing power for hydrophobic compounds. Miscible with water and culture media.[1][4]
Final Solvent Conc. ≤ 0.5% (v/v)To minimize cytotoxicity. Some robust cell lines may tolerate up to 1%, but this should be validated.[4][5]
Stock Solution Conc. 1-10 mM (Empirically Determined)A higher stock concentration allows for greater dilution to minimize the final DMSO percentage.
Storage of Powder As per manufacturer's instructions (typically -20°C, desiccated)To prevent degradation of the solid compound.
Storage of Stock -20°C or -80°C in small aliquotsTo maintain stability and avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the preparation of a 10 mM stock solution. The molecular weight of this compound (C₁₄H₁₂O₄) is 244.24 g/mol .

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade (sterile)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Step-by-Step Procedure
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of the stock solution.

  • Weighing the Compound: Accurately weigh out 2.44 mg of this compound and transfer it to a sterile amber microcentrifuge tube.

    • Rationale: Precise measurement is critical for an accurate stock concentration. Amber tubes protect light-sensitive compounds.

  • Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex at medium-high speed for 1-2 minutes, or until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[4]

    • Self-Validation: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. A clear solution indicates complete dissolution.

  • Sterilization (Optional but Recommended): If the initial components were not sterile, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a new sterile amber tube.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile amber microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

    • Rationale: Aliquoting prevents contamination of the entire stock and avoids degradation from multiple freeze-thaw cycles.

Workflow for Cell Culture Application

The following diagram illustrates the workflow from the prepared stock solution to the final application in cell culture.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation prep_stock Prepare 10 mM Stock in DMSO dilute_media Serially dilute stock in serum-free medium to intermediate concentrations prep_stock->dilute_media 1000x dilution for 10 µM final add_to_cells Add intermediate dilutions to cell culture wells dilute_media->add_to_cells vehicle_control Prepare Vehicle Control: Same % DMSO in medium (without compound) untreated_control Untreated Control: Cells in medium only

Caption: Workflow for diluting the DMSO stock solution and its application in cell culture, including essential controls.

Best Practices and Troubleshooting

  • Precipitation upon Dilution: If the compound precipitates when diluted in the culture medium, it indicates that the final concentration exceeds its solubility limit in the aqueous environment. To address this:

    • Lower the final concentration of the compound.

    • Prepare a lower concentration stock solution and adjust the dilution factor accordingly.

    • Consider the use of solubilizing agents like cyclodextrins, though this requires extensive validation.[8]

  • Solvent Toxicity: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration to differentiate between the effects of the compound and the solvent.[3][5]

  • Serum Interaction: It is advisable to prepare the final dilutions in serum-free or low-serum medium before adding them to the cells. Components in serum can sometimes bind to hydrophobic compounds, reducing their effective concentration.

Logical Flow for Protocol Optimization

When working with a new compound or cell line, it may be necessary to optimize the dissolution and application protocol.

G start Start: Determine Max Stock Concentration solubility_test Small-scale solubility test in DMSO (e.g., 1, 5, 10, 20 mM) start->solubility_test is_dissolved Completely Dissolved? solubility_test->is_dissolved is_dissolved->solubility_test No, try lower conc. prep_stock Prepare validated stock solution is_dissolved->prep_stock Yes dilution_test Test dilution in culture medium prep_stock->dilution_test is_precipitate Precipitation Observed? dilution_test->is_precipitate is_precipitate->prep_stock Yes, lower stock conc. cytotoxicity_assay Perform DMSO cytotoxicity assay (0.1% to 1.0%) on cell line is_precipitate->cytotoxicity_assay No final_protocol Final Protocol Established cytotoxicity_assay->final_protocol

Caption: Decision-making flowchart for optimizing the dissolution protocol for a new compound.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Denmark. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf Portugal. [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Qi, W., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. NIH National Library of Medicine. [Link]

  • ResearchGate. (2020, January 24). How do we choose a proper concentration for the stock solution?[Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]

  • Kolawole, O. M., & Adeyemo, M. A. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2819–2827. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Tokatlian, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?[Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Liu, M., et al. (2022). Control of Head/Tail Isomeric Structure in Polyimide and Isomerism-Derived Difference in Molecular Packing and Properties. Macromolecular Rapid Communications, 43(15), e2200223. [Link]

  • PubChem. (n.d.). 3'-Methoxy-biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of multi-step organic synthesis. Here, we dissect the common challenges and provide field-proven solutions to troubleshoot low yields and other experimental hurdles. Our approach is grounded in mechanistic principles to empower you not just to fix a problem, but to understand its root cause.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a three-stage sequence centered around a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The presence of reactive hydroxyl and carboxylic acid functionalities on the starting aryl bromide necessitates a protection-coupling-deprotection strategy to prevent unwanted side reactions and catalyst inhibition.

Proposed Synthetic Pathway

A robust and logical synthetic route is outlined below. This pathway informs the structure of our troubleshooting guide.

Synthetic_Pathway Start 3-Bromo-5-hydroxybenzoic Acid Protected Methyl 3-bromo-5-methoxybenzoate Start->Protected Protection (Esterification & Methylation) Reagents: SOCl₂/MeOH or AcCl/MeOH Coupled Methyl 5-methoxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylate Protected->Coupled Suzuki-Miyaura Coupling Reagents: Pd Catalyst, Ligand, Base Final 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Coupled->Final Deprotection (Demethylation & Hydrolysis) Reagents: BBr₃, then H₂O/Base BoronicAcid (3-Methoxyphenyl)boronic Acid BoronicAcid->Coupled Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Check Catalyst System Is catalyst/ligand fresh and stored properly? Is the atmosphere strictly inert (degassed solvents)? Start->Check_Catalyst Check_Reagents Check Reagents Is boronic acid pure (check for boroxine)? Is the base dry and finely powdered? Are solvents anhydrous and peroxide-free? Start->Check_Reagents Check_Conditions Check Reaction Conditions Is temperature appropriate (85-100 °C)? Is stirring vigorous enough for biphasic mixture? Start->Check_Conditions Side_Products Analyze Side Products Homocoupling? Protodeboronation? Dehalogenation? Start->Side_Products Solution_Catalyst Solution: Use a new batch of catalyst/ligand. Employ a more robust pre-catalyst (e.g., Buchwald-type). Improve degassing technique (freeze-pump-thaw). Check_Catalyst:s->Solution_Catalyst If NO Solution_Reagents Solution: Use fresh boronic acid or convert to a pinacol ester. Use fresh, finely ground base. Use freshly distilled/anhydrous solvents. Check_Reagents:s->Solution_Reagents If NO Solution_Conditions Solution: Optimize temperature (try increments of 10°C). Increase stirring speed. Check_Conditions:s->Solution_Conditions If NO Solution_Side_Products Solution_Side_Products Side_Products:s->Solution_Side_Products If YES

Caption: A decision tree for troubleshooting low Suzuki coupling yield.

Issue 1: Significant Homocoupling of Boronic Acid Observed

Symptoms:

  • You observe a significant amount of 3,3'-dimethoxybiphenyl in your crude product analysis (LC-MS, GC-MS).

  • The yield of your desired product is correspondingly low.

Root Cause Analysis: Homocoupling of boronic acids is typically mediated by Pd(II) species and is often accelerated by the presence of oxygen. [1]The catalytic cycle requires Pd(0). If your Pd(II) pre-catalyst is not efficiently reduced to Pd(0), or if Pd(0) is re-oxidized by residual air, it can enter a competing pathway that dimerizes the boronic acid.

Step-by-Step Solutions:

  • Improve Degassing Technique: Sparging solvent with an inert gas for 30-60 minutes is good, but for stubborn reactions, a freeze-pump-thaw cycle (3-4 times) is superior for removing dissolved oxygen. Ensure the reaction is kept under a positive pressure of inert gas for its entire duration. [2]2. Re-evaluate Your Catalyst System:

    • Standard Pd(PPh₃)₄ can be of variable quality. If it's old, it may contain significant amounts of triphenylphosphine oxide and inactive palladium species. Try a fresh bottle.

    • Consider switching to a more robust, air-stable pre-catalyst system. Buchwald-type ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are often more effective for electron-rich aryl bromides and less sensitive to trace oxygen. [3]3. Order of Addition: Add the catalyst and ligand last, after all other reagents are in the flask and the system has been thoroughly degassed.

Issue 2: Protodeboronation is Consuming the Boronic Acid

Symptoms:

  • You detect anisole (methoxybenzene) as a major byproduct.

  • You observe unreacted Methyl 3-bromo-5-methoxybenzoate even after extended reaction times.

Root Cause Analysis: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond. The proton source is often water, and the reaction is frequently catalyzed by the palladium complex itself or accelerated by strong bases. Electron-rich boronic acids can be more susceptible to this side reaction.

Protodeboronation_Mechanism BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ (Base) Arene Ar-H (Anisole) Boronate->Arene + H⁺ PdComplex Ar'-Pd(II)-L₂-X PdComplex->Arene Pd-Catalyzed Pathway ProtonSource H₂O / H⁺ ProtonSource->Arene SideProduct B(OH)₃

Caption: Simplified pathway for protodeboronation.

Step-by-Step Solutions:

  • Modify the Base/Solvent System:

    • Strong bases like NaOH or excess K₃PO₄ in highly aqueous media can promote this side reaction. Switch to a milder base like potassium fluoride (KF) or use less water in your solvent system.

    • Running the reaction under anhydrous conditions (e.g., anhydrous K₃PO₄ in dry dioxane) can significantly suppress protodeboronation.

  • Use a More Stable Boron Reagent: Boronic acids can be unstable. Consider converting the boronic acid to its corresponding neopentyl glycol or pinacol ester derivative (an organotrifluoroborate salt is another option). These are often more stable to protodeboronation and release the active boronic acid slowly under the reaction conditions. [4]3. Lower the Reaction Temperature: High temperatures can accelerate the rate of protodeboronation. If the reaction is sluggish at lower temperatures, a more active catalyst system (see Issue 1) is a better solution than simply increasing the heat.

Experimental Protocols

Stage 1: Protection of 3-Bromo-5-hydroxybenzoic acid

Objective: To synthesize Methyl 3-bromo-5-hydroxybenzoate as a precursor for the Suzuki coupling. (Note: This protocol only protects the carboxylic acid. If O-methylation is also desired, a subsequent step with a methylating agent like dimethyl sulfate would be required. For simplicity, we will proceed with the free phenol, as many modern catalysts tolerate it, but protection as a methyl ether is a valid alternative troubleshooting step).

Procedure:

  • Suspend 3-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Slowly add acetyl chloride (1.4 eq) or thionyl chloride (1.2 eq) dropwise. [5]4. Allow the reaction to warm to room temperature and stir overnight. The mixture should become a clear solution.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester, which can be purified by column chromatography or recrystallization.

Stage 3: Deprotection of the Biphenyl Ether & Ester

Objective: To hydrolyze the methyl ester and cleave the phenolic methyl ether to yield the final product.

Procedure:

  • Dissolve the biphenyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (2.5-3.0 eq) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water. [6][7]3. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool it back to 0 °C and quench very carefully by the slow, dropwise addition of water, followed by methanol.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • To hydrolyze the ester, redissolve the residue in a mixture of THF/water and add an excess of LiOH or NaOH. Heat the mixture to 40-60 °C until the ester is fully hydrolyzed (monitor by LC-MS). [8]7. Cool the mixture, acidify with aqueous HCl (e.g., 2M) until the pH is ~2-3 to precipitate the carboxylic acid.

  • Extract the final product with ethyl acetate, dry the organic layer, and concentrate. The final product can be purified by recrystallization from a solvent system like aqueous ethanol or toluene/hexanes. [9]

References

  • Yamamoto, T. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications Industry Webinar. [Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hein, J. E., et al. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

  • Advion. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Link]

  • Uzelac, M., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]

  • McOmie, J. F. W., et al. demethylation of aryl methyl ethers by. [Link]

  • Kosak, T. M., et al. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. [Link]

  • ResearchGate. Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • NIH. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

  • ResearchGate. (2025). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ACS Publications. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • University of Colorado Boulder. Recrystallization and Crystallization. [Link]

Sources

optimizing reaction conditions for the synthesis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide expert insights to optimize your synthetic route, focusing on the widely-used Suzuki-Miyaura cross-coupling reaction.[1][2]

Overview of the Synthetic Strategy

The synthesis of this biphenyl scaffold is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The core transformation involves forming a C-C bond between two aryl partners: an aryl halide and an arylboronic acid.

For the target molecule, the logical disconnection points to two primary starting materials:

  • Aryl Halide: 5-Bromo-3-hydroxybenzoic acid or a protected derivative.[3][4]

  • Arylboronic Acid: 3-Methoxyphenylboronic acid.[5][6]

The primary challenges in this synthesis revolve around optimizing the coupling conditions to maximize yield, minimize side reactions, and ensure the integrity of the sensitive hydroxyl and carboxylic acid functional groups.

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Target Molecule A 5-Bromo-3-hydroxybenzoic Acid (or protected derivative) C Pd Catalyst + Ligand + Base + Solvent A->C B 3-Methoxyphenylboronic Acid B->C D 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid C->D G start Low/No Yield Observed q1 1. Reagent Quality Check start->q1 q2 2. Catalyst/Ligand Issue? q1->q2 Reagents OK sol1 Use fresh boronic acid. Consider boronate ester. Check halide purity. q1->sol1 Degradation (Protodeboronation) q3 3. Degassing Sufficient? q2->q3 No sol2 Screen different catalysts/ligands. Increase catalyst loading (1-5 mol%). q2->sol2 Yes q4 4. Base/Solvent Incompatible? q3->q4 Yes sol3 Degas solvent via sparging (Ar/N₂) for 30-60 min. Use freeze-pump-thaw. q3->sol3 No sol4 Ensure base is soluble. Try different base (e.g., K₃PO₄). Ensure solvent solubilizes starting material. q4->sol4 Yes end Re-run Optimized Reaction q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Detailed Breakdown:

  • Cause 1a: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen. [7]If your reaction solution turns black immediately upon heating, it may indicate catalyst decomposition to palladium black.

    • Solution: Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-quality palladium sources.

  • Cause 1b: Boronic Acid Degradation (Protodeboronation). Boronic acids can be unstable, especially in solution and at elevated temperatures, leading to the formation of arene byproducts instead of the desired biphenyl. [7] * Solution: Use fresh 3-methoxyphenylboronic acid. Alternatively, consider using a more stable potassium trifluoroborate salt or a pinacol ester derivative.

  • Cause 1c: Inappropriate Base or Solvent. The base may not be strong enough or sufficiently soluble in the reaction medium to activate the boronic acid. [8]The starting materials themselves may not be fully soluble, leading to a heterogeneous mixture and poor reaction rates. [9] * Solution: If using K₂CO₃ in an organic solvent, ensure sufficient water is present to dissolve it. Alternatively, switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Screen different solvents to improve substrate solubility.

Problem 2: Significant Side Products Observed

The presence of impurities complicates purification and reduces yield.

  • Side Product 2a: Homocoupling of Boronic Acid (Ar-Ar). You may observe the formation of 3,3'-dimethoxybiphenyl. This is often caused by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is critical. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).

  • Side Product 2b: Debromination of Starting Material. The aryl bromide can be reduced to the corresponding arene (e.g., methyl 3-hydroxybenzoate).

    • Solution: This can sometimes be caused by an inappropriate choice of ligand or by impurities in the solvent. Ensure solvents are pure and consider screening different phosphine ligands.

  • Side Product 2c: Ester Hydrolysis. If you are using an ester protecting group for the carboxylic acid, the basic reaction conditions can cause saponification back to the carboxylate.

    • Solution: Use a milder base like potassium fluoride (KF) or switch to a non-aqueous solvent system. [8]Alternatively, carry the reaction through and perform the deprotection intentionally during the aqueous workup.

Experimental Protocols & Data

Recommended Starting Conditions

The following table provides a set of validated starting conditions for the synthesis of Methyl 5-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate . A systematic optimization (e.g., Design of Experiments) can further enhance the yield. [10][11]

Parameter Recommended Condition Notes
Aryl Halide Methyl 5-bromo-3-hydroxybenzoate 1.0 equivalent
Boronic Acid 3-Methoxyphenylboronic acid 1.2 - 1.5 equivalents
Catalyst PdCl₂(dppf) 2-3 mol%
Base K₂CO₃ 2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane : H₂O (4:1) Must be thoroughly degassed
Temperature 80 - 100 °C Monitor by TLC or LC-MS

| Reaction Time | 4 - 16 hours | Varies with substrate reactivity |

Step-by-Step Protocol: Synthesis & Purification
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add methyl 5-bromo-3-hydroxybenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.3 eq), and K₂CO₃ (2.5 eq).

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add the palladium catalyst, PdCl₂(dppf) (0.025 eq), under a positive flow of inert gas.

    • Add the degassed 1,4-Dioxane and water (4:1 ratio) via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. [12] * Transfer the filtrate to a separatory funnel and wash with water, followed by saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification of the Ester:

    • The crude methyl ester can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. [13]5. Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl ester in a mixture of THF and methanol.

    • Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir at room temperature until the ester is consumed (monitor by TLC).

    • Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. The desired carboxylic acid should precipitate. [14][15] * Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If needed, the solid can be recrystallized from a solvent system like aqueous ethanol. [16]

References

  • Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • B. M. Trost, D. L. Van Vranken, Chem. Rev. 1996, 96, 395-422.
  • Li, W., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Ennis, D. S., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • AbacipharmTech. 3-Methoxyphenylboronic acid. Available at: [Link]

  • PubChem. (3-Methoxyphenyl)boronic acid. Available at: [Link]

  • PubChem. 3-Bromo-5-hydroxybenzoic acid. Available at: [Link]

  • Amerigo Scientific. 3-Bromo-5-hydroxybenzoic acid. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]

Sources

purification challenges of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid from crude mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1261903-47-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable compound from a crude reaction mixture. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the target molecule's properties. While experimental data for this compound is not extensively published, we can infer its behavior based on its structural motifs and data from closely related analogs.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight 244.24 g/mol Standard for a small molecule; does not pose unusual challenges for common purification techniques.
pKa (Carboxylic Acid) ~4.0 - 4.5The carboxylic acid is acidic and will be deprotonated at basic pH, making it water-soluble as a carboxylate salt. This is key for acid-base extraction.
pKa (Phenolic Hydroxyl) ~9.5 - 10.5The phenolic hydroxyl is weakly acidic and will be deprotonated at a higher pH than the carboxylic acid. This differential acidity can be exploited in multi-step extraction procedures.
Polarity HighThe presence of a carboxylic acid and a hydroxyl group makes the molecule quite polar. This will influence its solubility in organic solvents and its behavior in chromatography.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and acetone. Poorly soluble in nonpolar solvents like hexanes and likely has low solubility in water in its protonated form.Solvent selection is critical for both recrystallization and chromatography. Miscibility with water will be important for extraction protocols.
Melting Point Expected to be a solid at room temperature with a relatively high melting point, characteristic of aromatic carboxylic acids.Recrystallization is a viable purification method if a suitable solvent is identified.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude mixture?

A1: If you've synthesized this compound via a Suzuki-Miyaura coupling reaction, which is a common method, you can anticipate several types of impurities[1]:

  • Unreacted Starting Materials: Residual aryl halide and boronic acid.

  • Homocoupling Products: Biphenyls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid[1].

  • Palladium Catalyst Residues: The palladium catalyst used in the coupling reaction.

  • Inorganic Salts: From the base used in the reaction (e.g., sodium carbonate, potassium phosphate).

  • Byproducts from Side Reactions: Such as protodeboronation of the boronic acid.

Q2: My compound is streaking badly on the silica gel TLC plate. What's happening and how can I fix it?

A2: Streaking of carboxylic acids on silica gel is a very common issue. It's caused by the strong interaction between the acidic proton of your compound and the slightly acidic silica gel stationary phase[2]. This leads to a distribution of the compound between its protonated and deprotonated forms, resulting in a streak rather than a defined spot.

To resolve this, you need to suppress the deprotonation of the carboxylic acid. You can achieve this by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system[2][3]. This ensures that your compound remains fully protonated and elutes as a sharp, well-defined spot.

Q3: I'm struggling to find a single solvent for recrystallization. What should I do?

A3: It's not uncommon for a single solvent to be unsuitable for recrystallization. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures[4]. If you can't find a single solvent that meets these criteria, a two-solvent system is an excellent alternative[5].

For a polar compound like yours, a good starting point would be a polar solvent in which the compound is soluble (like methanol or ethanol) and a nonpolar solvent in which it is insoluble (like water or hexanes). Dissolve your crude product in a minimal amount of the hot polar solvent, and then slowly add the nonpolar solvent until the solution becomes cloudy. Then, add a few drops of the hot polar solvent until the solution is clear again and allow it to cool slowly.

Troubleshooting Guides

Challenge 1: Inefficient Removal of Impurities by Acid-Base Extraction

Symptom: After performing an acid-base extraction, you still observe significant amounts of non-acidic impurities in your final product.

Causality: This often points to incomplete extraction, which can be due to several factors including incorrect pH, insufficient mixing, or the formation of emulsions.

Troubleshooting Protocol:

  • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and transfer it to the aqueous phase.

  • Improve Mixing: Instead of vigorous shaking which can cause emulsions, gently invert the separatory funnel multiple times to ensure thorough mixing of the two phases.

  • Break Emulsions: If an emulsion forms, you can try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume. This is a more efficient way to extract the compound[6].

Workflow for Acid-Base Extraction

start Crude Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) and Mix Gently start->add_base separate Separate Organic and Aqueous Layers add_base->separate organic_layer Organic Layer: (Neutral/Basic Impurities) separate->organic_layer Discard or Analyze aqueous_layer Aqueous Layer: (Deprotonated Product) separate->aqueous_layer acidify Acidify Aqueous Layer with HCl to pH < 4 aqueous_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Filter and Wash Precipitate with Cold Water precipitate->filter product Purified Product filter->product

Caption: A typical acid-base extraction workflow.

Challenge 2: Poor Recovery or Oiling Out During Recrystallization

Symptom: Upon cooling your recrystallization solution, either very little product crystallizes out, or it separates as an oil instead of crystals.

Causality: Poor recovery can be due to using too much solvent or the compound being too soluble even at low temperatures. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent.

Troubleshooting Protocol:

  • Reduce Solvent Volume: If you have low recovery, try to concentrate the solution by boiling off some of the solvent and then allowing it to cool again.

  • Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your pure compound.

  • Optimize Solvent System: If your compound is oiling out, you may need to adjust your solvent system. Try using a solvent with a lower boiling point or a different two-solvent combination.

  • Slow Cooling: Ensure the solution cools slowly to allow for the formation of well-defined crystals. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.

Challenge 3: Co-elution of Impurities During Column Chromatography

Symptom: You are unable to achieve good separation between your product and a persistent impurity using column chromatography.

Causality: This indicates that the polarity of your product and the impurity are too similar in the chosen mobile phase.

Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically vary the ratio of your polar and nonpolar solvents to find the optimal separation.

    • Change Solvents: If adjusting the ratio doesn't work, try a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, you could try dichloromethane/methanol.

    • Add an Acidic Modifier: As with TLC, adding 0.5-1% acetic or formic acid to your mobile phase can significantly improve the peak shape and resolution of your carboxylic acid[7].

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: Given the polar nature of your compound, reverse-phase chromatography on a C18 or biphenyl stationary phase might provide better separation, especially for removing less polar impurities[8][9]. In this case, your mobile phase would be a mixture of water (often with a formic acid or acetonitrile modifier) and an organic solvent like methanol or acetonitrile.

    • Biphenyl Columns: These columns can offer unique selectivity for aromatic compounds due to π-π interactions and can be particularly useful for separating compounds that are poorly resolved on standard C18 columns[9][10].

Decision Tree for Purification Strategy

start Crude Product is_solid Is the crude product a solid? start->is_solid extraction Perform Acid-Base Extraction is_solid->extraction Yes chromatography Column Chromatography is_solid->chromatography No (Oil) pure_enough Is the product pure enough? extraction->pure_enough recrystallize Recrystallization recrystallize->chromatography Still Impure final_product Final Product recrystallize->final_product Pure chromatography->final_product pure_enough->recrystallize No pure_enough->final_product Yes

Caption: A decision-making workflow for purification.

References

  • BenchChem. (2025).
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Npc108109. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • UCLA Chemistry. (2021, April 1). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LCGC North America. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • Chem 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). 90 Å Biphenyl, 2 µm Column Care & Use Sheet. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • SciELO Brasil. (n.d.). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • CAS. (n.d.). 2-Hydroxy[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

  • Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]

  • Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

Sources

Technical Support Center: Improving the Solubility of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in biological assays. As a biphenyl carboxylic acid derivative, this molecule possesses structural motifs—specifically, a carboxylic acid and a phenolic hydroxyl group—that suggest its aqueous solubility is likely to be low and highly dependent on pH. Poor solubility is a frequent obstacle in early-stage drug discovery, leading to issues such as compound precipitation in assay media, which can cause inaccurate and unreliable results.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, empowering you to make informed decisions to optimize your experimental workflow.

Part 1: Understanding the Compound - Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Weight ~244.25 g/mol Moderate molecular weight, which alone is not a primary driver of poor solubility.
pKa (Phenolic OH) ~9-10The hydroxyl group will be protonated and neutral at physiological pH (~7.4), contributing to hydrophobicity.
pKa (Carboxylic Acid) ~4-5The carboxylic acid will be deprotonated and negatively charged at physiological pH, which can aid in solubility.
Predicted logP >3A positive and high logP indicates a lipophilic/hydrophobic nature, suggesting poor aqueous solubility.

The key takeaway is the dual nature of the molecule: an acidic carboxylic acid that promotes solubility at higher pH and a weakly acidic phenol and biphenyl core that contribute to overall lipophilicity. This creates a scenario where the compound is poorly soluble in both acidic and neutral aqueous media.

Part 2: Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is happening and how can I fix it?

This is the most common issue encountered with hydrophobic compounds.[3] While the compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this solubility does not translate to the aqueous environment of your assay. When the DMSO stock is diluted into the media, the DMSO disperses, and the compound is suddenly exposed to water, a poor solvent for it, causing it to crash out of solution.[4]

Troubleshooting Workflow:

start Precipitation Observed in Aqueous Media step1 Is the final DMSO concentration <0.5%? start->step1 step2 Increase stock concentration to reduce the volume added. Keep final DMSO concentration as low as possible. step1->step2 No step3 Does precipitation persist? step1->step3 Yes step2->step3 step4 Option A: pH Modification step3->step4 Yes end Compound Solubilized step3->end No step5 Option B: Use of Excipients step4:e->step5:w step4->end Successful step6 Option C: Formulation Strategy step5:e->step6:w step5->end Successful step6->end Successful

Caption: Decision workflow for addressing DMSO-related precipitation.

Detailed Steps:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.5% to avoid solvent-induced toxicity.[4] If your current protocol results in a higher concentration, you will need to make a more concentrated stock solution in DMSO.

  • Pre-dilution in Serum-Containing Media: Before adding the compound to the full volume of media, try pre-diluting the DMSO stock in a small volume of media that contains fetal bovine serum (FBS) or other proteins.[4] The serum proteins can act as carriers and help to keep the compound in solution.[5]

  • Sonication: After adding the compound to the media, brief sonication in a water bath sonicator can help to break up small aggregates and promote dissolution.

FAQ 2: I've minimized the DMSO concentration, but the compound still precipitates. What are my next options?

If simple dilution strategies fail, you will need to employ more advanced formulation techniques. The choice of technique will depend on the specific requirements of your assay.

Option A: pH Adjustment

  • Principle: The carboxylic acid group on your compound can be deprotonated to form a more soluble carboxylate salt at a pH above its pKa.[][7] By preparing a stock solution in a basic buffer, you can significantly increase its aqueous solubility.[8]

  • Protocol: Preparing a Basic Stock Solution

    • Prepare a 10-100 mM stock solution of Sodium Hydroxide (NaOH) in sterile, nuclease-free water.

    • Weigh out your compound and add a small volume of the NaOH solution to create a slurry.

    • Slowly add more NaOH solution while vortexing or sonicating until the compound is fully dissolved. The pH of this stock solution should be in the range of 8-10.

    • Critical Step: When adding this basic stock to your buffered cell culture media (typically pH ~7.4), the media's buffering capacity should be sufficient to bring the final pH back to the physiological range. Always verify the final pH of your complete media after adding the compound.

  • Causality: This method directly targets the ionizable carboxylic acid group, leveraging the Henderson-Hasselbalch equation to shift the equilibrium towards the more soluble, deprotonated form.[7]

Option B: Use of Solubilizing Excipients

  • Principle: Excipients are inactive substances used to deliver an active compound.[9] For solubility enhancement, we can use agents that either form complexes with the compound or create a more favorable microenvironment for its dissolution.[10]

  • Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate the hydrophobic biphenyl core of your compound, forming an inclusion complex that has a much higher aqueous solubility.[12][13][14]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.[10][14]

    • Protocol: Cyclodextrin Formulation

      • Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-40% w/v).

      • Add your compound to the cyclodextrin solution.

      • Stir or sonicate the mixture, sometimes with gentle heating (40-50°C), until the compound is dissolved. This process may take several hours.

      • Filter the resulting solution through a 0.22 µm filter to remove any undissolved particles.

  • Surfactants:

    • Mechanism: Surfactants like Tween® 80 or Poloxamer 188 can form micelles in aqueous solutions. The hydrophobic core of the micelle can sequester your compound, increasing its apparent solubility.[10]

    • Considerations: Surfactants can have their own biological effects and may interfere with certain assays. It is crucial to run a vehicle control with the surfactant alone to account for these potential effects.[15] Use the lowest effective concentration.

Solubilization Strategy Selection:

start Initial Solubility Test Failed step1 Is the assay sensitive to pH changes? start->step1 step2 Try pH adjustment (e.g., NaOH or basic buffer). Monitor final assay pH. step1->step2 No step3 Is the assay sensitive to excipients? (e.g., membrane-based assays) step1->step3 Yes end Optimized Formulation step2->end step4 Use Cyclodextrins (HP-β-CD or SBE-β-CD). Low cell toxicity. step3->step4 No step5 Use non-ionic surfactants (e.g., Tween 80). Run vehicle controls. step3->step5 Yes step4->end step5->end

Caption: Decision tree for selecting a solubilization strategy.

FAQ 3: Can I use co-solvents other than DMSO for my in vivo studies?

Yes, for in vivo studies, a wider range of co-solvents and vehicle systems can be considered, but toxicity is a major concern.[16][17]

Common Co-Solvent Systems for Oral Gavage:

Vehicle ComponentTypical ConcentrationRationale & Considerations
PEG 400 10-60%A water-miscible polymer that is a good solvent for many organic molecules. Can cause gastrointestinal irritation at high concentrations.[]
Propylene Glycol 10-40%Another commonly used water-miscible solvent.[]
Tween® 80 1-10%A non-ionic surfactant used to improve wetting and prevent precipitation upon dilution in the gut.[10]
Carboxymethylcellulose (CMC) 0.5-2%A suspending agent used to create a uniform suspension if the compound cannot be fully dissolved.[15]

Example Vehicle for a Suspension: 0.5% CMC / 0.1% Tween® 80 in water.

Protocol: Preparing a Suspension for Oral Gavage

  • Weigh the required amount of your compound.

  • In a separate container, prepare the vehicle (e.g., dissolve Tween® 80 in water, then add and dissolve the CMC).

  • Add a small amount of the vehicle to the compound and triturate to form a smooth paste. This "wetting" step is crucial to prevent clumping.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.

  • Ensure the suspension is continuously stirred before and during dosing to maintain uniformity.

Part 3: Self-Validating Your Protocol

Every protocol you develop should include internal controls to ensure its validity.

  • Vehicle Control: Always include a group that receives the vehicle without the compound. This is essential to differentiate the effects of the compound from the effects of the excipients.[15]

  • Solubility Confirmation: Before proceeding with a full experiment, visually inspect your final formulation under a microscope to ensure no crystalline precipitate is present. Dynamic light scattering (DLS) can be used for a more quantitative assessment of particle size if you are preparing a nanosuspension.

  • Stability Assessment: If you plan to store your formulated compound, assess its stability over the intended storage period and conditions. This can be done by checking for precipitation or by analytical methods like HPLC to measure the concentration of the active compound over time.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Unknown. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media ?
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Benchchem. (n.d.). Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies.
  • PubMed Central. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics.
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • Unknown. (2026, January 7). PH adjustment: Significance and symbolism.
  • ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?
  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts?
  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research.
  • PubMed Central. (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility.
  • Benchchem. (n.d.). Adjusting pH for efficient extraction of chlorendic acid from aqueous solutions.
  • PubChem. (n.d.). 3'-Methoxy-biphenyl-3-carboxylic acid | C14H12O3 | CID 2759550.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. (n.d.). Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers' Spent Grain Using Response Surface Methodology (RSM).
  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • MDPI. (2023, April 5). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology.
  • Unknown. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Sci-Hub. (n.d.). Vehicle selection for nonclinical oral safety studies.
  • Unknown. (2025, July 15). pH Adjustment in Wastewater Treatment: Mechanisms and Applications.
  • Unknown. (n.d.). pH Adjustment and Neutralization, the basics.
  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2018, March 30). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • SciSpace. (2020, April 15). Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • ResearchGate. (2025, August 6). (PDF) The Solubility of Proteins in Organic Solvents.
  • Semantic Scholar. (1990). Measuring and increasing protein solubility.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547.
  • ChemicalBook. (2025, July 24). 4'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID | 725-05-3.
  • Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • BLDpharm. (n.d.). 400749-59-9|4-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid.
  • PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubChem. (n.d.). 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde.
  • Unknown. (n.d.). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5.
  • Google Patents. (n.d.). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • National Institutes of Health. (n.d.). Npc253096 | C17H21NO5 | CID 54613779 - PubChem.

Sources

degradation pathways of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Last Updated: 2026-01-15

Introduction: Navigating the Degradation of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

This guide is designed to function as a technical support hub. It leverages established principles from the degradation of structurally analogous compounds—such as hydroxylated and methoxylated biphenyls—to provide a robust framework for your experimental design and troubleshooting efforts.[1][2][3] By understanding the behavior of the core biphenyl structure and its functional groups (hydroxyl, methoxy, and carboxylic acid), we can predict likely degradation pathways and proactively address common experimental challenges.

This document will walk you through hypothesized degradation mechanisms, provide detailed protocols for conducting degradation studies, and offer a comprehensive FAQ and troubleshooting section to navigate the complex issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for a substituted biphenyl like this under experimental stress conditions?

Based on its structure, the compound is susceptible to several degradation mechanisms, primarily driven by oxidation, hydrolysis, and photolysis.[4][5]

  • Oxidative Degradation: The electron-rich phenolic ring is a primary target for oxidation.[6] This can lead to the formation of quinone-like structures, further hydroxylation, or cleavage of the aromatic ring. The presence of a methoxy group can also influence this, potentially leading to demethylation.

  • Photodegradation: The biphenyl core acts as a chromophore, absorbing UV light. This energy can trigger radical reactions, leading to ring cleavage, polymerization, or the formation of new derivatives like fluorenones.[7][8]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (acidic or basic) combined with elevated temperatures can potentially lead to demethylation of the methoxy group or decarboxylation of the carboxylic acid.[9]

  • Microbial/Metabolic Degradation: In biological systems, bacterial enzymes, particularly dioxygenases, are known to attack the biphenyl rings, initiating a cascade that leads to ring cleavage.[10][11][12] Common metabolites include hydroxylated derivatives and benzoic acids.[10][13]

Q2: I'm running a degradation experiment, but the concentration of my parent compound isn't changing. What's wrong?

This is a common issue. Here are several possibilities to investigate:

  • Insufficient Stress: The applied conditions (e.g., temperature, oxidant concentration, light intensity) may not be harsh enough to induce degradation. The ICH Q1A guidelines recommend using more strenuous conditions than standard accelerated stability tests.[5]

  • Analytical Method isn't Stability-Indicating: Your analytical method (e.g., HPLC) might not be able to separate the parent compound from its degradation products.[4] This can create the illusion that no degradation has occurred. It's crucial to develop and validate a method that can resolve all potential degradants.

  • Low Solubility/Adsorption: The compound may have limited solubility in your chosen medium, or it could be adsorbing to the surfaces of your container, leading to inaccurate concentration measurements.

Q3: My parent compound is disappearing, but I don't see any major degradation peaks in my chromatogram. Where did it go?

This scenario points to several potential outcomes:

  • Formation of Non-UV-Active Products: The degradation products may lack a chromophore that absorbs at your detector's wavelength. Using a more universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) is essential.[14][15]

  • Formation of Insoluble Products or Polymers: Degradation may lead to polymerization, creating products that precipitate out of solution and are not detected by injection into an LC system.

  • Formation of Volatile Products: Degradation could result in smaller, volatile molecules (like CO2 from decarboxylation) that are lost from the sample.[9]

  • Products are Not Eluting: The degradation products might be highly polar or highly nonpolar and are irreversibly binding to your analytical column. A gradient elution method and column washes are necessary troubleshooting steps.

Q4: How do I distinguish between abiotic (chemical) and biotic (microbial) degradation?

To differentiate these pathways, you must run parallel experiments with proper controls.[16][17][18]

  • Biotic Degradation Study: An experiment containing your compound and the active microbial culture in a suitable growth medium.

  • Abiotic Control (Sterile): An identical experiment where the microbial culture has been sterilized (e.g., by autoclaving or filtration) before adding the compound. Degradation observed here is likely due to chemical processes (hydrolysis, oxidation) in the medium.

  • Sorption Control: A sterile control containing the killed microbial biomass to account for any non-metabolic loss of the compound due to adsorption onto cell surfaces.

Hypothesized Degradation Pathways

The functional groups on this compound dictate its likely points of failure under stress. The diagram below outlines potential transformation routes.

Degradation_Pathways Parent 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid P1 Oxidation Product (e.g., Quinone derivative) Parent->P1 Oxidation (H₂O₂) P2 Demethylation Product (Dihydroxy derivative) Parent->P2 Acid/Base Hydrolysis or Microbial Action P3 Decarboxylation Product Parent->P3 Thermal Stress / Photolysis P4 Ring Cleavage Products (e.g., Benzoic acid derivatives) Parent->P4 Microbial Degradation (Dioxygenase attack) P5 Photodegradation Product (e.g., Fluorenone derivative) Parent->P5 UV Irradiation P2->P4 Further Microbial Degradation

Caption: Hypothesized degradation pathways for the target compound.

Troubleshooting Guides

This section provides structured guidance for common experimental problems in a question-and-answer format.

Issue 1: Poor Chromatographic Resolution or Peak Shape
  • Question: My peaks are broad, tailing, or co-eluting. How can I improve my HPLC separation?

  • Answer:

    • Optimize Mobile Phase pH: The carboxylic acid and phenolic hydroxyl groups are ionizable. The pH of your mobile phase will significantly affect the compound's retention and peak shape. For reversed-phase chromatography, a pH around 2.5-3.0 (using an additive like formic acid or phosphoric acid) will ensure the carboxylic acid is protonated, leading to better retention and sharper peaks.

    • Adjust Organic Modifier: If peaks are poorly resolved, modify the gradient slope or change the organic solvent (e.g., from acetonitrile to methanol). Methanol can offer different selectivity for aromatic compounds.

    • Select a Different Column: If mobile phase optimization fails, consider a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity for aromatic and polar compounds compared to a standard C18 column.

    • Check for Column Overload: Injecting too high a concentration can cause peak fronting or tailing. Try diluting your sample.

Issue 2: Identifying Unknown Degradation Products by LC-MS
  • Question: I see new peaks in my mass spec data, but I'm struggling to identify their structures. What is a systematic workflow?

  • Answer: Identifying unknown metabolites or degradants requires a logical, step-by-step process. The workflow below outlines a standard approach for structure elucidation.

Identification_Workflow Start Acquire High-Resolution MS and MS/MS Data Step1 Determine Accurate Mass and Molecular Formula Start->Step1 Step2 Compare with Parent Compound (Calculate Mass Shift) Step1->Step2 Step4 Propose Plausible Structures (Based on mass shift & fragments) Step2->Step4 Step3 Analyze MS/MS Fragmentation Pattern Step3->Step4 Step5 Confirm with Reference Standard (If available) Step4->Step5 Troubleshoot Complex Fragments? Use Isotope Labeling or NMR for Confirmation Step4->Troubleshoot

Caption: Workflow for identifying unknown degradation products.

  • Mass Shift Analysis: Compare the accurate mass of the unknown peak to the parent compound. Common mass shifts correspond to specific chemical modifications, as shown in the table below.

Mass Shift (Da)Proposed Transformation
+15.995Hydroxylation (+O)
-14.016Demethylation (-CH₂)
-43.990Decarboxylation (-CO₂)
+17.027Dihydroxylation (+2OH, -2H)
+31.990Ring Cleavage & Dicarboxylation (+2O, -2H)
Experimental Protocols
Protocol 1: Forced Degradation Study (Photodegradation)

Objective: To assess the photostability of this compound and identify primary photodegradants.

Materials:

  • Target compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol).

  • Solvent for dilution (e.g., 50:50 acetonitrile:water).

  • Quartz cuvettes or vials (transparent to UV light).

  • Photostability chamber with controlled UV and visible light output (as per ICH Q1B guidelines).[5]

  • Control samples wrapped in aluminum foil.

  • HPLC or UPLC-MS system.[14][15][19]

Procedure:

  • Sample Preparation: Dilute the stock solution to a final concentration of ~100 µg/mL in the chosen solvent. Prepare at least two sets of samples: one for light exposure and one for a "dark" control.

  • Dark Control: Wrap one set of vials completely in aluminum foil to shield them from light.

  • Exposure: Place both the exposed and dark control samples in the photostability chamber. Expose the samples to a light source conforming to ICH Q1B recommendations (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Time Points: Withdraw aliquots from both the exposed and dark control samples at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the samples by a validated, stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. A loss of the parent peak and/or the appearance of new peaks in the exposed sample indicates photodegradation. Quantify the parent compound's decay and the formation of any major degradants.

Protocol 2: Screening for Microbial Degradation

Objective: To determine if a microbial culture can degrade the target compound.

Materials:

  • Bacterial strain(s) known for degrading aromatic compounds (e.g., Pseudomonas, Rhodococcus).[1][20]

  • Basal salt medium (BSM).

  • Target compound stock solution (in a water-miscible solvent like DMSO, used sparingly).

  • Shaking incubator.

  • Sterile culture flasks.

  • 0.22 µm syringe filters for sterilization.

Procedure:

  • Inoculum Preparation: Grow the bacterial strain to the late-logarithmic phase in a suitable growth medium. Harvest the cells by centrifugation and wash with sterile BSM to remove residual carbon sources.

  • Experimental Setup: Prepare three sets of flasks:

    • Flask A (Biotic): BSM + washed bacterial cells + target compound (~10-50 mg/L).

    • Flask B (Abiotic Control): BSM + target compound (no cells).

    • Flask C (Growth Control): BSM + washed bacterial cells (no target compound).

  • Incubation: Incubate all flasks in a shaking incubator at the optimal growth temperature for the bacterial strain (e.g., 30°C, 150 rpm).

  • Sampling: At regular intervals (e.g., 0, 1, 3, 7 days), withdraw a sample from each flask.

  • Sample Preparation: Centrifuge the sample to pellet the cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidification to pH ~2 to ensure the extraction of acidic degradants.[13]

  • Analysis: Evaporate the solvent and reconstitute the residue in the mobile phase for analysis by HPLC or LC-MS.

  • Data Evaluation: Compare the concentration of the parent compound in Flask A to Flask B. A significantly faster decrease in concentration in Flask A indicates microbial degradation. Analyze for the appearance of new peaks (metabolites) in Flask A that are absent in Flask B.

References
  • Blazquez-Blazquez, A., Blazquez, G., & Calero, M. (2022). Photodegradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Applied Chemistry. [Link]

  • Dodder, N. G., & Kutz, F. W. (2017). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. Journal of Chromatography B. [Link]

  • Murínová, S., Dercová, K. (2014). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). Acta Chimica Slovaca. [Link]

  • Grishchenkov, V. G., et al. (2024). An Assessment of the Degradation Potential and Genomic Insights Towards Hydroxylated Biphenyls by Rhodococcus opacus Strain KT112-7. PubMed. [Link]

  • Grishchenkov, V. G., et al. (2024). An Assessment of the Degradation Potential and Genomic Insights Towards Hydroxylated Biphenyls by Rhodococcus opacus Strain KT112-7. PubMed Central. [Link]

  • Gorbunova, T. I., et al. (2024). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. Russian Chemical Reviews. [Link]

  • Gorbunova, T. I., et al. (2024). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. ResearchGate. [Link]

  • Lee, J., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. [Link]

  • Nel, R. J., & Bunt, J. R. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. [Link]

  • Murínová, S., & Dercová, K. (2014). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. [Link]

  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. ResearchGate. [Link]

  • Higson, F. K., & Focht, D. D. (1990). Bacterial metabolism of hydroxylated biphenyls. Applied and Environmental Microbiology. [Link]

  • Egorova, D. O., et al. (2020). Method for degradation of hydroxy- and methoxy-polychlorobiphenyls with immobilized bacterial cells. ResearchGate. [Link]

  • Späth, J., et al. (2020). Abiotic and biotic degradation of five aromatic organosilicon compounds in aqueous media-Structure degradability relationships. Journal of Hazardous Materials. [Link]

  • ResearchGate. (n.d.). Degradation of Mono-Hydroxybiphenyls by Aerobic Strains Isolated from the Bacterial Associations Breaking Down Aromatic Pollutants. ResearchGate. [Link]

  • Singh, M. A., et al. (2025). Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27. ACS Omega. [Link]

  • ResearchGate. (n.d.). Abiotic and biotic factors influencing the degradation of PAHs in soil. ResearchGate. [Link]

  • Pettigrew, C. A., et al. (1991). Molecular diagnostics and chemical analysis for assessing biodegradation of polychlorinated biphenyls in contaminated soils. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Wang, P., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods. [Link]

  • Seeger, M., et al. (2001). Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. Applied and Environmental Microbiology. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability. [Link]

  • Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology. [Link]

  • Blazquez-Blazquez, A., Blazquez, G., & Calero, M. (2022). Photodegradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Applied Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2025). Designing for degradation: the importance of considering biotic and abiotic polymer degradation. Environmental Science: Processes & Impacts. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Valgimigli, L., et al. (2018). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules. [Link]

  • Molina, M. C., et al. (2011). Optimisation of Key Abiotic Factors of PAH (Naphthalene, Phenanthrene and Anthracene) Biodegradation Process by a Bacterial Consortium. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2025). Designing for degradation: the importance of considering biotic and abiotic polymer degradation. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Structures of the studied compounds: a) 2-methoxy phenol monomers; b) hydroxylated biphenyls. ResearchGate. [Link]

  • YouTube. (2021). Microbial Degradation and Transformation of Organic Pollutants: An Eco-Friendly Strategy. YouTube. [Link]

  • ResearchGate. (n.d.). Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate. [Link]

  • Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International Journal of Environmental Research and Public Health. [Link]

  • Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences. [Link]

  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports. [Link]

  • Universität Freiburg. (n.d.). O-p-Methoxyphenyl α-Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Universität Freiburg. [Link]

Sources

overcoming matrix effects in LC-MS analysis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common challenge of matrix effects in complex biological samples. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable analytical results.

Introduction to the Challenge

This compound is an analyte with both a carboxylic acid and a phenolic hydroxyl group. These functional groups, combined with its biphenyl structure, make it amenable to reversed-phase liquid chromatography and electrospray ionization mass spectrometry (ESI-MS), typically in negative ion mode. However, when analyzing this compound in complex matrices such as plasma, serum, or urine, co-eluting endogenous materials can significantly interfere with the ionization process. This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[1] This guide provides a systematic approach to diagnosing, troubleshooting, and mitigating these effects.

FAQs: Understanding Matrix Effects

Q1: What are matrix effects in LC-MS analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] These interferences are not detected by the mass spectrometer as the analyte but affect its ability to form gas-phase ions. This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1]

Q2: Why is this compound susceptible to matrix effects?

A: As a moderately polar, acidic compound, this analyte is often analyzed using reversed-phase chromatography. In typical biological samples, a class of compounds known as phospholipids are a major cause of matrix effects.[2] These endogenous molecules have a polar head group and a non-polar tail, giving them chromatographic behavior that can overlap with many analytes in the reversed-phase elution window, leading to co-elution and subsequent ion suppression.

Q3: How can I determine if my assay is suffering from matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4][5] A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the otherwise stable baseline signal of the analyte indicate retention times where co-eluting matrix components are causing ion suppression or enhancement, respectively.[3][5]

  • Post-Extraction Spike Analysis: This quantitative method compares the analyte's signal in a pure solvent to its signal in a blank matrix extract that has been spiked with the analyte after the extraction process.[6] A signal in the matrix that is lower than in the pure solvent indicates ion suppression, while a higher signal indicates enhancement.

Troubleshooting Guide: From Diagnosis to Solution

Encountering issues like poor sensitivity, inconsistent results, or high variability? This section provides a structured approach to troubleshooting matrix effects.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation start Problem Encountered (e.g., Low Sensitivity, Poor Reproducibility) check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect Confirmed? check_matrix_effect->matrix_effect_present optimize_chromatography Optimize Chromatography (e.g., Change Gradient, Different Column) matrix_effect_present->optimize_chromatography Yes solution Robust Method Achieved matrix_effect_present->solution No improve_sample_prep Improve Sample Preparation (e.g., LLE, SPE) optimize_chromatography->improve_sample_prep use_is Implement Internal Standard (Stable Isotope Labeled is Ideal) improve_sample_prep->use_is re_evaluate Re-evaluate Matrix Effect use_is->re_evaluate re_evaluate->matrix_effect_present Iterate if Necessary

Observed Problem Potential Cause Recommended Action(s)
Low Signal Intensity / Sensitivity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Use a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[7][8] 2. Adjust Chromatography: Modify the gradient to better separate the analyte from the suppression zone identified via post-column infusion.
Poor Reproducibility / High %RSD Variable matrix effects between different sample lots or injections.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting variability as the SIL-IS experiences the same matrix effects as the analyte.[9][10] 2. Improve Sample Cleanup: A more robust sample preparation method will reduce the variability of matrix components.
Non-Linear Calibration Curve Matrix effects that are concentration-dependent.1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to ensure that calibrators and samples experience similar matrix effects. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Peak Shape Issues (Tailing/Fronting) Matrix components overloading the column or interacting with the analyte.1. Enhance Sample Cleanup: Remove the interfering compounds before injection. 2. Check Mobile Phase pH: For this compound, maintaining a consistent mobile phase pH is crucial for good peak shape. For negative ion mode, a slightly basic pH (e.g., with ammonium acetate) can be beneficial, but for reversed-phase retention, a pH below the pKa of the carboxylic acid (typically around 4-5) is often used with an acidic modifier like formic acid.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Acidic Compounds

LLE is a sample cleanup technique that separates analytes based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[7][11] For an acidic compound like the target analyte, its charge state can be manipulated by adjusting the pH to facilitate its extraction.

Objective: To extract this compound from a biological matrix (e.g., plasma) into an organic solvent, leaving polar interferences behind.

Step-by-Step Methodology:

  • Sample Preparation: To 100 µL of plasma, add an internal standard.

  • Acidification: Add 50 µL of an acid (e.g., 1M HCl or 10% formic acid) to the plasma sample to adjust the pH to approximately 2-3. This protonates the carboxylic acid group, making the analyte more neutral and favoring its partitioning into an organic solvent.

  • Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2-5 minutes.

  • Phase Separation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Reversed-Phase

SPE offers a more selective cleanup than LLE by utilizing a solid sorbent to retain the analyte while matrix components are washed away.[12] For this analyte, a reversed-phase or a mixed-mode polymer-based sorbent is recommended.[13][14]

Objective: To achieve a cleaner extract by retaining the analyte on a solid sorbent and washing away interferences.

SPE_Workflow

Step-by-Step Methodology:

  • Conditioning: Condition a C18 or polymeric reversed-phase SPE cartridge with 1 mL of methanol. This solvates the stationary phase.

  • Equilibration: Equilibrate the cartridge with 1 mL of water or a weak buffer. This prepares the sorbent for the aqueous sample.

  • Sample Loading: Pre-treat the plasma sample by diluting it with an acidic solution (e.g., 1:1 with 2% phosphoric acid) to ensure the analyte is in its neutral form. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water). This removes polar interferences without eluting the analyte.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase, as described in the LLE protocol.

Advanced Strategies for Mitigation

When the above strategies are insufficient or for methods requiring the highest level of accuracy and precision, consider these advanced approaches:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): An ideal internal standard co-elutes with the analyte and has a very similar chemical structure and ionization efficiency.[9][10] A SIL-IS, which is the analyte molecule with some atoms (e.g., 2H, 13C, 15N) replaced by their heavy isotopes, is the perfect internal standard. It will behave almost identically during sample preparation and chromatography and will experience the same degree of ion suppression or enhancement.[10] The ratio of the analyte to the SIL-IS remains constant, thus providing highly accurate and precise quantification.[15]

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating calibration curves in a blank matrix that is representative of the study samples can compensate for matrix effects.[16] This approach assumes that the matrix effect is consistent across all samples and calibrators.

By systematically applying the diagnostic tools and mitigation strategies outlined in this guide, researchers can develop robust and reliable LC-MS methods for the quantification of this compound, ensuring data of the highest integrity.

References

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry - ACS Publications. Available from: [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. Available from: [Link]

  • Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces. PMC - NIH. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]

  • A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]

  • Measurement and Correlation of the Solubility of 4‐Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from. American Chemical Society. Available from: [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available from: [Link]

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]

  • Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Cheméo. Available from: [Link]

  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC - PubMed Central. Available from: [Link]

  • 4-Biphenylcarboxylic acid. ChemBK. Available from: [Link]

  • Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available from: [Link]

  • Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. Available from: [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. Available from: [Link]

  • What is Solid Phase Extraction (SPE)? - Organomation. Available from: [Link]

  • Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. PubChem. Available from: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]

  • Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils | Request PDF. ResearchGate. Available from: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available from: [Link]

  • Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. Available from: [Link]

  • Chemical Properties of 2-Biphenylcarboxylic acid (CAS 947-84-2). Cheméo. Available from: [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Available from: [Link]

  • Method of analysis of carboxylic acid by mass spectrometry. Google Patents.
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available from: [Link]

  • Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Available from: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Available from: [Link]

  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available from: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available from: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. Available from: [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. Available from: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. Available from: [Link]

  • Implication of the Polymeric Phenolic Fraction and Matrix Effect on the Antioxidant Activity, Bioaccessibility, and Bioavailability of Grape Stem Extracts. MDPI. Available from: [Link]

  • When Should an Internal Standard be Used?. LCGC International. Available from: [Link]

  • What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone. Available from: [Link]

Sources

how to increase the stability of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid is a versatile biphenyl derivative with significant potential in pharmaceutical research and development. Its unique structure, incorporating a phenolic hydroxyl group, a carboxylic acid, and a methoxy-substituted phenyl ring, makes it a valuable scaffold for synthesizing novel therapeutic agents. However, the very functional groups that impart its desirable chemical properties also render it susceptible to degradation in solution, potentially compromising experimental reproducibility, analytical accuracy, and the overall integrity of research outcomes.

This technical guide provides an in-depth analysis of the stability challenges associated with this compound in solution. We will explore the primary degradation pathways and offer a comprehensive suite of troubleshooting strategies and preventative measures. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and reliability of their work with this important compound.

Understanding the Instability: The Vulnerable Phenolic Moiety

The principal cause of instability for this compound in solution is the oxidation of its phenolic hydroxyl group.[1] This process is a common degradation pathway for phenolic compounds and is often accelerated by several factors, leading to the formation of colored quinone-type species and subsequent polymerization.[1] These degradation products can result in a loss of biological activity, inaccurate quantification, and the formation of interfering byproducts.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and storage of this compound solutions.

Q1: Why is my solution of this compound turning yellow or brown over time?

A1: The color change you are observing is a classic indicator of phenolic oxidation.[1] The phenolic hydroxyl group on the biphenyl ring is susceptible to oxidation, which converts it into a quinone-like structure. These quinones are often colored and can further react to form complex, dark-colored polymers. This process is accelerated by exposure to oxygen, light, high pH, and the presence of trace metal ions.[1]

Q2: I'm seeing a precipitate form in my stock solution, even at concentrations that should be soluble. What is happening?

A2: Precipitation can occur for a few reasons. Firstly, the degradation products, particularly the polymers formed from quinone intermediates, may be less soluble than the parent compound, causing them to fall out of solution.[1] Secondly, if you are using a buffer, changes in pH upon storage (e.g., due to CO2 absorption from the air) could affect the ionization state and solubility of the carboxylic acid group.

Q3: My compound seems to be losing its biological activity in my assays. Could this be related to stability?

A3: Absolutely. The structural change from a phenol to a quinone alters the electronic and steric properties of the molecule. This can significantly diminish or completely abolish its intended biological function by affecting its ability to bind to its target. Therefore, ensuring the stability of your stock and working solutions is critical for obtaining reliable and reproducible bioassay results.

Q4: What is the single most important factor to control for enhancing the stability of this compound?

A4: While several factors are important, minimizing exposure to oxygen is paramount. Dissolved oxygen in your solvent is a primary driver of oxidation.[1] Therefore, proper solvent degassing and handling under an inert atmosphere are the most effective initial steps to significantly improve stability.

Q5: How does pH affect the stability of this compound?

A5: The stability of phenolic compounds is highly pH-dependent. Generally, they are more stable in slightly acidic conditions (pH < 7).[1] At higher (alkaline) pH, the phenolic hydroxyl group is deprotonated to form a phenolate anion. This anion is more electron-rich and thus more susceptible to oxidation. The carboxylic acid moiety also has a pKa, and its ionization state will be pH-dependent, which can influence solubility but has a lesser direct impact on oxidative stability compared to the phenol group.

Proactive Stabilization Strategies

To mitigate degradation, a multi-pronged approach is recommended. The following strategies can be used in combination to preserve the integrity of your this compound solutions.

Control of Atmospheric Conditions

Inert Gas Purging: The most effective way to remove dissolved oxygen from solvents is by purging with an inert gas like nitrogen or argon.[1][2] This process, often called sparging, involves bubbling the gas through the solvent for 15-30 minutes prior to use.[1] After preparing your solution, flush the headspace of the vial with the inert gas before sealing to create a protective blanket.[1]

pH Adjustment

Maintain a Slightly Acidic Environment: As a general rule, phenolic compounds exhibit greater stability in acidic conditions (pH < 7).[1] When preparing aqueous solutions, consider using a buffer system that maintains a pH in the range of 4-6. However, the optimal pH should be determined experimentally, as extreme acidity can also promote other degradation pathways like hydrolysis, although this is less of a concern for the stable ether and biphenyl linkages in this molecule.

Use of Additives

Antioxidants: These compounds act as sacrificial agents, reacting with free radicals more readily than your compound of interest. The choice of antioxidant depends on your solvent system and downstream application.

  • For Organic Solvents (e.g., DMSO, Ethanol): Butylated hydroxytoluene (BHT) is a highly effective antioxidant in non-aqueous solutions.[3]

  • For Aqueous Solutions: Ascorbic acid (Vitamin C) is a common and effective water-soluble antioxidant.[4][5]

Chelating Agents: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents or from your glassware can catalyze oxidative degradation.[1] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions, rendering them inactive.[6]

AdditiveRecommended ConcentrationSolvent SystemMechanism of Action
BHT 0.01% - 0.1% (w/v)Organic (DMSO, Ethanol)Free radical scavenger.[3]
Ascorbic Acid 50-200 µMAqueousFree radical scavenger.[4][5]
EDTA 1-5 mMAqueousSequesters catalytic metal ions.[6][7]
Proper Storage and Handling

Protection from Light: Photons can provide the activation energy needed to initiate oxidative reactions. Always store your solutions in amber vials to protect them from light.[1]

Low Temperature Storage: Store stock solutions at -20°C or -80°C.[1]

Aliquoting: Avoid repeated freeze-thaw cycles, which can introduce more oxygen into the solution. Prepare single-use aliquots of your stock solution to minimize handling and exposure of the main stock.[1]

Proposed Degradation Pathway

The primary degradation pathway is the oxidation of the phenolic hydroxyl group to form a quinone-type intermediate. This can then lead to further reactions, including polymerization.

G cluster_0 Primary Degradation cluster_1 Secondary Degradation Parent 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Quinone Quinone-type Intermediate Parent->Quinone Oxidation (+O2, light, metal ions, high pH) Polymers Colored Polymers Quinone->Polymers Polymerization

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to validate the stability of your compound under your specific experimental conditions. A forced degradation study is an essential tool for this purpose.

Protocol 1: Forced Degradation Study

This study will help identify potential degradation products and determine the stability-indicating capability of your analytical method.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. Aim for 5-20% degradation.[8]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[9][10]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[9][10]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[10][11]

    • Thermal Degradation: Incubate a solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm). Biphenyl columns can offer enhanced selectivity for aromatic compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine by DAD scan), and also scan a broader range (e.g., 200-400 nm) to detect degradation products with different chromophores.

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

G cluster_workflow Stability Testing Workflow prep Prepare Solutions (Control & Stressed) hplc HPLC Analysis prep->hplc Inject Samples data Data Analysis hplc->data Generate Chromatograms report Report Results data->report Quantify Degradation Assess Peak Purity

Caption: General workflow for stability assessment.

Summary and Recommendations

The stability of this compound in solution is manageable with careful experimental practice. The primary degradation route, oxidation of the phenol group, can be significantly inhibited by implementing the following key recommendations:

  • Always use freshly degassed solvents.

  • Work under an inert atmosphere (nitrogen or argon) whenever possible.

  • Maintain a slightly acidic pH (4-6) for aqueous solutions.

  • Protect all solutions from light by using amber vials.

  • Store stock solutions in single-use aliquots at -20°C or -80°C.

  • Consider adding an appropriate antioxidant (BHT for organic, ascorbic acid for aqueous) and a chelating agent (EDTA for aqueous) for long-term storage.

By adhering to these guidelines, researchers can ensure the stability of their solutions, leading to more reliable, accurate, and reproducible experimental outcomes.

References

  • BenchChem. How to prevent the oxidation of phenolic compounds in solution. BenchChem Technical Support. [URL: https://www.benchchem.
  • Colbert, J. C., & Scudder, C. N. (1941). The Oxidation of the Hydroxybiphenyls. Journal of the American Chemical Society, 63(9), 2449–2450. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01854a045]
  • Ataman Kimya. ANTIOXIDANT BHT. [URL: https://www.atamankimya.com/ANTIOXIDANT-BHT_z-1205.html]
  • Hargreaves, J. A., & Samaranayake, L. P. (2017). Ethylenediaminetetraacetic acid in endodontics. Endodontic Practice Today, 11(4), 275-281. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5643936/]
  • Pullar, J. M., Carr, A. C., & Vissers, M. C. M. (2017). The Roles of Vitamin C in Skin Health. Nutrients, 9(8), 866. [URL: https://www.mdpi.com/2072-6643/9/8/866]
  • De Kruiderie. BHT Antioxidant (Butylated Hydroxy Toluene). [URL: https://www.dekruiderie.
  • Cayman Chemical. BHT Product Information. [URL: https://www.caymanchem.com/product/89910/bht]
  • Air Liquide. Inerting, Blanketing and Purging. [URL: https://industry.airliquide.sg/inerting-blanketing-and-purging]
  • Zieliński, R., & Trzaskowski, B. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Acta biochimica Polonica, 48(2), 409–416. [URL: https://pubmed.ncbi.nlm.nih.gov/11732607/]
  • Yıldız, M. Ö., Kalaycıoğlu, Z., & Dülger, Ö. (2017). Simultaneous spectrophotometric determination of phenolic antioxidant (BHA and BHT) concentrations in pharmaceutical preparations and chewing gums using the H-point standard addition method. Journal of the Serbian Chemical Society, 82(12), 1349-1361. [URL: http://www.shd.org.rs/JSCS/Vol82-No12/10-JSCS-4962.pdf]
  • Chen, Q., Espey, M. G., Krishna, M. C., Mitchell, J. B., Corpe, C. P., Buettner, G. R., Shacter, E., & Levine, M. (2005). Pharmacologic ascorbic acid concentrations selectively kill cancer cells: action as a pro-drug to deliver hydrogen peroxide to tissues. Proceedings of the National Academy of Sciences of the United States of America, 102(38), 13604–13609. [URL: https://www.pnas.org/doi/10.1073/pnas.0506390102]
  • Wikipedia. Vitamin C. [URL: https://en.wikipedia.org/wiki/Vitamin_C]
  • EDTA Chelation Therapy. (2018). Chelation. [URL: https://www.edta.
  • AAT Bioquest. EDTA Solution Preparation and Recipe. [URL: https://www.aatbio.
  • Oviedo, C., & Rodríguez, J. (2003). EDTA: The chelating agent under environmental scrutiny. Química Nova, 26(6), 901-905. [URL: https://www.scielo.br/j/qn/a/xN5gQ4z6Z3Z8Y8X7yZ3xX3C/?lang=en]
  • Kleszczewska, E., & Kleszczewski, P. (2012). A New Method for the Determination of Total Content of Vitamin C, Ascorbic and Dehydroascorbic Acid, in Food Products with the Voltammetric Technique with the Use of Tris(2-carboxyethyl)phosphine as a Reducing Reagent. Food Analytical Methods, 5, 946-951. [URL: https://www.researchgate.net/figure/The-concentration-of-ascorbic-acid-solution-100-g-mL-determined-with-the_fig2_257529431]
  • Sakharov, I. Y., Sakharova, T. K., & Veselova, M. N. (2003). Peculiarities of hydroxyaryl oxidation by fungal peroxidase: reactivity and inhibition of the enzyme. Biochemistry. Biokhimiia, 68(1), 40–46. [URL: https://pubmed.ncbi.nlm.nih.gov/12627918/]
  • Middle East University. (2021, March 14). Phytochemistry Lab - Quantitative and qualitative determination of ascorbic acid [Video]. YouTube. [URL: https://www.youtube.
  • PubChem. 4-Hydroxybiphenyl. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxybiphenyl]
  • de Oliveira, D. A., Salvador, M. J., & de Oliveira, A. C. (2010). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. The Open Chemical Engineering Journal, 4, 54-63. [URL: https://openchemicalengineeringjournal.com/VOLUME/4/PAGE/54/FULLTEXT/]
  • Alara, O. R., Abdurahman, N. H., & Ukaegbu, C. I. (2021). Extraction of phenolic compounds: A review. Current Research in Food Science, 4, 200–214. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8047915/]
  • Sharma, M. C. (2016). Forced degradation studies. Journal of Pharmaceutical and Scientific Innovation, 5(6), 252-257. [URL: https://www.jpsionline.com/admin/php/uploads/195_pdf.pdf]
  • Hawe, A., Wiggenhorn, M., & van de Weert, M. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(8). [URL: https://www.biopharminternational.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [URL: https://www.sciencedirect.com/science/article/pii/S209517791400028X]
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58. [URL: https://www.researchgate.
  • Patel, R. M. (2023, September 5). Forced degradation study in pharma [Video]. YouTube. [URL: https://www.youtube.
  • Wikipedia. Acid guanidinium thiocyanate-phenol-chloroform extraction. [URL: https://en.wikipedia.
  • Xu, D. P., Li, Y., Meng, X., Zhou, T., Zhou, Y., Zheng, J., Zhang, J. J., & Li, H. B. (2017). Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. International journal of molecular sciences, 18(1), 96. [URL: https://www.mdpi.com/1422-0067/18/1/96]
  • National Institute of Standards and Technology. o-Hydroxybiphenyl. In NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C90437&Mask=200]
  • Thermo Fisher Scientific. Oxidation Reactions. [URL: https://www.thermofisher.

Sources

common impurities in synthesized 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis and purification of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the highest standards of scientific integrity and product purity. The presence of impurities can significantly impact a drug's safety, efficacy, and stability, making their control essential for regulatory compliance and successful therapeutic outcomes.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) - Synthesis and Impurity Formation

This section addresses common questions regarding the synthesis of this compound and the theoretical basis for impurity formation.

Q1: What is the standard synthetic approach for this biphenyl derivative, and what are the key reaction components?

A1: The most prevalent and versatile method for constructing the biaryl scaffold of this molecule is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid or a boronic ester.[6][7]

For the target molecule, the reaction typically involves coupling one of two pairs of starting materials:

  • Pair A: 3-Bromo-5-hydroxybenzoic acid (1) and (3-methoxyphenyl)boronic acid (2) .

  • Pair B: 3-Borono-5-hydroxybenzoic acid (or its ester equivalent) and 3-bromoanisole.

The reaction requires a palladium catalyst (often Pd(0) or a Pd(II) precatalyst that reduces in situ), a suitable ligand (e.g., a phosphine like SPhos or PPh₃), a base (e.g., K₂CO₃, Na₂CO₃), and an appropriate solvent system (e.g., dioxane/water, THF/water).[7][8][9]

G cluster_reactants Starting Materials SM1 3-Bromo-5-hydroxybenzoic acid (1) Catalyst Pd Catalyst + Ligand Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) SM1->Catalyst SM2 (3-Methoxyphenyl)boronic acid (2) SM2->Catalyst Product 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Catalyst->Product Suzuki-Miyaura Coupling

Caption: General Suzuki-Miyaura synthesis route.

Q2: What are the most common process-related impurities I should anticipate in my crude product?

A2: During a Suzuki-Miyaura coupling, several side reactions can occur concurrently with the desired cross-coupling, leading to a predictable set of impurities. Understanding these allows for targeted analytical and purification strategies.

Impurity TypeCommon Example StructureTypical Source
Homocoupled Boronic Acid 3,3'-DimethoxybiphenylOxidative coupling of two boronic acid molecules.[7][10][11]
Protodeboronated Arene Methoxybenzene (Anisole)Base-catalyzed replacement of the boronic acid group with hydrogen.[12]
Unreacted Starting Materials 3-Bromo-5-hydroxybenzoic acidIncomplete reaction, suboptimal conditions.
Unreacted Starting Materials (3-Methoxyphenyl)boronic acidIncomplete reaction, or degradation via protodeboronation.
Phenolic Impurity 3-Hydroxy-5-bromobenzoic acid (if starting with protected phenol) or 3,5-Dihydroxybenzoic acidHydrolysis of the aryl halide or deprotection side-reactions.[10]
Residual Catalyst Elemental Palladium (Pd)Incomplete removal of the palladium catalyst post-reaction.[13]
Q3: My main impurity is the homocoupled dimer of my boronic acid (3,3'-dimethoxybiphenyl). What causes this and how can I minimize it?

A3: The homocoupling of boronic acids is a frequent side reaction, often driven by the presence of oxygen and Pd(II) species in the reaction mixture.[7][10]

  • Causality: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if oxygen enters the system and re-oxidizes Pd(0) to Pd(II), these higher oxidation state species can catalyze the dimerization of the boronic acid.[7][9] This side reaction consumes your boronic acid, reduces the yield of the desired product, and introduces a difficult-to-remove, non-polar impurity.

  • Preventative Measures:

    • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The most effective method is a series of freeze-pump-thaw cycles. Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 min) is also effective.[8]

    • Use of High-Quality Reagents: Ensure your palladium source and ligands are stored correctly and are not degraded.[8]

    • Optimize Catalyst System: Some precatalysts are designed for more efficient generation of the active Pd(0) species, which can minimize side reactions.[9]

    • Control Reaction Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but excessive amounts may lead to more homocoupling.

Q4: I am observing a significant amount of anisole (methoxybenzene) in my crude product. What is this and how do I prevent it?

A4: The presence of anisole indicates that protodeboronation has occurred. This is a common decomposition pathway for arylboronic acids, particularly those that are electron-rich or sterically hindered.[12]

  • Causality: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond from a proton source (typically water or alcohol in the solvent). This reaction is often catalyzed by the base used in the coupling reaction. The stronger the base and the higher the temperature, the more prevalent this side reaction becomes.

  • Preventative Measures:

    • Choice of Base: If protodeboronation is severe, consider using a milder base than strong hydroxides or alkoxides. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often a good compromise.[14]

    • Use Boronic Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[15]

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize this and other side reactions.

    • Minimize Water: While a small amount of water is often necessary, excessive water can exacerbate protodeboronation. Adjust the solvent ratio as needed.

Part 2: Troubleshooting Guide - Impurity Identification & Purification

This section provides step-by-step workflows for identifying unknown impurities and implementing effective purification strategies.

Workflow: From Unknown Peak to Identified Impurity

You've run your reaction and the initial HPLC of the crude material shows your product peak, but also several other significant peaks. Here is a logical workflow to identify them.

G Start Unknown Peak in Crude HPLC LCMS 1. Analyze by LC-MS Determine Molecular Weight (MW) Start->LCMS Compare 2. Compare MW to Table of Expected Impurities LCMS->Compare Match Match Found (e.g., Homocoupler, SM) Compare->Match Yes NoMatch No Match Found (Unexpected Impurity) Compare->NoMatch No Purify 3. Isolate Impurity (Prep-HPLC or Column) NoMatch->Purify NMR 4. Characterize by NMR (¹H, ¹³C, COSY) Purify->NMR Structure Structure Elucidated NMR->Structure

Caption: Workflow for impurity identification.

Protocol: Analytical Methodologies

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of your product and quantifying impurities.[16][17]

    • Column: A C18 reverse-phase column is a standard starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is typically effective. The acid ensures the carboxylic acid group on your product is protonated for good peak shape.

    • Detection: Use a Diode Array Detector (DAD) to obtain UV spectra for each peak, which can help differentiate components.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for rapid impurity identification.[18][19] It provides the molecular weight of each component separated by the LC.

    • Sample Prep: Prepare a dilute solution (approx. 0.1 mg/mL) of your crude product in the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

    • Interpretation: Compare the observed mass-to-charge ratio (m/z) for each impurity peak to the calculated molecular weights of suspected impurities (see table in Q2). Remember to account for the mass of the proton ([M+H]⁺) in positive ion mode or the loss of a proton ([M-H]⁻) in negative ion mode.

Purification Strategy: Removing Common Impurities

Issue: The non-polar homocoupled byproduct (3,3'-dimethoxybiphenyl) is co-eluting with your product in chromatography or preventing crystallization.

Solution: Acid-Base Extraction

This classic chemical technique is highly effective for separating your acidic product from neutral impurities like the homocoupler.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium carbonate (Na₂CO₃) solution. Repeat the extraction 2-3 times. Your acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral homocoupler will remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer containing the neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Issue: The final product has a faint grey or black color, indicating residual palladium.

Solution: Palladium Scavenging

Residual palladium is a major concern for pharmaceutical compounds and must be removed to very low levels (ppm).[13]

Protocol:

  • After the reaction is complete and before workup, add a palladium scavenger to the reaction mixture.

  • Common scavengers include silica-based materials functionalized with thiols or amines, or activated carbon.[13]

  • Stir the mixture (often with gentle heating) for several hours according to the manufacturer's recommendation.

  • Filter the mixture (e.g., through a pad of Celite) to remove the scavenger and the bound palladium.

  • Proceed with the standard workup and purification.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Kumar, V., et al. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Ennis, D. S., et al. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions.
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Books. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
  • Taylor, R. J. K. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques.
  • The Journal of Organic Chemistry. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • SGRL. (n.d.). Effects of Impurities in Pharmaceuticals.
  • Oceanic Pharmachem. (2019). Effects of Impurities in Pharmaceuticals.
  • Veeprho. (2020). Impurity Profiling in Drug Development.

Sources

optimization of crystallization conditions for 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful crystallization of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you overcome common challenges in obtaining high-purity, crystalline material with the desired physical properties.

Introduction to Crystallization Challenges

This compound is a molecule with multiple functional groups (a carboxylic acid, a hydroxyl group, and a methoxy group) and a biphenyl core. This structural complexity can lead to several challenges during crystallization, including:

  • Solvent Selection: The molecule's varied functional groups give it a nuanced solubility profile, making the choice of a single solvent or a binary solvent system critical.

  • Polymorphism: Like many biphenyl derivatives, this compound may exhibit polymorphism, where it can crystallize into different crystal structures with distinct physical properties.[1][2] The choice of solvent and the crystallization conditions are decisive factors in determining the resulting polymorph.[1]

  • Crystal Habit: The solvent system can significantly influence the crystal's shape (habit), which can impact downstream processing, such as filtration and drying.[3][4]

  • Oiling Out: The compound may separate from the solution as a liquid (oil) rather than a solid, especially if the solution is cooled too quickly or if the supersaturation is too high.

  • Impurity Rejection: The efficiency of impurity removal is highly dependent on the crystallization process.

This guide is structured to address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

Issue 1: Poor or No Crystal Formation

Q: I've dissolved my compound in a suitable solvent and allowed it to cool, but no crystals have formed, even after an extended period. What should I do?

A: This is a common issue that typically points to either excessive solubility of your compound in the chosen solvent or insufficient supersaturation. Here's a systematic approach to troubleshoot this:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals from a previous successful crystallization, add a single, small seed crystal to the solution. This will provide a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of your compound. This can be done by leaving the flask partially open in a fume hood or by gently blowing a stream of nitrogen over the solution's surface.

    • Anti-Solvent Addition: If you are using a single solvent system, you can try adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the point of slight turbidity (cloudiness) and then warm the solution until it becomes clear again before allowing it to cool slowly. For an aromatic carboxylic acid like this, a good starting point could be a polar solvent like ethanol or acetone, with water or a non-polar solvent like hexane as the anti-solvent.

  • Re-evaluate Your Solvent System:

    • It's possible your compound is simply too soluble in the chosen solvent, even at low temperatures. You may need to select a solvent in which the compound has lower solubility. A systematic approach to solvent selection is crucial.[5]

Issue 2: The Compound is "Oiling Out"

Q: Instead of forming crystals, my compound is separating as an oil. How can I fix this?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for nucleation to occur. Here are some corrective measures:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Then, add more of the primary solvent to dilute the solution.[6] A more dilute solution will become supersaturated at a lower temperature, increasing the likelihood of crystal formation.

  • Slower Cooling: Allow the solution to cool much more slowly. A slower cooling rate reduces the degree of supersaturation at any given time, giving the molecules more time to orient themselves into a crystal lattice. You can insulate the flask to slow down the cooling process.

  • Change the Solvent System: The solubility curve of your compound in the chosen solvent may be too steep. Experiment with different solvents or solvent mixtures where the solubility changes more gradually with temperature.

Issue 3: Crystals Form Too Quickly

Q: As soon as I remove my solution from the heat, a large amount of fine powder crashes out. What's wrong?

A: Rapid crystallization, or "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6] An ideal crystallization should see the first crystals appearing after about 5 minutes, with continued growth over 20 minutes or more.[6]

  • Use More Solvent: The most straightforward solution is to use more of the hot solvent to dissolve the compound initially.[6] This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.

  • Slower Cooling Rate: As with oiling out, a slower cooling rate is beneficial. Insulate the flask or allow it to cool to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent selection for this compound?

A1: Given the molecule's structure, a logical starting point would be polar protic or aprotic solvents. The presence of the carboxylic acid and hydroxyl groups suggests solubility in alcohols (e.g., ethanol, isopropanol) and potentially acetone or ethyl acetate. The biphenyl core provides some non-polar character, so a binary solvent system might be optimal.

A recommended experimental approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal single solvent will show low solubility at room temperature and high solubility when hot. For a binary system, look for a solvent that readily dissolves the compound and a miscible anti-solvent in which the compound is poorly soluble. For aromatic carboxylic acids, combinations like ethanol/water, acetone/water, or toluene/hexane can be effective.[7][8]

Q2: How can I control the crystal habit (shape) of my product?

A2: The crystal habit is heavily influenced by the solvent system due to the interactions between the solvent molecules and the different faces of the growing crystal.[3][4] Solvents that can form hydrogen bonds, like alcohols, may interact differently with the carboxylic acid and hydroxyl groups of your molecule compared to non-polar solvents.

To control the crystal habit, you can systematically experiment with different solvents and solvent mixtures. For example, crystallizing from a polar solvent like ethanol might produce needle-like crystals, while a less polar solvent like toluene could result in more block-like or plate-like crystals.[9]

Q3: Is polymorphism a concern for this compound, and how can I detect it?

A3: Yes, polymorphism is a significant possibility for a molecule with the conformational flexibility of a biphenyl derivative.[10][11] Different polymorphs can have different melting points, solubilities, and stabilities. The crystallization conditions, particularly the solvent and cooling rate, play a crucial role in determining which polymorph is formed.[1]

To detect polymorphism, you can use analytical techniques such as:

  • Differential Scanning Calorimetry (DSC): Different polymorphs will often have distinct melting points and may show solid-solid phase transitions.

  • Powder X-ray Diffraction (PXRD): Each crystalline form will produce a unique diffraction pattern.

  • Infrared (IR) Spectroscopy: Polymorphs can exhibit differences in their IR spectra due to variations in intermolecular interactions in the crystal lattice.

If you suspect polymorphism, it is essential to carefully control and document your crystallization conditions to ensure you are consistently producing the desired form.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~10-20 mg of your compound. Add a solvent dropwise at room temperature until the solid dissolves. If it dissolves in less than 0.5 mL, it is likely too soluble. If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling (using a steam bath or hot plate with a water bath). Continue adding the solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 2: Binary Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is very soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: Dissolve your compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4 and 5 from the Single Solvent Recrystallization protocol.

Data Presentation

Solvent Category Examples Potential Interaction with Solute Expected Crystal Habit
Polar Protic Ethanol, Methanol, WaterStrong hydrogen bonding with -COOH and -OH groups.Often needle-like or elongated.
Polar Aprotic Acetone, Ethyl AcetateDipole-dipole interactions; can accept hydrogen bonds.Can vary; may produce plates or prisms.
Non-Polar Toluene, HexaneVan der Waals forces with the biphenyl core.Often results in more block-like or equant crystals.

Visualization of Experimental Workflow

Crystallization Troubleshooting Flowchart

Crystallization_Troubleshooting start Start: Dissolved Compound in Hot Solvent cool_solution Cool Solution start->cool_solution check_crystals Crystals Formed? cool_solution->check_crystals oiling_out Compound Oiled Out cool_solution->oiling_out Oil Forms rapid_crystallization Crystals Formed Too Rapidly cool_solution->rapid_crystallization Rapid Precipitation no_crystals No Crystals check_crystals->no_crystals No crystals_ok Yes check_crystals->crystals_ok Yes induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation increase_supersaturation Increase Supersaturation (Evaporate/Add Anti-Solvent) no_crystals->increase_supersaturation check_again Crystals Formed? induce_nucleation->check_again check_again->no_crystals No check_again->crystals_ok Yes re_evaluate_solvent Re-evaluate Solvent System increase_supersaturation->re_evaluate_solvent redissolve_dilute Re-heat to Dissolve, Add More Solvent oiling_out->redissolve_dilute slow_cooling Cool Slowly redissolve_dilute->slow_cooling slow_cooling->check_crystals use_more_solvent Use More Solvent, Re-dissolve rapid_crystallization->use_more_solvent use_more_solvent->slow_cooling

Caption: A flowchart for troubleshooting common crystallization issues.

References

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2018). Understanding the role of solvent in regulating the crystal habit. CrystEngComm, 20(4), 459-467. [Link]

  • Matsunaga, H., et al. (2004). Strategy for control of crystallization of polymorphs. CrystEngComm, 6(1), 1-10. [Link]

  • Salim, F. N., et al. (2012). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. International Journal of Chemical Engineering and Applications, 3(4), 274-278. [Link]

  • Arman, H. D., & Gindy, M. E. (2011). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 11(11), 5035-5043. [Link]

  • Paio, A., et al. (2002). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Paio, A., et al. (2006). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp. [Link]

  • Blagden, N., & de Matas, M. (2005). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences, 94(7), 1381-1390. [Link]

  • Landeros-Rivera, B., & Hernández-Trujillo, J. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. ChemPlusChem, 87(1), e202100492. [Link]

  • Kilway, K. V., & Clevenger, R. (2006). Recrystallization and Crystallization. University of Missouri – Kansas City. [Link]

  • Jancarik, J., et al. (2013). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 6), 984–994. [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. [Link]

  • Kilway, K. V., & Clevenger, R. (2006). Crystallization. University of Missouri – Kansas City. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Brock, C. P. (1991). Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. The Journal of Physical Chemistry, 95(1), 163-169. [Link]

  • Barnicki, S. D., & Lamberti, F. V. (2015). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Yang, J., & Huang, X. (Eds.). (2022). Polymorphism in Crystals. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the establishment of a robust and reliable analytical method is paramount. This guide provides an in-depth comparison of potential analytical methods and a detailed validation protocol for the quantitative determination of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. This compound, a potential metabolite or impurity in drug synthesis, requires precise and accurate measurement to ensure product safety and efficacy. The methodologies and validation parameters discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, ensuring regulatory compliance and scientific integrity.[1][2][3][4][5][6][7]

Introduction to the Analyte and Analytical Challenges

This compound is a biphenyl carboxylic acid derivative. Its structure presents specific analytical considerations. The presence of a carboxylic acid group, a hydroxyl group, and a methoxy group imparts a moderate degree of polarity. The biphenyl core provides a strong chromophore, making UV-based detection a viable option. However, in complex matrices such as biological fluids or in the presence of structurally similar impurities, achieving adequate specificity and sensitivity can be challenging.

Comparison of Analytical Methodologies

The choice of an analytical method is a critical decision based on the intended purpose of the analysis, be it for release testing, stability studies, or bioanalysis.[8][9] Here, we compare two common and powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance.Separation via HPLC coupled with mass analysis, providing mass-to-charge ratio information.
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra. Peak purity analysis is often required.Excellent, as it can differentiate compounds based on both retention time and mass-to-charge ratio.
Sensitivity Generally in the microgram to nanogram per milliliter range.Highly sensitive, often reaching picogram or femtogram per milliliter levels.
Cost & Complexity Lower initial investment and operational costs. Simpler to operate and maintain.Higher initial and ongoing costs. Requires more specialized expertise for operation and data interpretation.
Typical Application Routine quality control, purity assessment, and assay of bulk drug substances and finished products.Bioanalysis, impurity identification, and when very low detection limits are required.

Rationale for Method Selection: For the routine quality control and assay of this compound as a drug substance or in a drug product, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is often the most appropriate choice. It offers a balance of specificity, sensitivity, and cost-effectiveness. The inherent UV absorptivity of the biphenyl structure allows for adequate sensitivity without the need for derivatization.[10][11]

Detailed Validation of an RP-HPLC-UV Method

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][12] The following is a comprehensive validation protocol for an RP-HPLC-UV method for the quantification of this compound, adhering to ICH Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6][7]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Parameter Assessment cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Opt->Protocol Optimized Method SST System Suitability Testing Protocol->SST Specificity Specificity SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision LOD_LOQ LOD & LOQ SST->LOD_LOQ Robustness Robustness SST->Robustness Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle Validation_Parameters_Relationship Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD_LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Sensitivity Sensitivity LOD_LOQ->Sensitivity Reliability Reliability Robustness->Reliability

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the efficacy of two prominent antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1): 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid (AM095) and AM966. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting LPA1-mediated pathologies, particularly fibrosis.

Introduction: The Therapeutic Rationale for LPA1 Antagonism

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling axis is a critical mediator of a wide range of cellular processes, such as cell proliferation, migration, and differentiation. Dysregulation of this pathway has been implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and renal fibrosis. Consequently, the development of potent and selective LPA1 antagonists has emerged as a promising therapeutic strategy to mitigate the progression of these debilitating conditions.

This guide focuses on two such antagonists, AM095 and AM966, to provide an objective comparison of their preclinical efficacy. By examining their in vitro potency and in vivo activity in established disease models, we aim to offer a comprehensive resource for researchers navigating the landscape of LPA1-targeted drug discovery.

The LPA1 Signaling Cascade: A Mechanistic Overview

Upon binding of LPA, the LPA1 receptor couples to multiple G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate downstream signaling cascades. These pathways culminate in various cellular responses, including cell migration, proliferation, and extracellular matrix deposition, all of which are central to the fibrotic process. The diagram below illustrates the principal signaling pathways activated by LPA1.

LPA1_Signaling cluster_G_proteins G Proteins cluster_downstream Downstream Effectors cluster_cellular_response Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gai Gαi/o LPA1->Gai Gaq Gαq/11 LPA1->Gaq Ga1213 Gα12/13 LPA1->Ga1213 Ras_MAPK Ras/MAPK Pathway Gai->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Gai->PI3K_Akt PLC PLC Gaq->PLC ROCK ROCK Ga1213->ROCK Proliferation Cell Proliferation PLC->Proliferation Migration Cell Migration & Invasion ROCK->Migration Ras_MAPK->Proliferation PI3K_Akt->Proliferation Fibrosis Fibrosis Migration->Fibrosis Proliferation->Fibrosis

Caption: Simplified signaling pathways downstream of LPA1 receptor activation.

In Vitro Efficacy: A Head-to-Head Comparison

The initial characterization of a novel antagonist's efficacy relies on robust in vitro assays that quantify its ability to inhibit receptor function. Key parameters include the half-maximal inhibitory concentration (IC50) in binding and functional assays. Below is a comparative summary of the reported in vitro potencies of AM095 and AM966.

Table 1: Comparative In Vitro Potency of AM095 and AM966 against LPA1

Assay TypeTarget SpeciesAM095 IC50AM966 IC50Reference(s)
GTPγS Binding Human0.98 µMNot Reported[1][2][3]
Mouse0.73 µMNot Reported[1][2][3]
Calcium Flux/Release Human25 nM17 nM[1][4]
Mouse23 nMNot Reported[1][4]
Chemotaxis Human (A2058 Melanoma)233 nM138 nM[2][3][5]
Human (IMR-90 Fibroblasts)Not Reported182 nM[5][6]
Mouse (CHO cells)778 nM469 nM[2][3][5]

Analysis of In Vitro Data:

Both AM095 and AM966 demonstrate potent antagonism of the LPA1 receptor in functional assays. In the calcium mobilization assay, which measures a direct consequence of Gαq/11 activation, both compounds exhibit low nanomolar IC50 values, with AM966 appearing slightly more potent.[1][4][5][6] Similarly, in chemotaxis assays, a key cellular response in fibrosis, both compounds effectively inhibit cell migration in the low to mid-nanomolar range.[2][3][5] The GTPγS binding assay for AM095 indicates direct inhibition of G protein coupling, albeit at a higher concentration compared to the functional assays.[1][2][3]

In Vivo Efficacy in Preclinical Models of Fibrosis

The ultimate measure of a drug candidate's potential lies in its ability to modulate disease in a living organism. Both AM095 and AM966 have been evaluated in rodent models of fibrosis, most notably the bleomycin-induced lung fibrosis model, a standard for preclinical assessment of anti-fibrotic therapies.

Experimental Workflow for a Bleomycin-Induced Lung Fibrosis Model

The workflow for a typical bleomycin-induced lung fibrosis study is outlined below. This multi-step process is designed to induce a fibrotic state in the lungs of rodents and subsequently assess the therapeutic efficacy of a test compound.

Bleomycin_Workflow cluster_induction Fibrosis Induction cluster_treatment Therapeutic Intervention cluster_assessment Efficacy Assessment Bleomycin Intratracheal Bleomycin Instillation Dosing Oral Administration of AM095 or AM966 Bleomycin->Dosing Initiates Treatment Regimen BALF Bronchoalveolar Lavage Fluid (BALF) Analysis (Collagen, Protein, Inflammatory Cells) Dosing->BALF After Treatment Period Histology Lung Histology (Fibrosis Scoring) Dosing->Histology After Treatment Period

Caption: A generalized experimental workflow for evaluating anti-fibrotic compounds in a bleomycin-induced lung fibrosis model.

Comparative In Vivo Findings

AM095: In a mouse model of bleomycin-induced lung fibrosis, oral administration of AM095 resulted in a significant attenuation of the fibrotic response.[2] Specifically, AM095 treatment led to a reduction in collagen and protein levels in the bronchoalveolar lavage fluid (BALF), as well as decreased inflammatory cell infiltration.[2] Furthermore, AM095 demonstrated efficacy in a mouse model of kidney fibrosis (unilateral ureteral obstruction), indicating its potential applicability across different fibrotic conditions.[2] An important finding was that despite its anti-fibrotic activity, AM095 did not impair normal wound healing in rats.[2]

AM966: AM966 has also shown robust efficacy in the bleomycin-induced lung fibrosis model.[6][7] Oral administration of AM966 reduced lung injury, vascular leakage, inflammation, and fibrosis at multiple time points following bleomycin challenge.[6] Notably, a study directly compared the efficacy of AM966 to pirfenidone, an approved drug for idiopathic pulmonary fibrosis. In this head-to-head comparison in the 14-day bleomycin model, AM966 demonstrated greater efficacy than pirfenidone in reducing lung fibrosis.[5]

Table 2: Summary of In Vivo Efficacy in Fibrosis Models

CompoundModelKey FindingsReference(s)
AM095 Bleomycin-induced lung fibrosis (mouse)- Attenuated increases in collagen, protein, and inflammatory cells in BALF.[2]
Unilateral ureteral obstruction (mouse kidney fibrosis)- Decreased kidney fibrosis.[2]
AM966 Bleomycin-induced lung fibrosis (mouse)- Reduced lung injury, vascular leakage, inflammation, and fibrosis. - Demonstrated greater efficacy than pirfenidone.[5][6][7]

Pharmacokinetics and Bioavailability

A critical factor for in vivo efficacy is the pharmacokinetic profile of a compound. Both AM095 and AM966 are reported to be orally bioavailable.[2][6] AM095 exhibited high oral bioavailability and a moderate half-life in rats and dogs.[2] Similarly, AM966 demonstrated a good pharmacokinetic profile following oral dosing in mice, achieving plasma concentrations sufficient to engage the LPA1 target.[6][7]

Discussion and Future Perspectives

Both AM095 and AM966 have emerged as potent and orally bioavailable LPA1 antagonists with compelling anti-fibrotic activity in preclinical models. While a direct, side-by-side in vivo comparison in the same study has not been published, the available data suggest that both compounds are highly effective. The finding that AM966 may have greater efficacy than an approved anti-fibrotic drug, pirfenidone, is particularly noteworthy and warrants further investigation.[5]

The choice between these or other LPA1 antagonists for further development will likely depend on a variety of factors, including their detailed safety profiles, metabolic stability, and potential for off-target effects. The unexpected finding that AM966 may increase lung microvascular endothelial permeability in vitro, despite its in vivo anti-fibrotic effects, highlights the complexity of LPA1 signaling and the importance of comprehensive preclinical characterization.[8][9]

Future research should focus on elucidating the nuanced pharmacological differences between these compounds and their long-term efficacy and safety in more advanced preclinical models. The promising data generated for both AM095 and AM966 strongly support the continued development of LPA1 antagonists as a novel therapeutic class for the treatment of fibrotic diseases.

References

Sources

A Researcher's Guide to the Structural Activity Landscape of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the biphenyl scaffold represents a privileged structure, a versatile framework upon which countless therapeutic agents have been built. This guide delves into the nuanced structural activity relationships (SAR) of a specific, promising subclass: 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and its analogs. Our objective is to provide researchers, medicinal chemists, and drug development professionals with a comprehensive comparison, grounded in experimental data, to inform the rational design of novel therapeutics. We will explore the synthetic strategies, the impact of key functional groups, and the experimental methodologies crucial for evaluating this class of compounds.

The Core Scaffold: Understanding the Therapeutic Potential

The this compound core is a fascinating starting point for medicinal chemistry campaigns. The biphenyl unit provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of critical pharmacophoric elements. The three key functional groups – the phenolic hydroxyl, the methoxy ether, and the carboxylic acid – are not mere decorations; they are pivotal players in defining the molecule's physicochemical properties and its interactions with biological targets.

  • The Carboxylic Acid: This acidic center is often crucial for forming strong hydrogen bonds or ionic interactions with receptor sites, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.[1] However, its presence can also contribute to ulcerogenic side effects, prompting investigations into bioisosteric replacements.[2][3]

  • The Phenolic Hydroxyl: The hydroxyl group is a versatile hydrogen bond donor and acceptor. Its position on the aromatic ring significantly influences the molecule's antioxidant properties and can be a key site for metabolic transformations.[4][5][6] Protecting or modifying this group is a common strategy to modulate pharmacokinetics.[5]

  • The Methoxy Group: The methoxy group impacts lipophilicity and can influence the conformation of the biphenyl rings. Its metabolic O-demethylation can lead to the formation of an active hydroxyl metabolite, a classic example of a prodrug strategy.[7] The position and number of methoxy groups can fine-tune the biological activity.[4][8]

Navigating the Synthetic Landscape: The Suzuki-Miyaura Coupling

The construction of the biphenyl core is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[9][10] This reaction allows for the convergent synthesis of a diverse library of analogs by coupling variously substituted arylboronic acids with aryl halides.

G cluster_0 Reactants cluster_1 Reaction Conditions Aryl Halide Aryl Halide Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Aryl Halide->Catalytic Cycle Arylboronic Acid Arylboronic Acid Arylboronic Acid->Catalytic Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Catalytic Cycle Base Base Base->Catalytic Cycle Solvent Solvent Solvent->Catalytic Cycle Biphenyl Product Biphenyl Product Catalytic Cycle->Biphenyl Product G A Primary Screening (e.g., In vitro enzyme/receptor binding assay) B Secondary Screening (Cell-based functional assays) A->B Active Compounds C Tertiary Screening (In vivo animal models) B->C Potent & Efficacious Compounds D Lead Optimization C->D In vivo Active Compounds

Sources

A Researcher's Guide to Assessing the Cross-Reactivity of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid in Diverse Assay Platforms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a compound in various analytical and biological assays is paramount. This guide provides an in-depth technical overview of the potential cross-reactivity of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and offers experimental frameworks to evaluate its selectivity. While direct cross-reactivity data for this specific molecule is not extensively published, we can infer potential interactions based on its structural characteristics and the principles of common assay methodologies. This guide is designed to equip you with the foundational knowledge and practical protocols to proactively assess the cross-reactivity of this and other related biphenyl carboxylic acid derivatives.

Introduction to this compound

This compound belongs to the biphenyl carboxylic acid class of compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and bone resorption inhibition properties.[1][2][3] Some biphenyl carboxylic acid derivatives are also known to act as potent inhibitors of urate transporter 1 (URAT1), making them relevant for the treatment of hyperuricemia and gout.[2][4] The specific functional groups of the title compound—a hydroxyl group, a methoxy group, and a carboxylic acid—contribute to its physicochemical properties and will be the primary determinants of its potential cross-reactivity.[5][6]

Understanding Cross-Reactivity Across Different Assay Platforms

Cross-reactivity is not a monolithic concept; its definition and implications vary significantly depending on the assay platform. Here, we dissect the nuances of cross-reactivity in immunoassays, chromatography-based assays, and cell-based assays.

Immunoassays: The Challenge of Molecular Recognition

Immunoassays, such as ELISA, rely on the specific binding of an antibody to its target antigen. Cross-reactivity in this context refers to the binding of the antibody to non-target molecules that share structural similarities with the intended analyte.[7][8] The biphenyl scaffold, along with its functional groups, presents several epitopes that could be recognized by antibodies raised against structurally related compounds.

The principle of a competitive immunoassay, a common format for detecting small molecules, is illustrated in the diagram below.

G cluster_0 Competitive Binding on Antibody cluster_1 Assay Outcome Analyte Analyte Antibody Specific Antibody Analyte->Antibody Binds Tracer Labeled Competitor Tracer->Antibody Binds High_Analyte High Analyte Concentration Low_Analyte Low Analyte Concentration Low_Signal Low Signal High_Analyte->Low_Signal Leads to High_Signal High Signal Low_Analyte->High_Signal Leads to

Caption: Competitive Immunoassay Principle.

Chromatography-Based Assays: The Separation Challenge

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), "cross-reactivity" manifests as the co-elution of interfering compounds with the analyte of interest.[9] This interference can lead to inaccurate quantification. The retention of this compound in a chromatographic system is determined by its polarity, which is influenced by the hydroxyl, methoxy, and carboxylic acid groups. Compounds with similar physicochemical properties could potentially co-elute.

The following diagram illustrates a typical workflow for assessing chromatographic purity and potential interference.

G Sample Sample containing Analyte and Potential Interferences HPLC HPLC System (Column, Mobile Phase) Sample->HPLC Detector Detector (e.g., UV, MS) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Analyte Analyte Peak Chromatogram->Peak_Analyte Separation Peak_Interference Interfering Peak Chromatogram->Peak_Interference Potential Co-elution

Caption: Chromatographic Separation Workflow.

Cell-Based Assays: Unmasking Off-Target Effects

In cell-based assays, cross-reactivity is synonymous with off-target effects, where a compound interacts with unintended biological molecules, such as receptors or enzymes, leading to unforeseen cellular responses.[10][11] Biphenyl carboxylic acid derivatives have been shown to interact with various cellular targets, and it is crucial to determine the selectivity of this compound for its intended biological pathway.

The diagram below conceptualizes the difference between on-target and off-target effects in a signaling pathway.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound_On 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Target_Receptor Intended Receptor Compound_On->Target_Receptor Binds Signaling_On Desired Signaling Cascade Target_Receptor->Signaling_On Response_On Therapeutic Effect Signaling_On->Response_On Compound_Off 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid Off_Target_Receptor Unintended Receptor Compound_Off->Off_Target_Receptor Binds (Cross-reacts) Signaling_Off Undesired Signaling Cascade Off_Target_Receptor->Signaling_Off Response_Off Side Effect / Toxicity Signaling_Off->Response_Off

Caption: On-Target vs. Off-Target Cellular Effects.

Hypothetical Cross-Reactivity Profile

Given the absence of specific experimental data, the following table presents a hypothetical cross-reactivity profile for this compound. This is for illustrative purposes to demonstrate how such data would be presented. The potential cross-reactants are chosen based on structural similarity.

Potential Cross-Reactant Structure Hypothetical % Cross-Reactivity (ELISA) Notes on Potential Interference
4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic acidBiphenyl core with hydroxyl and carboxylic acid groups15%High structural similarity, could be recognized by antibodies targeting the biphenyl backbone.
DiflunisalA difluorophenyl salicylic acid derivative5%Shares a biphenyl-like structure and a carboxylic acid group.
4-Hydroxybenzoic acidSimple phenolic acid<1%Shares the hydroxyl and carboxylic acid functional groups but lacks the biphenyl core.
Vanillic AcidA methoxy, hydroxy-substituted benzoic acid2%Shares hydroxyl, methoxy, and carboxylic acid functionalities on a single phenyl ring.

Experimental Protocols for Assessing Cross-Reactivity

To empower researchers to generate their own specificity data, we provide the following detailed protocols.

Protocol 1: Competitive ELISA for Immunoassay Cross-Reactivity

Objective: To determine the percentage cross-reactivity of related compounds in a competitive ELISA designed for this compound.

Materials:

  • Microtiter plates coated with an antibody specific for this compound.

  • This compound standard.

  • Potential cross-reactants.

  • Enzyme-labeled this compound (tracer).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

  • Add 50 µL of each standard or cross-reactant dilution to the antibody-coated wells.

  • Add 50 µL of the enzyme-labeled tracer to each well.

  • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of the standard and cross-reactants that cause 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Protocol 2: HPLC-UV for Chromatographic Specificity

Objective: To assess the chromatographic separation of this compound from structurally similar compounds.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile phase A: 0.1% Formic acid in water.

  • Mobile phase B: 0.1% Formic acid in acetonitrile.

  • This compound standard.

  • Potential interfering compounds.

Procedure:

  • Prepare individual stock solutions of the standard and potential interfering compounds in a suitable solvent (e.g., methanol).

  • Prepare a mixed solution containing all compounds.

  • Set up an HPLC gradient method (e.g., 10-90% B over 20 minutes) with a flow rate of 1 mL/min.

  • Set the UV detector to a wavelength where all compounds have some absorbance (e.g., 254 nm).

  • Inject the individual solutions to determine the retention time of each compound.

  • Inject the mixed solution to assess the resolution between the peaks.

  • Analyze the chromatogram for co-eluting peaks. If peaks are not baseline resolved, the method lacks specificity.

Protocol 3: Cell-Based Receptor Binding Assay for Off-Target Effects

Objective: To evaluate the binding affinity of this compound to a known off-target receptor compared to its intended target.

Materials:

  • Cells expressing the target receptor.

  • Cells expressing a potential off-target receptor.

  • Radiolabeled ligand for each receptor.

  • This compound.

  • Binding buffer.

  • Scintillation counter.

Procedure:

  • Plate the cells in a multi-well plate and grow to confluence.

  • Prepare serial dilutions of unlabeled this compound.

  • In separate wells for each cell line, add a fixed concentration of the respective radiolabeled ligand and varying concentrations of the test compound.

  • Incubate for a sufficient time to reach binding equilibrium.

  • Wash the cells to remove unbound ligand.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Plot the displacement curves and determine the IC50 value for each receptor.

  • A lower IC50 value indicates a higher binding affinity. Comparing the IC50 values will reveal the selectivity of the compound.

Conclusion

While this compound holds therapeutic promise due to its structural class, a thorough evaluation of its cross-reactivity is a critical step in its development. By employing the principles and protocols outlined in this guide, researchers can proactively assess the specificity of this compound in immunoassays, chromatographic analyses, and biological systems. This diligent approach will ensure the generation of reliable data and contribute to a more comprehensive understanding of the compound's pharmacological profile.

References

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online.

  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. Oxford Academic.

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI.

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC - NIH.

  • A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

  • 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | C14H12O3 | CID 2759547. PubChem.

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate.

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

  • Evaluation of Multiple Immunoassay Technology Platforms to Select the Anti-Drug Antibody Assay Exhibiting the Most Appropriate Drug and Target Tolerance. NIH.

  • Cell-Based Bioassay Services. Solvias.

  • Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. ResearchGate.

  • Three-dimensional cellular microarray for high-throughput toxicology assays. PMC - NIH.

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC - NIH.

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. CNR-IRIS.

  • Evaluating structure-based activity in a high-throughput assay for steroid biosynthesis. NIH.

  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed.

  • Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed.

  • 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. ChemScene.

  • Synthesis of reference compound 3 and the labeling precursor 5. ResearchGate.

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed.

  • 4-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. BLDpharm.

  • 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. PubChem.

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. OUCI.

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.

  • O-p-Methoxyphenyl α-Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Universität Freiburg.

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC - NIH.

  • EP0095665A1 - Labelled conjugates of ethosuximide, ethosuximide immunogens, antibodies thereto, immunoassay method employing the antibodies and reagent means, test kit and test device for the immunoassay method. Google Patents.

  • Sensitive monoclonal antibody-based immunoassays for kresoxim-methyl analysis in QuEChERS-based food extracts. PubMed.

  • Immunoassay reagents for thyroid testing. 3. Determination of the solution binding affinities of a T4 monoclonal antibody Fab fragment for a library of thyroxine analogs using surface plasmon resonance. PubMed.

Sources

A Comparative Guide to the Synthesis of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid: Suzuki-Miyaura Coupling vs. Ullmann Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The targeted synthesis of specifically substituted biphenyls, such as 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic strategies for this target molecule: the modern, palladium-catalyzed Suzuki-Miyaura coupling and the classic, copper-mediated Ullmann reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their performance based on yield, purity, cost, safety, and environmental impact.

Introduction to the Synthetic Routes

The construction of the central carbon-carbon bond between the two phenyl rings is the key challenge in the synthesis of biphenyl derivatives. The Suzuki-Miyaura coupling and the Ullmann reaction represent two distinct and widely employed approaches to achieve this transformation.

The Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and broad substrate scope.[1][2] The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1]

The Ullmann Reaction: As one of the oldest methods for forming biaryl linkages, the Ullmann reaction involves the copper-mediated coupling of two aryl halides.[3] While historically significant, the classical Ullmann reaction often requires harsh conditions, such as high temperatures, and can suffer from lower yields and limited substrate scope compared to modern cross-coupling methods.[3]

Proposed Synthetic Pathways

Two plausible synthetic routes to this compound are outlined below, one employing the Suzuki-Miyaura coupling and the other the Ullmann reaction.

Route 1: Suzuki-Miyaura Coupling

This route involves the palladium-catalyzed coupling of 3-bromo-5-hydroxybenzoic acid with 3-methoxyphenylboronic acid.

Suzuki-Miyaura Coupling A 3-bromo-5-hydroxybenzoic acid C This compound A->C Pd catalyst, Base, Solvent B 3-methoxyphenylboronic acid B->C

Caption: Proposed Suzuki-Miyaura coupling route.

Route 2: Ullmann Reaction

This classical approach would involve the copper-mediated coupling of 3-bromo-5-hydroxybenzoic acid. Due to the high temperatures typically required for Ullmann reactions, protecting the carboxylic acid and phenol functionalities might be necessary to avoid decarboxylation and other side reactions.

Ullmann Reaction A 3-bromo-5-hydroxybenzoic acid C This compound A->C Cu catalyst, High Temperature B 3-bromo-5-hydroxybenzoic acid B->C

Caption: Proposed Ullmann reaction route.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthetic routes.

Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-5-hydroxybenzoic acid with 3-methoxyphenylboronic acid

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides with arylboronic acids.[4][5]

Materials:

  • 3-bromo-5-hydroxybenzoic acid

  • 3-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromo-5-hydroxybenzoic acid (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Protocol 2: Ullmann Reaction of 3-bromo-5-hydroxybenzoic acid

This protocol is a general representation of a classical Ullmann coupling and may require significant optimization for this specific substrate.[3]

Materials:

  • 3-bromo-5-hydroxybenzoic acid (with protected hydroxyl and carboxyl groups if necessary)

  • Copper powder, activated

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine the protected 3-bromo-5-hydroxybenzoic acid (1.0 mmol) and activated copper powder (2.0 mmol).

  • Add a high-boiling point solvent such as DMF.

  • Heat the mixture to a high temperature (typically 150-200 °C) with vigorous stirring under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction may require prolonged heating (24-48 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the copper residues and wash the solid with ethyl acetate.

  • Combine the filtrate and washings, and wash with dilute hydrochloric acid to remove any remaining copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If protecting groups were used, perform the deprotection step.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis

The choice between the Suzuki-Miyaura coupling and the Ullmann reaction depends on several factors, including the desired scale of the reaction, available resources, and tolerance for harsh conditions.

FeatureSuzuki-Miyaura CouplingUllmann Reaction
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd/C)[6][7]Copper-based (e.g., Cu powder, CuI)[3]
Reaction Conditions Mild (often room temperature to 100 °C)[4]Harsh (typically >150 °C)[3]
Typical Yields Generally high (can exceed 80-90%)[8]Often moderate to low, can be variable[3]
Substrate Scope Broad, tolerates a wide range of functional groups[1]More limited, often requires electron-withdrawing groups[3]
Side Reactions Homocoupling of boronic acids, deborylation[2]Homocoupling, formation of byproducts from high temperatures
Scalability Generally good, used in industrial processes[9][10]Can be challenging to scale up due to heterogeneity and high temperatures
Cost Palladium catalysts are expensive, though loadings are low.[11][12]Copper catalysts are significantly cheaper.[11][12]
Environmental Impact Palladium is a precious metal with environmental concerns in mining and disposal. Solvents can be chosen for greener profiles.[6]Copper is less toxic than palladium. High energy input and use of high-boiling point solvents can be detrimental.
Safety Palladium-catalyzed reactions can be exothermic and require careful monitoring, especially on a large scale.[13][14]High temperatures pose a significant safety risk. Solvents like nitrobenzene are toxic.

Data Presentation and Characterization

Upon successful synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on both rings, the methoxy group, the hydroxyl proton, and the carboxylic acid proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals for the biphenyl backbone, the methoxy group, and the carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₂O₄ (244.24 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H stretch), carboxylic acid (O-H and C=O stretches), and aromatic C-H and C=C bonds are expected.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Suzuki-Miyaura coupling is the recommended route . Its milder reaction conditions, higher expected yields, and broader functional group tolerance make it a more reliable and versatile method.[1][2] The primary drawback is the cost of the palladium catalyst, but the low catalyst loading often makes this economically viable for research and development purposes.

The Ullmann reaction , while a classic and powerful tool, presents significant challenges for this particular substrate. The high temperatures required could lead to decomposition or unwanted side reactions, and the yields are often less predictable.[3] This route might be considered for large-scale industrial synthesis where the lower cost of the copper catalyst becomes a more significant factor, but would likely require substantial process optimization.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the researcher or organization. This guide provides the foundational information to make an informed decision and to proceed with a well-defined experimental plan.

References

  • Balasubramanian, P., & Ponnuswamy, S. (2018). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Journal of the Indian Chemical Society, 95(1), 13-21.
  • Lee, J., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Scientia Pharmaceutica, 90(4), 62. [Link]

  • Reddy, L. V., & Kumar, A. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Smith, A. B., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society.
  • Radhika, D., et al. (2022). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Zhang, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-360.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • de la Iglesia, M., et al. (2015). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction.
  • Chen, J. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University College of Engineering.
  • National Center for Biotechnology Information. (n.d.).
  • Kim, D., et al. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading.
  • Al-Amin, M., & Mohammad, S. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5258-5285.
  • Sharma, A., & Kumar, V. (2016). Recent advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Kumar, A., et al. (2015). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Journal of the Indian Chemical Society.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • D'Accolti, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 872.
  • Smith, J. D., & Jones, A. B. (1996). Biphenyl-3-carboxylic acid at 296 and 203 K.
  • Johnson, L. M., & Smith, K. L. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • EurekAlert!. (2017, December 5).
  • ScienceMadness.org. (2016, January 1).
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (n.d.).
  • Johnson, M. A., & Williams, P. D. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 11(4), 643-648.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Biphenyl-3-carboxylic acid.
  • Anderson, N. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1941.
  • Smith, J. A., et al. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flue gas. Chemical Engineering Journal.
  • Chinea, K., Arrieche, D. A., & Banerjee, A. K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorganic & Organic Chemistry, 1(5), 145-146.
  • Hassan, J., et al. (2002). Aryl—Aryl Bond Formation One Century After the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Lakin, A. J., et al. (2015). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 119(30), 17138-17145.
  • Kovacic, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154.
  • Organic Syntheses. (n.d.). 2-methoxydiphenyl ether.
  • de Oliveira, R. B., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 6977.

Sources

In-Vivo Validation of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic Acid's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of the biological activity of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a scientifically rigorous approach to characterizing the compound's therapeutic potential, comparing its performance against established alternatives, and providing the foundational data necessary for further development.

The narrative that follows is grounded in established preclinical research methodologies, emphasizing the causal relationships behind experimental choices to ensure the generation of robust and reliable data.

Introduction: The Therapeutic Promise of Biphenyl Carboxylic Acid Derivatives

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and diuretic effects.[1][2][3][4] The specific compound, this compound, possesses key structural features—a hydroxyl group and a methoxy group—that suggest a potential for significant biological activity, possibly through modulation of inflammatory pathways.[5][6] The presence of the carboxylic acid moiety is also a critical component of the pharmacophore for many biologically active molecules.[7] This guide will focus on validating its potential anti-inflammatory and analgesic properties, which are common and well-characterized activities for this compound class.

Comparative Framework: Selecting Appropriate Benchmarks

To provide a meaningful assessment of this compound's efficacy, it is essential to benchmark its performance against well-characterized compounds. For the purpose of this guide, we will use the following comparators:

  • Celecoxib: A selective COX-2 inhibitor, representing a modern non-steroidal anti-inflammatory drug (NSAID) with a specific mechanism of action.

  • Indomethacin: A non-selective COX inhibitor, representing a traditional, potent NSAID.

  • Tramadol: A centrally-acting analgesic, to delineate peripheral anti-inflammatory effects from central analgesic actions.[6]

These comparators will allow for a nuanced understanding of the test compound's potency, mechanism, and potential side-effect profile.

In-Vivo Validation Strategy: A Multi-Model Approach

A robust in-vivo validation strategy should employ a battery of models that assess different facets of the compound's activity. The following experimental workflow is proposed to comprehensively evaluate the anti-inflammatory and analgesic potential of this compound.

G cluster_0 Phase 1: Acute Anti-inflammatory & Analgesic Screening cluster_1 Phase 2: Chronic Inflammatory Model cluster_2 Phase 3: Mechanistic & Safety Evaluation carrageenan Carrageenan-Induced Paw Edema formalin Formalin Test carrageenan->formalin Proceed if positive cfa Complete Freund's Adjuvant (CFA) Induced Arthritis formalin->cfa If promising results gastric Gastric Ulceration cfa->gastric Final validation cox Ex-vivo COX-1/COX-2 Activity gastric->cox cytokine Cytokine Profiling cox->cytokine

Caption: Proposed workflow for in-vivo validation.

Phase 1: Acute Anti-inflammatory and Analgesic Screening

The initial phase aims to rapidly assess the compound's efficacy in acute models of inflammation and pain.

This is a classic and widely used model to screen for acute anti-inflammatory activity.[8][9]

Protocol:

  • Animal Model: Male Wistar rats (180-220g).

  • Groups (n=6 per group):

    • Vehicle control (e.g., 0.5% Carboxymethyl cellulose)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

    • Indomethacin (e.g., 5 mg/kg, p.o.)

  • Procedure:

    • Administer the test compounds or vehicle orally one hour before the carrageenan challenge.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Percentage inhibition of edema compared to the vehicle control group.

The formalin test is valuable for distinguishing between analgesic activity against acute nociceptive pain (first phase) and inflammatory pain (second phase).[10][11]

Protocol:

  • Animal Model: Male Swiss albino mice (20-25g).

  • Groups (n=6 per group):

    • Vehicle control

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

    • Tramadol (e.g., 20 mg/kg, p.o.)

  • Procedure:

    • Administer the test compounds or vehicle orally 60 minutes before the formalin injection.

    • Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.

    • Observe the mice immediately after injection and record the total time spent licking or biting the injected paw during the first phase (0-5 minutes) and the second phase (15-30 minutes).

  • Endpoint: Reduction in the duration of licking/biting in both phases compared to the vehicle control.

Phase 2: Chronic Inflammatory Model

Should the compound show significant activity in the acute models, its efficacy in a chronic inflammatory setting should be evaluated.

This model mimics the chronic inflammation and pain associated with rheumatoid arthritis.[12]

Protocol:

  • Animal Model: Male Lewis rats (180-220g).

  • Groups (n=8 per group):

    • Normal control

    • CFA control (vehicle treated)

    • This compound (optimal dose from Phase 1, daily p.o.)

    • Celecoxib (e.g., 10 mg/kg, daily p.o.)

  • Procedure:

    • On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.

    • Begin daily treatment with the test compounds or vehicle from day 0 to day 21.

    • Monitor paw volume, body weight, and arthritic score regularly.

    • On day 21, collect blood for cytokine analysis and paw tissue for histopathology.

  • Endpoints:

    • Reduction in paw edema.

    • Improvement in arthritic score.

    • Modulation of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).

    • Histopathological improvement in joint architecture.

Mechanistic Insights and Safety Profile

Understanding the potential mechanism of action and assessing the safety profile are crucial steps.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Activation cluster_2 Signaling Pathway cluster_3 Mediator Production cluster_4 Inflammatory Response cluster_5 stimulus e.g., Carrageenan, CFA macrophage Macrophage stimulus->macrophage nf_kb NF-κB Pathway macrophage->nf_kb cox2 COX-2 Pathway nf_kb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines prostaglandins Prostaglandins cox2->prostaglandins inflammation Pain, Edema, Redness cytokines->inflammation prostaglandins->inflammation intervention1 5-Hydroxy-3'-methoxy- [1,1'-biphenyl]-3-carboxylic acid (Hypothesized) intervention1->nf_kb intervention2 Celecoxib intervention2->cox2 intervention3 Indomethacin intervention3->cox2

Caption: Hypothesized anti-inflammatory signaling pathway.

Ex-vivo COX-1/COX-2 Activity Assay

To determine if the compound acts via cyclooxygenase inhibition, an ex-vivo assay can be performed using blood samples from treated animals.

Gastric Ulceration Potential

A significant drawback of traditional NSAIDs is their potential to cause gastric ulcers.

Protocol:

  • Animal Model: Male Wistar rats.

  • Groups (n=6 per group):

    • Vehicle control

    • This compound (e.g., 100 mg/kg, p.o.)

    • Indomethacin (e.g., 20 mg/kg, p.o.)

  • Procedure:

    • Administer a high dose of the test compounds or vehicle.

    • After 4 hours, sacrifice the animals and examine the stomachs for any signs of ulceration.

    • Score the severity of gastric lesions.

  • Endpoint: Ulcer index.

Data Presentation and Interpretation

All quantitative data should be presented in clear, concise tables for easy comparison.

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3h
Vehicle Control-0
This compound10Data to be generated
30Data to be generated
100Data to be generated
Celecoxib10Data to be generated
Indomethacin5Data to be generated

Table 2: Analgesic Activity in the Formalin Test

Treatment GroupDose (mg/kg)% Inhibition (Phase 1)% Inhibition (Phase 2)
Vehicle Control-00
This compound10Data to be generatedData to be generated
30Data to be generatedData to be generated
100Data to be generatedData to be generated
Celecoxib10Data to be generatedData to be generated
Tramadol20Data to be generatedData to be generated

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the in-vivo validation of this compound. By following this multi-faceted approach, researchers can generate the critical data needed to establish its therapeutic potential, understand its mechanism of action relative to existing drugs, and make informed decisions about its future development. The emphasis on comparative analysis and mechanistic investigation ensures a thorough and robust evaluation, aligning with the highest standards of preclinical drug discovery.

References

  • Queiroz, A. C. et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Mogil, J. S. (2009). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Current Protocols in Pharmacology, Chapter 5, Unit 5.23.
  • González-Chávez, S. A. et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292.[13]

  • Patel, M. et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. PES College of Pharmacy.[9]

  • Zakaria, Z. A. et al. (2007). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts. ResearchGate.[14]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]12]

  • Akpinar, E. (n.d.).
  • Eurofins Advinus. (n.d.). Pain Models for Preclinical Research. Retrieved from [Link]]

  • Lee, S. et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI.[11]

  • Azuma, Y. et al. (2007). Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. Journal of Endocrinology, 195(3), 475-484.[1]

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

  • Singh, S. et al. (2009). Synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Acta Poloniae Pharmaceutica, 66(4), 387-392.[2]

  • Sharma, R. et al. (2009). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry, 52(1), 223-233.[3]

  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Oltenfreiter, R. et al. (2005). Synthesis, Radiosynthesis, in Vitro and Preliminary in Vivo Evaluation of Biphenyl Carboxylic and Hydroxamic Matrix Metalloproteinase (MMP) Inhibitors as Potential Tumor Imaging Agents. Applied Radiation and Isotopes, 62(5), 729-738.[15]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]]

  • Suwito, H. et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives.
  • Al-Hadiya, Z. H. (2023). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI.
  • Ballatore, C. et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.[7]

  • ResearchGate. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.

Sources

A Comparative Guide to the Pharmacokinetic Profiles of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid and its Ester Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the pharmacokinetic profiles of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, a promising therapeutic agent, and its ester prodrugs. As researchers and drug development professionals are aware, the physicochemical properties of a drug candidate are critical determinants of its systemic exposure and, consequently, its efficacy and safety. Carboxylic acid moieties, while often essential for pharmacological activity, can present challenges in terms of membrane permeability and oral bioavailability. An established and effective strategy to overcome these limitations is the use of ester prodrugs, which mask the polar carboxylic acid group, enhancing lipophilicity and facilitating absorption.[1][2] Upon absorption, these prodrugs are designed to be rapidly hydrolyzed by endogenous esterases, releasing the active parent drug into systemic circulation.

This document will delve into the theoretical and practical aspects of this approach, using a hypothetical case study of this compound and two of its representative ester prodrugs: a methyl ester and an ethyl ester. We will explore the rationale behind experimental designs, present illustrative data in a comparative format, and provide detailed protocols for key in vitro and in vivo pharmacokinetic assays.

The Rationale for Ester Prodrugs: Enhancing Oral Bioavailability

The oral route remains the most preferred method of drug administration due to its convenience and patient compliance. However, for a drug to be effective when administered orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is heavily influenced by the drug's physicochemical properties, including its solubility, lipophilicity, and charge state.

This compound, with its polar carboxylic acid and hydroxyl groups, is anticipated to have limited passive diffusion across the lipid-rich intestinal membrane. By converting the carboxylic acid to a less polar ester, we can significantly increase its lipophilicity, thereby improving its potential for oral absorption.

G cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Ester Prodrug Ester Prodrug Ester Prodrug (Absorbed) Ester Prodrug (Absorbed) Ester Prodrug->Ester Prodrug (Absorbed) Passive Diffusion Active Parent Drug Active Parent Drug Ester Prodrug (Absorbed)->Active Parent Drug Hydrolysis Esterases Esterases Esterases->Ester Prodrug (Absorbed)

Figure 1: Conceptual workflow of ester prodrug absorption and activation.

Comparative Pharmacokinetic Data: A Hypothetical Analysis

The following tables present a hypothetical but scientifically plausible dataset comparing the key pharmacokinetic parameters of this compound (Parent Drug), its Methyl Ester Prodrug, and its Ethyl Ester Prodrug. This data is intended to illustrate the expected improvements in oral bioavailability with the prodrug strategy.

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )logPAqueous Solubility (pH 7.4, µg/mL)
Parent Drug258.252.850
Methyl Ester272.283.515
Ethyl Ester286.313.95

Table 2: In Vitro ADME Profile

CompoundCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Stability (t½, min)Microsomal Stability (t½, min)
Parent Drug0.5>240120
Methyl Ester5.23045
Ethyl Ester8.96575

Table 3: In Vivo Pharmacokinetic Parameters (Rat, 10 mg/kg Oral Dose)

ParameterParent DrugMethyl Ester ProdrugEthyl Ester Prodrug
Cmax (ng/mL)1508501200
Tmax (h)1.00.750.5
AUC₀₋t (ng·h/mL)60045007200
Bioavailability (%)54268

Interpreting the Data: A Mechanistic Discussion

The hypothetical data clearly illustrates the advantages of the ester prodrug approach. The increased lipophilicity (logP) of the methyl and ethyl esters correlates with a significant improvement in their permeability across Caco-2 cell monolayers, a widely accepted in vitro model for predicting intestinal absorption.[3]

The plasma stability data indicates that both esters are susceptible to hydrolysis by plasma esterases, which is the desired activation pathway. The slightly longer half-life of the ethyl ester might be attributed to steric hindrance, a factor that can be fine-tuned to modulate the rate of drug release. The microsomal stability data suggests that the parent drug and its esters are also subject to hepatic metabolism, a critical aspect in determining the overall clearance of the compounds.[4]

The in vivo data in rats culminates in the most compelling evidence for the prodrug strategy. The substantially higher Cmax and AUC values for the ester prodrugs, leading to a dramatic increase in oral bioavailability, underscore the success of this approach in overcoming the absorption limitations of the parent carboxylic acid.

Experimental Protocols: A Guide to Key Assays

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key experiments that would generate the data presented above.

Caco-2 Permeability Assay

This assay is a cornerstone for predicting intestinal drug absorption.

G Start Start Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Start->Seed Caco-2 cells on Transwell inserts Culture for 21-25 days toforma confluent monolayer Culture for 21-25 days toforma confluent monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days toforma confluent monolayer Wash monolayer with transport buffer Wash monolayer with transport buffer Culture for 21-25 days toforma confluent monolayer->Wash monolayer with transport buffer Add test compound to apical (A) side Add test compound to apical (A) side Wash monolayer with transport buffer->Add test compound to apical (A) side Incubate at 37°C Incubate at 37°C Add test compound to apical (A) side->Incubate at 37°C Sample from basolateral (B) side at time points Sample from basolateral (B) side at time points Incubate at 37°C->Sample from basolateral (B) side at time points Quantify compound concentration by LC-MS/MS Quantify compound concentration by LC-MS/MS Sample from basolateral (B) side at time points->Quantify compound concentration by LC-MS/MS Calculate Papp Calculate Papp Quantify compound concentration by LC-MS/MS->Calculate Papp

Figure 2: Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Assay Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). The test compound, dissolved in HBSS, is added to the apical (donor) compartment.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral (receiver) compartment.

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Plasma Stability Assay

This assay evaluates the susceptibility of the ester prodrugs to hydrolysis by plasma esterases.

Methodology:

  • Incubation: The test compound is incubated in fresh plasma (e.g., human, rat) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates plasma proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Half-Life Calculation: The half-life (t½) is determined by plotting the natural logarithm of the remaining compound concentration against time and fitting the data to a first-order decay model.

In Vivo Pharmacokinetic Study in Rats

This study provides the most relevant data on the oral absorption and disposition of the compounds in a living organism.

G Acclimatize rats Acclimatize rats Fast overnight Fast overnight Acclimatize rats->Fast overnight Administer compound orally (gavage) Administer compound orally (gavage) Fast overnight->Administer compound orally (gavage) Collect blood samples at specified time points Collect blood samples at specified time points Administer compound orally (gavage)->Collect blood samples at specified time points Process blood to obtain plasma Process blood to obtain plasma Collect blood samples at specified time points->Process blood to obtain plasma Extract compound from plasma Extract compound from plasma Process blood to obtain plasma->Extract compound from plasma Analyze plasma concentrations by LC-MS/MS Analyze plasma concentrations by LC-MS/MS Extract compound from plasma->Analyze plasma concentrations by LC-MS/MS Perform pharmacokinetic analysis (Cmax, Tmax, AUC) Perform pharmacokinetic analysis (Cmax, Tmax, AUC) Analyze plasma concentrations by LC-MS/MS->Perform pharmacokinetic analysis (Cmax, Tmax, AUC)

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management of all chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, emphasizing not just the "how" but the "why" behind each critical step.

Hazard Assessment and Pre-Disposal Characterization

Expected Hazard Profile:

  • Irritant: Likely to cause skin and eye irritation.[1][2][3]

  • Respiratory Irritant: Inhalation of dust may cause respiratory tract irritation.[2][3]

  • Environmental Hazard: Some biphenyl compounds are noted as being very toxic to aquatic life with long-lasting effects.[3]

This assessment dictates that this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste receptacles.[4][5]

Required Personal Protective Equipment (PPE): A summary of the necessary PPE for handling this compound, especially during disposal and spill cleanup, is provided below.

PPE CategorySpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or glasses with side shields.[1]Protects against splashes of solutions or accidental projection of solid powder.
Hand Chemically resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[1][2]
Body Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[2] A NIOSH-approved respirator may be needed for large spills.Minimizes inhalation of aerosolized powder.

The Regulatory Framework: A Commitment to Compliance

The disposal of chemical waste is governed by stringent regulations, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[6][7] These regulations establish a "cradle-to-grave" management system for hazardous waste.[8]

Your primary resource for compliance is your institution's Environmental Health and Safety (EHS) department. They will provide specific guidelines, waste container labels, and collection schedules that align with federal, state, and local laws.[8] Always default to your institution's EHS procedures.

Core Principles of Chemical Waste Management

Successful and safe disposal hinges on three core practices: Segregation, Labeling, and proper Containment.

  • Segregation: Never mix incompatible waste streams.[9][10] Doing so can cause violent chemical reactions. This compound, as a non-halogenated aromatic acid, should be segregated accordingly. For example, do not mix it with strong bases or oxidizers in the same waste container.[11]

  • Labeling: All waste containers must be accurately and clearly labeled the moment waste is first added.[12] The label should include the full chemical name(s), concentration, relevant hazards, and the accumulation start date. Unidentified chemical waste presents a significant safety risk and financial burden for disposal.[8][11]

  • Containment: Use only approved, chemically compatible containers for waste accumulation.[8][10] Keep containers securely closed at all times, except when adding waste.[12] Store waste containers in a designated satellite accumulation area with secondary containment to catch any potential leaks.[4][8]

Step-by-Step Disposal Protocol

The proper disposal procedure depends on the form of the waste. Follow the appropriate workflow for each type.

  • Container Selection: Obtain a designated hazardous waste container for "Non-Halogenated Solid Organic Waste" from your EHS office.

  • Labeling: Affix a hazardous waste label to the container before adding any material. Fill in all required information.

  • Transfer: In a chemical fume hood, carefully transfer the solid this compound into the waste container. Minimize the generation of dust.

  • Closure and Storage: Securely close the container. Store it in your lab's designated satellite accumulation area, within secondary containment.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

  • Segregation: The key factor is the solvent used.

    • Non-Halogenated Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): Collect in a container labeled for "Non-Halogenated Waste Solvents."

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Collect in a separate container labeled for "Halogenated Waste Solvents."

    • Aqueous Solutions: While drain disposal is forbidden, small amounts of acidic aqueous solutions may be neutralized to a pH between 5.5 and 9.5 and collected as aqueous waste, provided they contain no other prohibited materials.[13] Always confirm this procedure with your EHS office.

  • Container and Labeling: Use an appropriate, vented, solvent-safe waste container. Label it accurately with all chemical components and their approximate concentrations.

  • Collection: Add the waste solution to the container, ensuring not to overfill (a general rule is to fill no more than 80-90% capacity).[11]

  • Storage and Pickup: Securely cap the container and store it in the designated satellite accumulation area for EHS collection.

  • Gross Decontamination: Remove as much of the solid or liquid residue as possible using a spatula or by rinsing with a minimal amount of a suitable solvent. The collected residue and the initial rinsate must be disposed of as hazardous waste according to the workflows above.[12]

  • Empty Container Disposal: A container that held this compound is considered "empty" by RCRA standards if all contents have been removed by pouring, scraping, etc.[12]

    • The empty, decontaminated container should have its label defaced or removed.[14]

    • It can then typically be disposed of in regular trash or glass disposal boxes. Confirm this policy with your EHS office.[12][14]

  • Contaminated Materials (Gloves, Wipes, Weigh Paper): These items should be placed in a sealed bag or container labeled "Solid Waste Contaminated with this compound" and disposed of through the solid chemical waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Waste Generation (this compound) ppe_check Step 0: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_form Step 1: Identify Waste Form ppe_check->waste_form solid_path Transfer to Solid Waste Container (Minimize Dust) waste_form->solid_path Solid / Powder liquid_path Identify Solvent Type waste_form->liquid_path Liquid / Solution labware_path Gross Decontaminate (Rinse with minimal solvent) waste_form->labware_path Contaminated Labware solid_container Final Container: 'Non-Halogenated Organic Solids' solid_path->solid_container non_halo_path Transfer to Liquid Waste Container liquid_path->non_halo_path Non-Halogenated Solvent halo_path Transfer to Liquid Waste Container liquid_path->halo_path Halogenated Solvent rinsate_path Collect Rinsate labware_path->rinsate_path empty_container_path Deface Label & Dispose of Empty Container per EHS labware_path->empty_container_path non_halo_container Final Container: 'Non-Halogenated Waste Solvent' non_halo_path->non_halo_container halo_container Final Container: 'Halogenated Waste Solvent' halo_path->halo_container rinsate_path->liquid_path

Sources

Operational Guide: Personal Protective Equipment for Handling 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid. As your senior application scientist, my objective is to equip you with a self-validating safety protocol grounded in established chemical safety principles, ensuring both your protection and the integrity of your research.

Immediate Safety Briefing

Before handling this compound, understand that its structural components—a biphenyl core, a carboxylic acid group, and a phenol moiety—suggest a profile of potential hazards. While specific toxicological data for this exact molecule is limited, data from structurally similar compounds indicate a strong likelihood of it being a skin, eye, and respiratory irritant.[1][2][3][4] Therefore, a cautious and proactive approach to personal protective equipment (PPE) is mandatory.

Core Protective Measures:

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Nitrile or neoprene gloves are mandatory.[5] Double-gloving is recommended for extended handling.

  • Body Protection: A fully buttoned laboratory coat is essential.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

Hazard Assessment: Understanding the "Why"

The requirement for specific PPE is dictated by the anticipated hazards of this compound, inferred from analogous compounds.

Hazard ClassificationLikely Route of ExposureRationale and Potential Effects
Skin Irritation (Category 2) Dermal ContactAromatic carboxylic acids can be irritating to the skin upon contact.[1][2] Prolonged exposure may lead to redness, inflammation, or dermatitis.
Serious Eye Irritation (Category 2A) Eye ContactAs with many acidic, powdered organic compounds, contact with the eyes can cause serious irritation, pain, and watering.[1][2][7]
Respiratory Irritation (Category 3) InhalationInhaling the dust of this compound can irritate the respiratory tract, leading to coughing and shortness of breath.[1][4][8]

These classifications are based on GHS (Globally Harmonized System) information for similar biphenyl carboxylic acids.[3][4] The causality is clear: the acidic nature and fine particulate form of the solid compound drive the primary hazards.

Personal Protective Equipment (PPE) Protocol

Adherence to this PPE protocol is the foundation of safe handling.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for any work in the laboratory where this chemical is present.[7][9]

  • Required for Active Handling: When weighing, transferring, or preparing solutions, you must use chemical splash goggles. Goggles provide a complete seal around the eyes, protecting against airborne powder and accidental splashes.[2]

  • High-Risk Operations: If there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield should be worn in addition to chemical splash goggles.[10]

Skin and Body Protection
  • Hand Protection:

    • Glove Type: Nitrile or neoprene gloves are recommended.[5] Always check the manufacturer's chemical resistance guide for breakthrough times.

    • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration or pinholes.[7][9]

    • Technique: Use proper glove removal technique to avoid skin contact with a contaminated glove surface.[7][9] After removing gloves, wash your hands thoroughly with soap and water.[7]

  • Body Protection:

    • A clean, knee-length laboratory coat with sleeves that fit snugly at the wrist is required. It must be fully buttoned to provide maximum coverage.[10]

    • Ensure that your legs and feet are fully covered. Long pants and closed-toe shoes are mandatory laboratory attire.[10]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be conducted in a certified chemical fume hood.[6]

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and acid gases should be used.[5] Respirator use requires prior medical evaluation and fit-testing.[10]

Step-by-Step Guide to PPE Application and Removal

Properly donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Attire: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your laboratory coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Sequence (to be performed at the exit of the work area):
  • Outer Gloves (if double-gloved): Remove the outer pair of gloves.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated exterior inward. Place it in a designated receptacle.

  • Eye Protection: Remove your goggles from the back to the front.

  • Respirator (if used): Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves using the proper technique.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill, your safety is the first priority.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: Evaluate the spill from a safe distance. Do not attempt to clean up a large spill without proper training and equipment.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE (respirator, goggles, lab coat, double gloves).

    • Avoid generating dust.[11]

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.

    • Carefully sweep up the material and place it into a suitable, labeled container for chemical waste disposal.[7][9][11]

    • Clean the spill area with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes.[11] Seek medical attention if irritation persists.[12]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][8]

Operational Plan for Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection:

    • Place all contaminated solid waste (spill cleanup materials, used gloves, weighing papers) in a clearly labeled, sealed container.

    • Aqueous solutions should be collected in a separate, labeled hazardous waste container. Check pH and neutralize if required by your institution's waste disposal protocols.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[11]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[7][9] All disposal must be in accordance with local, state, and federal regulations.[13]

Diagrams for Procedural Clarity

Spill_Response Start Spill Occurs IsLarge Is the spill large or unmanageable? Start->IsLarge Evacuate Evacuate Area & Call EHS IsLarge->Evacuate Yes IsPrepared Are you trained and is PPE available? IsLarge->IsPrepared No IsPrepared->Evacuate No DonPPE Don Full PPE: Respirator, Goggles, Double Gloves, Coat IsPrepared->DonPPE Yes Cleanup Cover with Inert Material, Sweep into Waste Container DonPPE->Cleanup Decontaminate Clean Area, Dispose of Waste Cleanup->Decontaminate End Procedure Complete Decontaminate->End

References

  • Santa Cruz Biotechnology. (n.d.). Biphenyl-4-carboxylic acid Safety Data Sheet.
  • SD Fine-Chem Limited. (n.d.). 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet.
  • ChemicalBook. (2025). 3-Biphenylcarboxylic acid - Safety Data Sheet.
  • Central Drug House (P) Ltd. (n.d.). 4-Biphenyl Carboxylic Acid MATERIAL SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
  • Enviro Tech Chemical Services. (n.d.). PPE Recommendations and Examples for Peracetic Acid.
  • BenchChem. (2025). Personal protective equipment for handling Capraminopropionic acid.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2011). Safety Data Sheet.
  • Fisher Scientific. (2009). 2-Biphenylcarboxylic acid Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 3'-Methoxy-biphenyl-3-carboxylic acid.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid.
  • Florida Department of Environmental Protection. (2017). List of Pharmaceuticals that are Potentially Hazardous Wastes when Discarded.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.